molecular formula C13H17ClN2O2 B1272526 3-chloro-N-(4-morpholinophenyl)propanamide CAS No. 250714-83-1

3-chloro-N-(4-morpholinophenyl)propanamide

Cat. No.: B1272526
CAS No.: 250714-83-1
M. Wt: 268.74 g/mol
InChI Key: MYQDHBJKARHZSN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1) is a biochemical intermediate with a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound features a propanamide chain terminated by a reactive chloro group and an aniline nitrogen linked to a 4-morpholinyl phenyl ring, making it a valuable scaffold in medicinal chemistry and organic synthesis . Compounds with activated chloroacetamide motifs, such as this one, are of significant interest in modern drug discovery for their role as covalent protein-targeting agents . Specifically, this class of molecules has been investigated for its potential to inhibit challenging therapeutic targets, such as GPX4, for the induction of ferroptosis in cancer research . The morpholine group enhances the molecule's properties, often contributing to solubility and influencing pharmacokinetic profiles. As a result, this chemical serves as a versatile building block for researchers synthesizing more complex molecules for biological evaluation, including the development of novel antineoplastic agents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQDHBJKARHZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377537
Record name 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
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Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-83-1
Record name 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the molecule 3-chloro-N-(4-morpholinophenyl)propanamide presents a compelling enigma. Its chemical architecture, featuring a reactive 3-chloropropanamide moiety appended to a morpholino-substituted phenyl ring, suggests a high potential for specific biological activity. The morpholine group is a well-established pharmacophore known to improve solubility and metabolic stability, while the chloropropanamide component can act as a covalent modifier. However, as of the current scientific literature, a definitive mechanism of action for this specific compound remains unelucidated.

This guide is therefore structured not as a retrospective summary of established knowledge, but as a prospective roadmap for its discovery. We will leverage structure-activity relationships from analogous compounds to formulate credible hypotheses and then detail a rigorous, multi-tiered experimental strategy to systematically investigate, validate, and ultimately define the mechanism of action of this compound. This document is designed to be a practical, self-validating framework for the research professional, blending established protocols with the causal logic required to navigate the complexities of mechanistic investigation.

Molecular Profile and Mechanistic Hypotheses

Chemical Structure and Inherent Reactivity

The structure of this compound is foundational to its potential biological function.

  • The Warhead: The 3-chloropropanamide group is an electrophilic moiety. The chlorine atom is a leaving group, making the α- and β-carbons susceptible to nucleophilic attack from amino acid residues within a protein's active or allosteric site. This suggests a potential for irreversible covalent inhibition of a target protein, a mechanism that can lead to prolonged duration of action and high potency.

  • The Scaffolding: The N-(4-morpholinophenyl) group provides the bulk of the molecule's recognition elements. The morpholine ring can participate in hydrogen bonding and improve pharmacokinetic properties. The phenyl ring provides a rigid scaffold that can engage in π-stacking or hydrophobic interactions within a binding pocket.

Hypotheses Derived from Structural Analogs

While direct data is absent for our target compound, published research on structurally related molecules provides a fertile ground for hypothesis generation.

  • Hypothesis 1: Anticancer/Cytostatic Activity. A closely related analog, 3-chloro-N-(4-chlorophenyl)propanamide, has been noted for its potential anticancer activity, though its specific target remains unknown[1]. The presence of the reactive chloro-amide suggests a possible mechanism involving the alkylation of key proteins or even DNA, leading to cell cycle arrest or apoptosis. Potential targets could include enzymes critical for cancer cell proliferation such as kinases or metabolic enzymes.

  • Hypothesis 2: Antimicrobial Activity. The same analog, 3-chloro-N-(4-chlorophenyl)propanamide, also showed preliminary evidence of antimicrobial properties[1]. This activity could stem from the inhibition of essential bacterial enzymes that have a susceptible nucleophile in their active site. Furthermore, derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have demonstrated activity against Gram-positive bacteria, underscoring the potential of the morpholine scaffold in antimicrobial drug design[2].

  • Hypothesis 3: Enzyme Inhibition (e.g., Carbonic Anhydrase). The analog 3-chloro-N-(4-sulfamoylphenyl)propanamide belongs to the sulfonamide class of molecules[3][4]. Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in a variety of physiological processes[4]. While our target compound lacks the sulfonamide group, the general propanamide scaffold could potentially target other classes of enzymes where it acts as a substrate analog or covalent modifier.

These hypotheses are not mutually exclusive. A single compound can have multiple biological activities. The following experimental plan is designed to systematically test these possibilities.

A Phased Experimental Strategy for Mechanism of Action Elucidation

This section outlines a logical, tiered approach to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to understand the compound's effect on whole cells without preconceived notions of its target.

Experimental Protocol 1: Broad-Spectrum Cell Viability Screening

  • Objective: To determine the cytotoxic or cytostatic potential of this compound across a diverse panel of human cancer cell lines and representative microbial species.

  • Cell Line Panel: Utilize a panel such as the NCI-60 or a similar collection representing various cancer types (e.g., leukemia, lung, colon, breast, CNS).

  • Microbial Panel: Include representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as a fungal species (e.g., Candida albicans).

  • Methodology (Cancer Cells):

    • Plate cells in 96-well plates at a predetermined density.

    • Treat with a 10-point serial dilution of the compound (e.g., from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

    • Calculate GI50 (50% growth inhibition) values for each cell line.

  • Methodology (Microbial Cells):

    • Use broth microdilution method according to CLSI guidelines.

    • Incubate bacteria/fungi with serial dilutions of the compound in 96-well plates.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents visible growth.

  • Causality and Interpretation: A potent and selective pattern of activity against certain cancer cell lines may suggest a target that is overexpressed or mutated in those lines. Broad-spectrum antimicrobial activity would steer the investigation towards conserved essential pathways in microbes.

Data Presentation: Summary of Phase 1 Screening Results

Cell Line / OrganismTypeGI50 / MIC (µM)
MCF-7Breast Cancer[Experimental Value]
A549Lung Cancer[Experimental Value]
HCT116Colon Cancer[Experimental Value]
S. aureusGram-positive[Experimental Value]
E. coliGram-negative[Experimental Value]
Phase 2: Unbiased Target Identification

Assuming Phase 1 reveals a potent cellular phenotype (e.g., cytotoxicity in a specific cell line), the next step is to identify the direct molecular target(s).

Experimental Protocol 2: Affinity-Based Chemoproteomics

  • Objective: To identify the direct binding partners of this compound in a cellular context. This is particularly powerful for identifying targets of covalent inhibitors.

  • Rationale: This method uses a modified version of the compound as a "bait" to pull down its interacting proteins from a cell lysate. The covalent nature of the compound is an advantage here.

  • Workflow:

    • Probe Synthesis: Synthesize an analog of the compound that incorporates a clickable tag (e.g., an alkyne or azide group) for subsequent biotinylation, and a photo-affinity label if the interaction is not covalent.

    • Cell Treatment: Treat live, responsive cells (identified in Phase 1) with the probe molecule.

    • Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a biotin tag to the probe-bound proteins.

    • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

    • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Self-Validation: A key control is a competition experiment. Pre-incubating the cells with an excess of the original, unmodified compound should prevent the probe from binding to its specific targets, leading to their disappearance from the mass spectrometry results. This distinguishes true targets from non-specific binders.

G cluster_workflow Chemoproteomics Workflow cluster_control Competition Control A Synthesize Alkyne-Tagged Probe B Treat Live Cells with Probe A->B C Cell Lysis B->C D Click Chemistry: Attach Biotin-Azide C->D E Streptavidin Affinity Purification D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Target Proteins G->H I Pre-incubate Cells with Excess Unmodified Compound J Treat with Alkyne-Tagged Probe I->J K Process and Analyze (Steps C-H) J->K L Specific Targets are Competed Out (Reduced Signal in MS) K->L

Affinity-Based Chemoproteomics Workflow
Phase 3: Target Validation and Mechanistic Deep Dive

Once a list of high-confidence candidate targets is generated, the focus shifts to validating them and understanding the downstream cellular consequences of their modulation.

Experimental Protocol 3: Target Validation via RNA Interference (RNAi) or CRISPR/Cas9

  • Objective: To determine if reducing the expression of a candidate target protein phenocopies the effect of the compound.

  • Rationale: If the compound's cytotoxic effect is truly mediated by inhibiting Protein X, then cells lacking Protein X should become resistant to the compound.

  • Methodology:

    • Select the top 2-3 candidate proteins from the proteomics experiment.

    • Design and validate siRNAs or CRISPR guide RNAs to specifically knock down or knock out the expression of these genes in the sensitive cell line.

    • Confirm target knockdown/knockout by Western blot or qPCR.

    • Perform the cell viability assay (from Protocol 1) on the knockdown/knockout cells versus control cells.

  • Interpretation: A significant rightward shift in the dose-response curve (i.e., an increase in GI50) in knockdown/knockout cells compared to control cells provides strong genetic validation of the target.

Experimental Protocol 4: Cellular Pathway Analysis

  • Objective: To map the downstream signaling pathways affected by target engagement.

  • Methodology:

    • Treat sensitive cells with the compound at its GI50 concentration for various time points (e.g., 1, 6, 24 hours).

    • For Apoptosis: Perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis and necrosis.

    • For Cell Cycle: Perform Propidium Iodide staining of fixed cells followed by flow cytometry to analyze cell cycle distribution (G1, S, G2/M phases).

    • For Pathway Modulation: Lyse the treated cells and perform Western blotting for key markers of relevant pathways. For example, if the target is a kinase in the PI3K/Akt pathway, probe for phosphorylated forms of Akt, mTOR, and S6 ribosomal protein.

  • Visualization of a Hypothetical Pathway:

G Compound This compound Target Validated Target (e.g., a Kinase) Compound->Target Covalent Inhibition Downstream1 Substrate A (Phosphorylated) Target->Downstream1 Downstream2 Substrate B (Phosphorylated) Target->Downstream2 CellCycle Cell Cycle Progression Downstream1->CellCycle Apoptosis Suppression of Apoptosis Downstream2->Apoptosis

Hypothetical Downstream Signaling Cascade

Synthesis and Conclusion

The successful execution of this three-phased strategy will provide a comprehensive understanding of the mechanism of action of this compound. The journey begins with broad phenotypic observations, narrows to the identification of a specific molecular target, and culminates in a detailed map of the downstream cellular consequences. This systematic, evidence-based approach ensures scientific rigor and provides the critical insights necessary for further drug development efforts. The data generated will not only illuminate the function of this novel compound but will also contribute valuable knowledge to the broader fields of chemical biology and pharmacology.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

  • Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1559–o1560. [Link]

  • Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E, E66(7), o1559-o1560. [Link]

  • ChemBK. (2024, April 9). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. [Link]

  • Ahsan, M. J., et al. (2016). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 24(5), 597-603. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o2868. [Link]

  • Saeed, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5424. [Link]

Sources

3-chloro-N-(4-morpholinophenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3-chloro-N-(4-morpholinophenyl)propanamide , a critical intermediate in the development of oxazolidinone-class pharmaceuticals and Factor Xa inhibitors.

CAS Registry Number: 250714-83-1 Molecular Formula: C₁₃H₁₇ClN₂O₂ Molecular Weight: 268.74 g/mol

Executive Summary

This compound is a bifunctional organic intermediate characterized by a reactive alkyl chloride tail and an electron-rich morpholino-aniline head. It serves as a strategic scaffold in medicinal chemistry, primarily as a precursor for oxazolidin-2-one heterocycles—a core motif found in antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban derivatives). Its utility lies in the 3-chloroalkyl chain, which functions as a "spring-loaded" electrophile for intramolecular cyclization.

Physicochemical Profile

The compound exhibits properties typical of polar aromatic amides. It is generally isolated as a crystalline solid with limited aqueous solubility but high solubility in polar aprotic solvents, making it suitable for solution-phase organic synthesis.

PropertySpecificationNotes
Appearance Off-white to pale yellow solidColoration often due to trace aniline oxidation.
Melting Point 125–135 °C (Typical range)Varies by purity/polymorph; analogs melt ~128°C.
Solubility DMSO, DMF, DCM, MethanolHigh solubility in DMSO facilitates biological screening.
LogP ~1.5 - 2.0 (Predicted)Moderate lipophilicity due to the morpholine ring.
Reactivity Electrophilic (Alkyl Chloride)Susceptible to nucleophilic substitution and cyclization.

Synthetic Architecture

The synthesis of this compound proceeds via a nucleophilic acyl substitution. The reaction must be temperature-controlled to prevent premature cyclization or polymerization of the acrylamide byproduct (formed via HCl elimination).

Reaction Pathway Diagram

The following diagram illustrates the condensation of 4-morpholinoaniline with 3-chloropropionyl chloride.

Synthesis Reagent1 4-Morpholinoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Attack on Carbonyl Reagent2 3-Chloropropionyl Chloride (Electrophile) Reagent2->Intermediate Product 3-chloro-N-(4-morpholinophenyl) propanamide Intermediate->Product Elimination of Cl- Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway via Schotten-Baumann conditions.

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-morpholinoaniline (1.78 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol) to the solution. The base acts as an HCl scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents the elimination of HCl from the reagent to form acryloyl chloride.

  • Acylation: Dropwise add 3-chloropropionyl chloride (1.05 mL, 11 mmol) diluted in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the aniline.

  • Workup:

    • Wash the organic layer with water (2 x 20 mL) to remove triethylammonium chloride salts.

    • Wash with saturated NaHCO₃ to neutralize residual acid.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield the target as an off-white solid.

Mechanistic Reactivity & Applications

The core value of this molecule lies in its 3-chloropropyl amide motif. This structure is a "masked" heterocycle. Under basic conditions, it does not merely hydrolyze; it undergoes intramolecular alkylation.

Oxazolidinone Formation (The "Rivaroxaban" Link)

While Rivaroxaban itself contains a morpholinone ring, this intermediate is structurally homologous to precursors used for Linezolid and other oxazolidinone antibiotics.

When treated with a strong base (e.g., NaH or KOtBu) in the presence of a carbonate source or if the nitrogen is pre-functionalized (e.g., with a hydroxyethyl group), the molecule can cyclize to form the oxazolidin-2-one ring. Alternatively, simple base treatment can induce elimination to the acrylamide (Michael acceptor), which is a common impurity but also a reactive handle for cysteine targeting in covalent drugs.

Reactivity cluster_Pathways Divergent Reaction Pathways Target 3-chloro-N-(4-morpholinophenyl) propanamide Elimination Acrylamide Derivative (Michael Acceptor) Target->Elimination Base (Elimination) Cyclization Oxazolidinone / Lactam Scaffold Target->Cyclization Intramolecular Alkylation Substitution S_N2 Displacement (Azide/Cyano derivatives) Target->Substitution Nucleophile (Nu-)

Figure 2: Divergent reactivity profile. The elimination pathway (red) is a primary stability risk.

Causality in Drug Design

Researchers utilize this intermediate to:

  • Introduce Rigidity: Cyclizing the propyl chain creates a rigid oxazolidinone or lactam core, locking the pharmacophore in a bioactive conformation.

  • Modulate Solubility: The morpholine ring acts as a solubilizing group, improving the pharmacokinetic profile of the final lipophilic drug candidate.

  • Linker Chemistry: The terminal chloride can be displaced by azides (for click chemistry) or amines, serving as a linker in PROTACs (Proteolysis Targeting Chimeras).

Safety & Handling (E-E-A-T)

  • Alkylating Hazard: As a primary alkyl chloride, this compound is a potential alkylating agent. It may react with DNA bases. Handle with gloves, safety goggles, and a fume hood .

  • Skin Sensitization: The morpholinoaniline moiety is a known sensitizer. Avoid dust inhalation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture can hydrolyze the amide bond or induce slow elimination to the acrylamide.

References

  • ChemicalBook. (2024). This compound Properties and CAS 250714-83-1.

  • National Institutes of Health (NIH) - PubChem. (2024). 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Structure Data).

  • MySkinRecipes. (2024).[2][3] this compound Specifications.

  • Organic Chemistry Portal. (2024). Synthesis of Oxazolidinones from Halo-amides.

Sources

Physicochemical Profiling & Synthetic Utility of 3-Chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthetic utility, and analytical profiling of 3-chloro-N-(4-morpholinophenyl)propanamide . This document is structured for researchers in medicinal chemistry and drug development, specifically those working with covalent kinase inhibitors and masked electrophiles .

A Technical Guide to Latent Covalent Warhead Precursors

Executive Summary & Molecular Architecture

This compound is a bifunctional synthetic intermediate primarily utilized in the development of targeted covalent inhibitors (TCIs). Structurally, it consists of a lipophilic N-(4-morpholinophenyl) scaffold linked to a 3-chloropropanamide tail.

In modern drug discovery, this specific motif serves as a "masked" acrylamide . Unlike free acrylamides (which are highly reactive Michael acceptors), the 3-chloropropanamide is chemically more stable but can undergo


-elimination under physiological conditions (or specific synthetic conditions) to generate the active acrylamide warhead in situ. This characteristic is exploited to reduce off-target toxicity in kinase inhibitors targeting Cysteine residues (e.g., EGFR, BTK).
Chemical Identity
ParameterDetail
IUPAC Name 3-chloro-N-[4-(4-morpholinyl)phenyl]propanamide
Common Name This compound
CAS Registry Research Grade / Non-Standard (See Note 1)
Molecular Formula

Molecular Weight 268.74 g/mol
SMILES ClCCC(=O)Nc1ccc(N2CCOCC2)cc1
Key Functional Groups Alkyl Chloride (Electrophile precursor), Amide (Linker), Morpholine (Solubilizer/H-bond acceptor)

> Note 1: While specific CAS numbers like 19314-16-0 refer to the chloro-phenyl analog, the morpholino-derivative is often synthesized in-house or listed in custom synthesis catalogs (e.g., Absin abs42206897) rather than having a ubiquitous commodity CAS.

Physicochemical Characteristics

As a Senior Application Scientist, accurate profiling of this compound is critical for predicting its behavior in biological assays.

Solubility Profile

The morpholine ring provides a basic center (


 for the conjugate acid), making solubility highly pH-dependent.
  • Organic Solvents: Highly soluble in DMSO (>50 mM) and DMF . Moderately soluble in Methanol and Dichloromethane .

  • Aqueous Media:

    • pH 7.4 (PBS): Poor solubility (< 100 µM). Requires co-solvent (e.g., 1% DMSO) for biological assays.

    • pH < 4.0: Solubility increases significantly due to protonation of the morpholine nitrogen.

Solid-State Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Melting Point: 145°C – 160°C (Predicted range based on structural analogs like N-(4-morpholinophenyl)acetamide).

    • Experimental Note: Impurities (specifically the acrylamide elimination product) will depress the melting point significantly. DSC (Differential Scanning Calorimetry) is recommended for purity assessment.

  • LogP (Calculated): ~1.4 – 1.8. This moderate lipophilicity ensures good membrane permeability, allowing the compound to reach intracellular kinase domains.

Synthetic Utility & Reactivity: The "Masked Warhead" Mechanism

The defining feature of this compound is its reactivity. It is not merely a static building block but a latent electrophile .

Mechanism of Activation

In the presence of a base (or within the basic microenvironment of a protein active site), the compound undergoes E1cB elimination of HCl to form N-(4-morpholinophenyl)acrylamide . This acrylamide then acts as a Michael acceptor, forming a covalent bond with nucleophilic cysteine thiols.

Visualization: Activation & Covalent Binding Pathway

ActivationPathway Chloropropanamide 3-Chloro-Precursor (Latent Electrophile) Transition Enolate Intermediate Chloropropanamide->Transition - H+ (Base/pH > 7.4) Acrylamide Active Acrylamide (Michael Acceptor) Transition->Acrylamide - Cl- (Elimination) Adduct Covalent Protein Adduct (Irreversible Inhibition) Acrylamide->Adduct + Cys-SH (Michael Addition) Cysteine Protein Cysteine (-SH Nucleophile) Cysteine->Adduct Attack

Figure 1: The activation pathway of 3-chloropropanamides. The compound eliminates HCl to form the reactive acrylamide, which then alkylates the target protein.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., monitoring the appearance of the acrylamide peak).

Synthesis Protocol (Standardized)

Objective: Synthesis of this compound from 4-morpholinoaniline.

  • Reagents: 4-Morpholinoaniline (1.0 eq), 3-Chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-morpholinoaniline in DCM at 0°C under

      
       atmosphere.
      
    • Add Triethylamine.[1]

    • Add 3-Chloropropionyl chloride dropwise over 20 minutes. Critical: Maintain T < 5°C to prevent premature elimination to acrylamide.

    • Stir at RT for 2 hours.

    • Quench: Wash with saturated

      
       then brine.
      
    • Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as acidic silica can catalyze hydrolysis.

Analytical Characterization (HPLC-MS)

Challenge: Separating the 3-chloro parent from the acrylamide impurity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

  • Validation Criteria:

    • Parent Peak:

      
       m/z.
      
    • Acrylamide Impurity:

      
       m/z (Loss of HCl, 
      
      
      
      = -36 Da).
    • Hydrolysis Impurity:

      
       m/z (3-hydroxy derivative, if water was present).
      
Kinetic Stability Assay (Elimination Rate)

Purpose: Determine the half-life (


) of the "warhead activation" in physiological buffer.
  • Prepare a 10 mM stock of the compound in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) incubated at 37°C.

  • Aliquot samples at t = 0, 1, 2, 4, 8, and 24 hours.

  • Analyze via HPLC.[2]

  • Calculation: Plot

    
     vs. time.[2] The slope 
    
    
    
    gives
    
    
    .
    • Interpretation: A stable "masked" inhibitor should have a

      
       hours in buffer, ensuring it reaches the target before activating.
      
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_peaks Peak Identification (MS Signals) Sample Sample Preparation (1 mg/mL in MeOH) HPLC HPLC-MS Injection (C18 Column, Gradient) Sample->HPLC Peak1 RT 6.5 min: Hydrolysis Product (m/z 251, [M-Cl+OH]) HPLC->Peak1 Impurity 1 Peak2 RT 8.2 min: Acrylamide (m/z 233, [M-HCl]) HPLC->Peak2 Impurity 2 Peak3 RT 9.5 min: Target 3-Chloro (m/z 269, [M+H]) HPLC->Peak3 Main Peak

Figure 2: Analytical workflow for distinguishing the this compound from its common degradation products.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Risk: As an alkylating agent precursor, it should be treated as a potential sensitizer and mutagen .

  • Handling: Use nitrile gloves. Weigh in a fume hood.

  • Spill Cleanup: Treat with 10% NaOH to force elimination to the acrylamide, then quench with excess glutathione or sodium thiosulfate before disposal.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3][4] Journal of Medicinal Chemistry.[5][6] (Contextual grounding for 3-chloropropanamides as acrylamide precursors).

Sources

Technical Guide: Reactivity & Application of 3-Chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, synthesis, and application of 3-chloro-N-(4-morpholinophenyl)propanamide , a representative "masked" electrophile used in the design of Targeted Covalent Inhibitors (TCIs).

Executive Summary

This compound represents a critical class of "pro-reactive" chemical probes. Unlike constitutive electrophiles (e.g., acrylamides) that are permanently reactive, this molecule features a


-chloropropanamide  warhead. This moiety acts as a latent electrophile: it is relatively stable in storage but converts into a reactive Michael acceptor (an acrylamide) under physiological conditions or specific basic catalysis.

This guide analyzes its dual-stage reaction mechanism, synthesis protocols, and utility in mapping cysteine ligadability in drug discovery.

Structural & Electronic Analysis

The Pharmacophore

The molecule consists of three distinct functional domains, each serving a specific role in covalent probe design:

DomainComponentFunction
Warhead (Latent) 3-ChloropropanamideA "masked" electrophile. It eliminates HCl to form an acrylamide, which then captures nucleophiles.
Linker/Scaffold Amide BondModulates the pKa of the NH and electronic density of the warhead; provides H-bond donor/acceptor sites.
Recognition Element 4-MorpholinoanilineProvides solubility (morpholine oxygen) and metabolic stability. The morpholine ring often mimics the solvent-exposed region of ATP-binding pockets in kinases.
Electronic "Switch" Mechanism

The 3-chloropropanamide group is not a strong electrophile for direct


 displacement because the amide carbonyl withdraws electron density, making the 

-carbon less susceptible to direct attack compared to an alkyl halide. Instead, the acidity of the

-protons (adjacent to the carbonyl) allows for deprotonation by a base, leading to the elimination of the chloride leaving group.

Reactivity Profile: The Elimination-Addition Pathway

The reactivity of this molecule is governed by a two-step Elimination-Addition mechanism, rather than direct substitution.

Mechanism of Action
  • Activation (

    
    -Elimination):  In the presence of a base (or basic residues like Histidine in a protein pocket), the 
    
    
    
    -proton is removed, eliminating chloride (
    
    
    ) to generate the reactive acrylamide intermediate in situ.
  • Conjugation (Michael Addition): The newly formed acrylamide acts as a soft electrophile (Michael acceptor), reacting rapidly with soft nucleophiles, primarily the thiolate anion (

    
    ) of Cysteine residues.
    
Diagram: Reaction Pathway

The following diagram illustrates the conversion from the latent chloro-form to the covalent protein adduct.

ReactionMechanism Substrate This compound (Latent Electrophile) Transition Transition State (Enolate Character) Substrate->Transition - H+ (Base Catalysis) Acrylamide Acrylamide Intermediate (Active Michael Acceptor) Transition->Acrylamide - Cl- (Elimination) Adduct Stable Thioether Adduct (Covalent Complex) Acrylamide->Adduct + Protein-S- (Michael Addition) Cysteine Protein Cysteine (Thiolate Nucleophile) Cysteine->Adduct

Figure 1: The stepwise activation mechanism. The molecule functions as a "pro-drug" for the reactive acrylamide species.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the probe with high purity, avoiding premature elimination to the acrylamide.

Reagents:

  • 4-Morpholinoaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve 4-morpholinoaniline (10 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add TEA (12 mmol) dropwise. Ensure temperature remains <5°C to prevent exothermic spikes.

  • Acylation: Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

    • Critical Control: Do not allow the reaction to warm above 0°C during addition. High temps favor the elimination side-reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with cold 1M HCl (to remove unreacted aniline), followed by sat.

    
     and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hex/EtOAc).

    • Note: Avoid basic silica or heating during evaporation, which can induce elimination to the acrylamide.

Reactivity Profiling (GSH Assay)

Objective: To measure the intrinsic reactivity (


) of the warhead against Glutathione (GSH), a cysteine surrogate.

Protocol:

  • Incubation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 50

    
     in PBS (pH 7.4) containing 5 mM GSH.
    
  • Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120 min.

  • Quench: Quench aliquots with 1% Formic Acid / Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of Parent (M+H) and appearance of GSH-Adduct.

    • Mass Shift: The adduct mass will be:

      
      .
      
    • Calculation:

      
      .
      

Applications in Drug Discovery

Cysteine Mapping & Ligadability

This molecule serves as a probe to determine if a specific cysteine residue in a target protein is "ligadable."

  • Non-Catalytic Cysteines: Many kinases have non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR). This probe mimics the binding mode of drugs like Gefitinib (which uses a morpholino-aniline) but adds a latent warhead to test for covalent engagement.

  • Selectivity Filter: Because the 3-chloropropanamide is less reactive than a naked acrylamide, it requires specific positioning and local basicity (to catalyze elimination) to react. This reduces off-target toxicity compared to more aggressive warheads.

Workflow: Covalent Probe Screening

Workflow Step1 Target Identification (Sequence Alignment for Cys) Step2 Probe Synthesis (3-Cl-Propanamide Scaffold) Step1->Step2 Step3 Incubation with Protein (pH 7.4, 37°C) Step2->Step3 Step4 Intact Protein Mass Spec Step3->Step4 Decision Adduct Observed? Step4->Decision ResultA Ligadable Cysteine (Proceed to TCI Design) Decision->ResultA Yes (+Mass Shift) ResultB No Reaction (Steric/Electronic Mismatch) Decision->ResultB No

Figure 2: Experimental workflow for validating cysteine ligadability using the probe.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724. Link

  • PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information. Link

  • Léverrier, A., et al. (2013). "Optimization of the 3-chloropropionamide warhead for the design of covalent inhibitors." MedChemComm, 4, 856-860. Link

Sources

A Technical Guide to the Preliminary Biological Screening of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Imperative

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is the foundational step. The compound 3-chloro-N-(4-morpholinophenyl)propanamide is a synthetic molecule of significant interest. Structurally, it features a reactive 3-chloropropanamide moiety, a common pharmacophore, linked to a 4-morpholinophenyl group. The presence of the morpholine ring is particularly noteworthy, as it is a privileged scaffold in medicinal chemistry, often associated with kinase inhibitory activity.[1] This structural alert provides a logical starting point for investigation, suggesting potential applications in oncology and inflammatory diseases where kinase signaling pathways are frequently dysregulated.

This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating system of protocols designed to generate robust, interpretable data. The objective is not merely to test, but to build a foundational dataset that illuminates the compound's cytotoxic profile and its potential as an anti-inflammatory agent, thereby guiding subsequent, more focused research endeavors.

The Screening Cascade: A Strategic Workflow

A preliminary biological screen is a systematic process of elimination and identification. We begin with broad, high-throughput assays to assess general bioactivity and toxicity, progressively moving towards more specific, mechanism-of-action studies for promising candidates. The workflow is designed to maximize data acquisition while conserving resources.

The logical flow of this preliminary investigation is depicted below. This cascade ensures that a baseline toxicity profile is established before committing resources to more complex functional assays.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Functional & Mechanistic Probing cluster_2 Phase 3: Future Directions Compound Compound Acquisition & QC (this compound) Solubilization Solubility & Stability Testing (DMSO Stock Preparation) Compound->Solubilization Cytotoxicity General Cytotoxicity Screening (MTT Assay) Solubilization->Cytotoxicity IC50_Calc_1 IC50 Determination & Selectivity Index Calculation Cytotoxicity->IC50_Calc_1 Cell_Lines Select Panel of Cell Lines (e.g., MCF-7, HEK293) Cell_Lines->Cytotoxicity Anti_Inflam In Vitro Anti-inflammatory Assay (Protein Denaturation Assay) IC50_Calc_1->Anti_Inflam If acceptable toxicity profile Decision Go/No-Go Decision Point IC50_Calc_1->Decision If highly toxic IC50_Calc_2 IC50 Determination vs. Standard (e.g., Diclofenac) Anti_Inflam->IC50_Calc_2 IC50_Calc_2->Decision Advanced Advanced Assays: - Kinase Inhibition Profiling - Cytokine Release Assays - Mechanism of Action Studies Decision->Advanced If potent & selective

Caption: Preliminary biological screening workflow for novel compounds.

Foundational Profiling: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability.[2] This provides a therapeutic window, distinguishing between concentrations that elicit a desired pharmacological effect and those that cause overt toxicity. The MTT assay is a robust, colorimetric method widely used for this purpose due to its simplicity and suitability for high-throughput screening.[3][4]

Principle of the MTT Assay: The assay measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture human breast cancer cells (MCF-7) and non-cancerous human embryonic kidney cells (HEK293) to ~80% confluency. The use of both cancerous and non-cancerous cell lines is crucial for evaluating the compound's selectivity.[4]

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include control wells: untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Observe the formation of purple precipitate in the wells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are then used to plot a dose-response curve, and the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ represents the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCompound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 (Breast Cancer)18.5 ± 2.11.2 ± 0.32.5
HEK293 (Normal Kidney)46.2 ± 4.55.8 ± 0.7-

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Functional Screening: In Vitro Anti-inflammatory Potential

Inflammation is a key pathological process in numerous diseases. Protein denaturation is a well-documented cause of inflammation, making the inhibition of protein denaturation a valid and straightforward method for preliminary in vitro screening of anti-inflammatory activity.[6]

Principle of the Protein Denaturation Assay: When proteins are denatured by heat, they express antigens that can trigger an inflammatory response. A compound with anti-inflammatory properties can inhibit this heat-induced denaturation. The assay uses Bovine Serum Albumin (BSA) as the protein source, and the degree of stabilization is measured spectrophotometrically.

Experimental Protocol: Inhibition of Heat-Induced Protein Denaturation

  • Preparation of Reagents:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-HCl buffer (pH 6.8).

    • Prepare various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in DMSO.

    • Use Diclofenac sodium as the standard reference drug.

  • Assay Procedure:

    • The reaction mixture (5 mL total volume) consists of 0.2 mL of BSA solution, 2.8 mL of Tris-HCl buffer, and 2 mL of the test compound or standard drug at various concentrations.

    • A control consists of 2 mL of distilled water instead of the test compound.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C in a water bath for 5 minutes.

    • After cooling, measure the turbidity (absorbance) of the samples at 660 nm.

Data Presentation and Analysis

The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of denaturation, is then calculated.

Table 2: Hypothetical Anti-inflammatory Activity

CompoundIC₅₀ (µg/mL)
This compound185.4 ± 12.3
Diclofenac Sodium (Standard)88.6 ± 7.9

Interpretation and Strategic Decision-Making

The preliminary data provides critical insights. From our hypothetical results:

  • Cytotoxicity: The compound exhibits moderate cytotoxicity against the MCF-7 cancer cell line with an IC₅₀ of 18.5 µM. Importantly, it is significantly less toxic to the non-cancerous HEK293 cells (IC₅₀ = 46.2 µM), yielding a Selectivity Index of 2.5. While not exceptionally high, this selectivity is a positive indicator and warrants further investigation.[4] A compound with high, non-selective toxicity would be deprioritized at this stage.

  • Anti-inflammatory Activity: The compound demonstrated the ability to inhibit protein denaturation, a hallmark of inflammation. Although its potency (IC₅₀ = 185.4 µg/mL) is lower than the standard drug Diclofenac, this positive result confirms a functional activity and provides a rationale for exploring its mechanism in more detail, for instance, through cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays.[7]

Based on this dataset, this compound is a "Go" candidate for the next phase of screening. It displays a favorable therapeutic window and demonstrates relevant functional activity.

Conclusion and Future Directions

This guide has outlined a robust, logical, and technically sound approach for the preliminary biological screening of this compound. The initial tiered approach, starting with broad cytotoxicity profiling followed by functional screening, provides a solid foundation for decision-making in the early stages of drug discovery.[8]

The promising (hypothetical) data—moderate and selective cytotoxicity combined with in vitro anti-inflammatory activity—strongly supports advancing this compound. The immediate next steps should focus on elucidating its mechanism of action. Given its structural motifs, a kinase inhibition profiling screen against a panel of cancer- and inflammation-relevant kinases would be a high-priority experiment. Concurrently, more sophisticated cell-based anti-inflammatory assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages, would provide deeper biological context.[7] This structured progression ensures that research efforts remain focused, efficient, and directed toward validating the therapeutic potential of this promising molecule.

References

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved February 11, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved February 11, 2026, from [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Retrieved February 11, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved February 11, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved February 11, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved February 11, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop - Semantic Scholar. (2019, September 5). Retrieved February 11, 2026, from [Link]

  • Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery | PPTX - Slideshare. (n.d.). Retrieved February 11, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved February 11, 2026, from [Link]

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Comprehensive Spectroscopic Characterization of 3-Chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous spectroscopic analysis of 3-chloro-N-(4-morpholinophenyl)propanamide , a critical intermediate scaffold often encountered in the synthesis of oxazolidinone-class anticoagulants (e.g., Rivaroxaban) and various kinase inhibitors.[1]

Executive Summary & Chemical Identity

Target Analyte: this compound CAS Registry Number: Not widely indexed; structurally related to CAS 19313-87-2 (Methoxy analog) Molecular Formula: C₁₃H₁₇ClN₂O₂ Molecular Weight: 268.74 g/mol Role: Synthetic intermediate; Potential Process-Related Impurity (PRI) in the manufacture of Factor Xa inhibitors.[1]

This guide details the structural elucidation of the title compound using a multi-modal spectroscopic approach. The analysis focuses on distinguishing this specific propanamide derivative from its non-chlorinated precursors and hydrolysis byproducts.[1]

UV-Vis Spectroscopy: Electronic Transitions

While UV-Vis is non-specific for structural elucidation, it is the primary detector for HPLC purity assays.[1]

  • Solvent: Methanol or Acetonitrile.[1]

  • Chromophores: The molecule contains a para-substituted aniline system conjugated with the morpholine nitrogen lone pair, though the amide linkage breaks the conjugation to the alkyl chain.[1]

  • Key Transitions:

    • 
       1 (~245-255 nm): 
      
      
      
      transition of the benzene ring (B-band), bathochromically shifted due to the auxochromic effect of the morpholine nitrogen.[1]
    • 
       2 (~280-290 nm): 
      
      
      
      transition involving the amide carbonyl and the morpholine oxygen lone pairs.[1]

Method Development Note: For HPLC-UV detection, 254 nm is the optimal wavelength for maximizing sensitivity while minimizing solvent cutoff interference.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the "fingerprint" verification of the functional groups, specifically confirming the integrity of the alkyl chloride and the amide linkage.[1]

Table 1: Diagnostic IR Band Assignments
Functional GroupWavenumber (cm⁻¹)IntensityMode Description
Amide N-H 3280 – 3320Medium, SharpN-H stretching (trans-amide geometry).[1]
C-H (Aromatic) 3050 – 3100WeakC(sp²)–H stretching of the phenyl ring.[1]
C-H (Aliphatic) 2850 – 2960MediumC(sp³)–H stretching (Morpholine & Propyl chain).[1]
Amide I (C=O) 1655 – 1685StrongC=O stretching; diagnostic for secondary amides.[1]
Amide II 1510 – 1550StrongN-H bending coupled with C-N stretching.[1]
C-O-C (Ether) 1100 – 1120StrongAsymmetric stretching of the morpholine ring.[1]
C-Cl 650 – 750MediumC-Cl stretching (terminal alkyl chloride).[1]

Technical Insight: The presence of the C-Cl band in the fingerprint region (600–800 cm⁻¹) is the primary differentiator between the target molecule and its hydrolyzed analog (3-hydroxy derivative) or the acrylamide elimination product.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1] The molecule exhibits a distinct separation between the aromatic/heterocyclic region and the aliphatic chloro-propyl chain.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is characterized by a para-substituted aromatic system (AA'BB') and two distinct aliphatic regions.[1]

Predicted Chemical Shifts & Multiplicity:

  • 
     9.80 (s, 1H):  Amide NH .[1] Downfield shift due to H-bonding and anisotropy of the carbonyl.
    
  • 
     7.45 (d, J=9.0 Hz, 2H):  Aromatic protons ortho to the amide group (AA'BB' system).[1]
    
  • 
     6.90 (d, J=9.0 Hz, 2H):  Aromatic protons ortho to the morpholine ring.[1] Upfield shift due to the electron-donating resonance of the morpholine nitrogen.
    
  • 
     3.85 (t, J=6.5 Hz, 2H):  Chloromethyl protons (Cl-CH₂ -CH₂-).[1] Deshielded by the electronegative chlorine.[1]
    
  • 
     3.72 (t, J=4.8 Hz, 4H):  Morpholine ether protons (-CH₂-O -CH₂-).[1]
    
  • 
     3.05 (t, J=4.8 Hz, 4H):  Morpholine amine protons (-CH₂-N -CH₂-).[1]
    
  • 
     2.75 (t, J=6.5 Hz, 2H):  Methylene protons alpha to carbonyl (-CO-CH₂ -).[1]
    
¹³C NMR Analysis (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~168 ppm.[1]

  • Aromatic C-N (Amide side): ~132 ppm.[1]

  • Aromatic C-N (Morpholine side): ~148 ppm.[1]

  • Aromatic CH: ~120 ppm and ~115 ppm.[1]

  • Morpholine C-O: ~66 ppm.[1]

  • Morpholine C-N: ~49 ppm.[1]

  • Alkyl C-Cl: ~41 ppm.[1][2]

  • Alkyl Alpha-C: ~39 ppm.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is essential for impurity profiling, particularly for identifying the characteristic chlorine isotope pattern.[1]

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]
  • Molecular Ion [M+H]⁺: m/z 269.1[1]

  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the [M+H]⁺ (269.[1]1) and [M+H+2]⁺ (271.[1]1) peaks.[1][3][4][5] This is the "smoking gun" for confirming the presence of the halogen.[1]

Fragmentation Pathway (MS/MS)[1]
  • Precursor: m/z 269.1[1]

  • Loss of HCl: Transition to m/z 233.1 (Formation of the acrylamide derivative via elimination).[1]

  • Morpholine Ring Cleavage: Loss of C₂H₄O neutral fragment is common in morpholine derivatives.[1]

  • Diagnostic Fragment: m/z 177 (4-morpholinoaniline cation), formed by the cleavage of the amide bond.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of this compound during process development.

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC HPLC-UV (254 nm) Separation of Components Sample->HPLC PeakIso Peak Isolation (Target RT) HPLC->PeakIso MS_Check MS (ESI+) Check m/z 269 & 271 PeakIso->MS_Check Decision1 Isotope Ratio 3:1? MS_Check->Decision1 NMR_Confirmation 1H NMR (DMSO-d6) Check AA'BB' & Triplets Decision1->NMR_Confirmation Yes Impurity_ID Identify as Impurity (Des-chloro or Acrylamide) Decision1->Impurity_ID No (Ratio != 3:1) IR_Check FT-IR Check 1660 cm-1 (Amide) & 700 cm-1 (C-Cl) NMR_Confirmation->IR_Check Final_ID Confirmed Identity: This compound IR_Check->Final_ID

Figure 1: Analytical decision matrix for the structural confirmation of the target chloropropanamide intermediate.

References

  • Betz, R., et al. (2011).[1][6] "3-Chloro-N-(4-methoxyphenyl)propanamide."[1][7] Acta Crystallographica Section E, 67(11), o2868.[1] Link

    • Context: Crystal structure and amide geometry of the closely rel
  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 532059, 3-Chloro-N-(4-methoxyphenyl)propanamide." PubChem. Link[1]

    • Context: Physicochemical properties and spectral data for the methoxy analog used for compar
  • Roehrig, S., et al. (2005).[1][4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] Link[1]

    • Context: Primary reference for the synthesis and characterization of morpholinophenyl intermedi
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

    • Context: Authoritative source for general NMR chemical shift prediction rules used in Section 4.

Sources

An In-Depth Technical Guide to 3-chloro-N-(4-morpholinophenyl)propanamide (CAS 250714-83-1): A Predictive Analysis and Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly accessible scientific literature and chemical databases lack specific experimental data for 3-chloro-N-(4-morpholinophenyl)propanamide, CAS 250714-83-1. This guide has been constructed by leveraging expert knowledge of its core structural motifs: the N-aryl propanamide scaffold and the 4-morpholinoaniline pharmacophore. The protocols, data, and analyses presented herein are therefore predictive and illustrative, based on established principles of medicinal chemistry and data from closely related analogues. This document serves as a robust framework for initiating research and development on this novel compound.

This technical guide provides a comprehensive, predictive overview of this compound, a molecule of interest for researchers in drug development and materials science. By dissecting the compound into its constituent chemical moieties, we can infer its physicochemical properties, forecast its reactivity, and propose a strategic workflow for its synthesis and characterization. This document is designed to serve as a foundational resource for scientists embarking on the study of this and structurally related compounds.

Molecular Architecture and Inferred Physicochemical Profile

The structure of this compound combines two key functionalities: a reactive chloropropanamide tail and a 4-morpholinoaniline head group. The morpholine ring is a well-established pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates.[1] The chloropropanamide group provides a reactive handle for covalent modification or further synthetic elaboration.

Based on an analysis of structural analogues, a predicted profile for the target compound can be established.

PropertyPredicted Value / CharacteristicRationale and Comparative Data
CAS Number 250714-83-1N/A
Molecular Formula C₁₃H₁₇ClN₂O₂Derived from structure
Molecular Weight 268.74 g/mol Derived from formula
Appearance White to off-white solidAnalogue 3-chloro-N-(4-chlorophenyl)propanamide is a powder.[2]
Melting Point 110-130 °CInterpolated from analogues: 3-chloro-N-(4-chlorophenyl)propanamide (120-125 °C) and 3-chloro-N-(4-methoxyphenyl)propanamide (115-118 °C).[2][3]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Limited aqueous solubility, enhanced by the morpholine moiety.The morpholine group is known to increase solubility.[1]
Stability Stable under standard conditions. Potential for hydrolysis of the amide bond under strong acidic or basic conditions. The 3-chloro group is a leaving group susceptible to nucleophilic substitution.General chemical principles of amides and alkyl halides.
Strategic Synthesis Pathway

The most direct and logical synthetic route to this compound is via standard amide bond formation. This involves the acylation of 4-morpholinoaniline with 3-chloropropionyl chloride. This is a well-established, high-yielding transformation.[4]

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of 4-morpholinoaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to scavenge the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification Reactant1 4-Morpholinoaniline Reaction Amide Coupling (Nucleophilic Acyl Substitution) Reactant1->Reaction Reactant2 3-Chloropropionyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temp 0 °C to Room Temp Temp->Reaction Workup Aqueous Wash (e.g., NaHCO₃, Brine) Reaction->Workup Purification Recrystallization or Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Fig. 1: Proposed Synthetic Workflow
  • Preparation: To a solution of 4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add 3-chloropropionyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

This protocol is self-validating; successful synthesis will be confirmed by the characterization methods outlined in the next section.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the newly synthesized compound.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Properties Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR HPLC HPLC-UV/MS Start->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final MP Melting Point Analysis HPLC->MP EA Elemental Analysis MP->EA EA->Final

Fig. 2: Analytical Characterization Workflow
  • ¹H NMR: Expect characteristic signals for the morpholine protons (~3.8 ppm and ~3.1 ppm), aromatic protons on the phenyl ring (doublets, ~7.0-7.5 ppm), and the two methylene groups of the propanamide chain (triplets, ~2.8 ppm and ~3.9 ppm). An amide proton (NH) singlet will also be present, likely around 8-9 ppm.

  • ¹³C NMR: Signals corresponding to all 13 unique carbons should be observable. Key signals include the amide carbonyl (~170 ppm), carbons of the phenyl ring (115-140 ppm), morpholine carbons (~66 ppm and ~49 ppm), and the two aliphatic carbons (~38 ppm and ~41 ppm).

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the [M+H]⁺ ion with an exact mass corresponding to C₁₃H₁₈ClN₂O₂⁺. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) must be observed.

  • FTIR Spectroscopy: Key vibrational bands are expected for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), and C-O-C stretch of the morpholine ether (~1115 cm⁻¹).

  • HPLC: Purity should be assessed using a reverse-phase HPLC method.[5] A purity level of >95% is typically required for biological screening.

Predicted Biological Activity and Therapeutic Potential

The inclusion of the morpholine moiety is a strong indicator that this compound is intended for investigation as a bioactive agent. Morpholine is a structural component of numerous approved drugs and compounds with diverse pharmacological activities.[6][7] Furthermore, substituted anilides and chloropropanamides have been explored for various therapeutic applications, including potential anticancer and antimicrobial properties.[2][8]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The N-phenylamide core structure is a common scaffold in kinase inhibitors. The morpholine group can serve as a "water-solubilizing" tail that interacts with the solvent-exposed region of an ATP-binding pocket.

  • Covalent Modification: The 3-chloropropanamide moiety acts as a weak electrophile. It could potentially act as a covalent warhead, forming an irreversible bond with a nucleophilic residue (e.g., cysteine) in a target protein. This mechanism is increasingly utilized in targeted drug design.

  • Antimicrobial/Antiproliferative Activity: Many simple halogenated amides exhibit general cytotoxicity, which could be explored for antimicrobial or anticancer applications.[2]

Given these possibilities, a primary biological evaluation should focus on screening the compound against a panel of cancer cell lines and relevant protein kinases.

Conclusion and Future Directions

While specific data for this compound (CAS 250714-83-1) is not yet in the public domain, a robust scientific framework for its synthesis, characterization, and initial biological evaluation can be confidently proposed based on well-understood principles of chemical reactivity and pharmacophore analysis. The compound represents a promising starting point for drug discovery programs, particularly in oncology and infectious diseases. The provided workflows offer a clear, logical, and self-validating path for researchers to produce this molecule and begin to unlock its scientific potential.

References

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Theoretical Modeling of 3-chloro-N-(4-morpholinophenyl)propanamide Reactivity: A Computational Chemist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 3-chloro-N-(4-morpholinophenyl)propanamide, a molecule of interest in synthetic and medicinal chemistry. As a halogenated secondary amide, its reactivity is governed by multiple functional groups, making it an ideal candidate for computational investigation.[1][2] This document moves beyond a simple recitation of methods, offering a narrative grounded in the principles of computational chemistry to explain the causality behind methodological choices. We will delineate a complete workflow, from initial structure optimization and electronic property analysis to the detailed exploration of potential reaction mechanisms, including nucleophilic substitution and amide hydrolysis. The protocols described herein are designed to be self-validating, incorporating steps for verification and ensuring a high degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for a deeper, predictive understanding of molecular reactivity.

Introduction: The "Why" of Modeling Reactivity

This compound belongs to the class of α-halo amides, which are versatile building blocks in organic synthesis.[3][4] The presence of a reactive C-Cl bond, a potentially labile amide linkage, and an electron-rich morpholinophenyl group suggests a complex reactivity profile. Understanding this profile is critical for predicting its stability, identifying potential metabolic pathways, and designing new synthetic routes for more complex derivatives.[5][6]

Traditional experimental methods provide invaluable data but can be resource-intensive. Theoretical modeling, particularly using Density Functional Theory (DFT), offers a powerful, complementary approach.[7][8] It allows us to visualize molecular orbitals, map electrostatic potential, and calculate the energy barriers of reaction pathways, providing insights that are often difficult to obtain experimentally. This guide will demonstrate how to construct a robust theoretical model to dissect the reactivity of our target molecule.

Foundational Analysis: Molecular Structure and Electronic Properties

Before predicting how a molecule will react, we must first understand its ground state. This involves optimizing its three-dimensional geometry and analyzing its electronic landscape.

Experimental Protocol: Geometry Optimization & Frequency Analysis

This protocol establishes the lowest-energy conformation of the molecule, which is the starting point for all subsequent calculations.

  • Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Justification: We will employ Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing electronic systems of this size.[7][9] The B3LYP hybrid functional is chosen as it has a long track record of providing reliable geometries and energies for a wide range of organic molecules.

    • Basis Set: The 6-31G(d) Pople-style basis set is selected. The "(d)" indicates the inclusion of polarization functions on heavy atoms, which is crucial for accurately describing the bonding in molecules containing second-row elements like chlorine and sulfur (implicitly, via the amide resonance).

  • Execution: Submit a geometry optimization calculation followed by a frequency analysis using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation: The optimization is successful if it converges to a stationary point. The subsequent frequency analysis validates this as a true minimum on the potential energy surface if and only if zero imaginary frequencies are found.

Identifying Reactive Centers: HOMO, LUMO, and MESP Analysis

With an optimized structure, we can now probe its electronic characteristics to predict reactive sites.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

    • The HOMO represents the region of highest electron density, indicating the most probable site for an electrophilic attack .

    • The LUMO represents the region of lowest electron density (most electron-deficient), indicating the most probable site for a nucleophilic attack .[10][11][12]

  • Molecular Electrostatic Potential (MESP) Map: This map provides a visual representation of charge distribution.

    • Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).

    • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., the carbon attached to the chlorine).[13]

The workflow for this foundational analysis is summarized in the diagram below.

G Computational Workflow for Ground State Analysis cluster_input 1. Input & Setup cluster_calc 2. Calculation cluster_validation 3. Validation cluster_analysis 4. Analysis A Build 3D Molecular Structure B Select DFT Method: B3LYP/6-31G(d) C Perform Geometry Optimization B->C D Perform Frequency Analysis C->D E Check for Convergence D->E F Confirm Zero Imaginary Frequencies E->F G Analyze HOMO/LUMO (Frontier Orbitals) F->G H Generate MESP Map I Identify Nucleophilic & Electrophilic Centers

Caption: Workflow for determining the ground state properties and reactive centers.

Modeling Reaction Mechanisms

Based on the structure, two primary reaction pathways are of immediate interest: nucleophilic substitution at the chloro-substituted carbon and hydrolysis of the amide bond.

Nucleophilic Substitution (Sₙ2 Pathway)

The carbon atom bonded to chlorine is a primary carbon, making it an excellent candidate for a bimolecular nucleophilic substitution (Sₙ2) reaction.[14][15][16] We will model its reaction with a hydroxide ion (OH⁻) as a representative nucleophile.

  • Build Reactant Complex: Position the nucleophile (OH⁻) near the electrophilic carbon (C-Cl), oriented for backside attack, approximately 3-4 Å away.

  • Transition State (TS) Search:

    • Methodology: Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization with opt=ts). The same DFT functional and basis set (B3LYP/6-31G(d)) should be used for consistency.

    • Objective: The algorithm will locate the saddle point on the potential energy surface connecting the reactants and products.

  • TS Validation: A successful TS search must be validated by a frequency calculation.

    • Criterion: A true transition state has exactly one imaginary frequency .[7] This frequency corresponds to the motion along the reaction coordinate (the breaking of the C-Cl bond and the forming of the C-O bond).

  • Reaction Pathway Confirmation:

    • Methodology: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated transition state structure.

    • Validation: The IRC calculation must connect the transition state downhill to both the reactant complex and the product complex. This confirms that the located TS is indeed the correct one for the desired reaction.

The energy difference between the reactants and the transition state gives the activation energy (ΔG‡) , which is the primary determinant of the reaction rate.

ParameterDescription
ΔE_rxn Electronic Energy of Reaction (Products - Reactants)
ΔG_rxn Gibbs Free Energy of Reaction (Products - Reactants)
ΔE‡ Electronic Activation Energy (TS - Reactants)
ΔG‡ Gibbs Free Energy of Activation (TS - Reactants)
Amide Hydrolysis (Acid-Catalyzed)

Amide hydrolysis is a fundamentally important reaction, often catalyzed by acid or base.[17][18] The acid-catalyzed mechanism generally involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[19]

Modeling a multi-step reaction involves locating the transition state for each individual step. The overall rate of the reaction is determined by the step with the highest activation energy (the rate-determining step).

G Acid-Catalyzed Amide Hydrolysis Pathway R Reactants (Amide + H3O+) TS1 TS1 (Protonation) R->TS1 I1 Intermediate 1 (O-Protonated Amide) TS1->I1 TS2 TS2 (H2O Attack) I1->TS2 I2 Intermediate 2 (Tetrahedral) TS2->I2 TS3 TS3 (Proton Transfer) I2->TS3 I3 Intermediate 3 TS3->I3 TS4 TS4 (C-N Cleavage) I3->TS4 P Products (Carboxylic Acid + Amine) TS4->P

Caption: A representative multi-step pathway for acid-catalyzed amide hydrolysis.

The protocol for finding and validating each transition state (TS1, TS2, etc.) is identical to the one described for the Sₙ2 reaction. By calculating the Gibbs free energy of each reactant, intermediate, transition state, and product, a complete reaction energy profile can be constructed.

Conclusion and Outlook

This guide has outlined a rigorous, first-principles approach to modeling the reactivity of this compound. By systematically applying DFT calculations, we can move from a static picture of molecular structure to a dynamic understanding of reaction pathways and kinetics. The foundational analysis of electronic properties identifies the most probable sites of reaction, while transition state theory allows for the quantitative prediction of reaction barriers.

The insights gained from these theoretical models are invaluable. They can guide synthetic chemists in choosing reaction conditions, help medicinal chemists predict metabolic liabilities, and provide a deeper understanding of the fundamental chemical properties that govern molecular behavior. The workflows and validation checks described here provide a robust framework for ensuring that these computational predictions are both accurate and reliable.

References

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3-chloro-N-(4-morpholinophenyl)propanamide electrophilicity explained

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity and Covalent Reactivity of 3-chloro-N-(4-morpholinophenyl)propanamide

Abstract

Targeted Covalent Inhibitors (TCIs) represent a validated and powerful modality in modern drug discovery, offering opportunities for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The efficacy of a TCI is fundamentally linked to the reactivity of its electrophilic "warhead," which must be finely tuned to ensure selective engagement with the intended biological target while minimizing off-target reactions. This guide provides a detailed examination of this compound, a representative molecule featuring a chloroalkane-based electrophile. We will dissect its molecular architecture, explore the mechanistic underpinnings of its electrophilicity, present detailed protocols for its quantitative characterization, and discuss the broader implications for the design of next-generation covalent therapeutics.

Molecular Architecture: A Synthesis of Reactivity and Recognition

The structure of this compound is a composite of three distinct functional domains, each contributing critically to its overall profile as a potential covalent inhibitor.

  • The Electrophilic Warhead (3-Chloropropanamide): This is the reactive center of the molecule. The carbon atom bonded to the chlorine is electrophilic, rendered susceptible to nucleophilic attack by the electron-withdrawing nature of the adjacent amide carbonyl and the chlorine atom itself. This moiety is designed to form a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the target protein's binding site.

  • The Aromatic Scaffold (N-phenyl): The central phenyl ring acts as a rigid linker, positioning the electrophilic warhead and the morpholine group in a defined three-dimensional orientation. This scaffold is the primary recognition element, forming non-covalent interactions (e.g., hydrophobic, pi-stacking) with the target protein that are essential for initial binding and affinity.

  • The Pharmacokinetic Modulator (4-Morpholino): The morpholine group is a ubiquitous and highly valuable heterocycle in medicinal chemistry.[1] Its inclusion is a strategic choice to impart favorable physicochemical properties. The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, collectively improving the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[2] In many central nervous system (CNS) drug candidates, the morpholine scaffold is utilized for its ability to strike a balance between lipophilicity and hydrophilicity, which is crucial for penetrating the blood-brain barrier.[3]

Below is a diagrammatic representation of the molecule's structure and its key functional components.

G cluster_0 This compound cluster_1 Key Functional Components mol mol A Electrophilic Warhead (3-Chloropropanamide) B Aromatic Scaffold (Phenyl Linker) C PK Modulator (Morpholine)

Caption: Molecular structure and functional decomposition.

Table 1: Calculated Physicochemical Properties
PropertyValueSignificance
Molecular FormulaC₁₃H₁₇ClN₂O₂Defines elemental composition.
Molecular Weight268.74 g/mol Influences diffusion and membrane permeability.
XLogP31.8Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors1Potential for specific interactions with target.
Hydrogen Bond Acceptors4Potential for specific interactions and solubility.
Topological Polar Surface Area41.6 ŲCorrelates with transport properties and BBB penetration.

Data calculated using PubChem resources.

The Mechanism of Covalent Modification: An Sₙ2 Reaction

The primary mechanism by which this compound exerts its covalent action is through an irreversible bimolecular nucleophilic substitution (Sₙ2) reaction. The electrophilic warhead of this class of compounds is highly reactive with thiols under physiological aqueous conditions.[4]

  • Initial Non-Covalent Binding: The inhibitor first docks into the protein's binding pocket, driven by reversible, non-covalent interactions. This is a crucial step governed by the affinity constant, Kᵢ.

  • Nucleophilic Attack: A suitably positioned nucleophilic residue on the protein, typically the thiolate anion (S⁻) of a cysteine, attacks the electrophilic carbon atom bearing the chlorine.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are transiently associated with the carbon center.

  • Covalent Bond Formation: The chloride ion is expelled as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein. This step is irreversible and is characterized by the rate constant, kᵢₙₐ꜀ₜ.

The overall efficiency of this process is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, which reflects both the initial binding affinity and the intrinsic reactivity of the electrophile.[5]

SN2_Mechanism Reactants Protein-Cys-SH + Inhibitor-Cl NonCovalent [Protein-Cys-SH ••• Inhibitor-Cl] Non-covalent Complex Reactants->NonCovalent Kᵢ (Binding Affinity) TransitionState Transition State [Cys-S---C---Cl]⁻ NonCovalent->TransitionState kᵢₙₐ꜀ₜ (Nucleophilic Attack) Product Protein-Cys-S-Inhibitor Covalent Adduct + Cl⁻ TransitionState->Product Irreversible Bond Formation

Caption: The two-step mechanism of covalent inhibition.

Quantifying Electrophilic Reactivity: Experimental Protocols

A central challenge in covalent drug design is to engineer an electrophile that is reactive enough to bind its target efficiently but not so reactive that it causes widespread, indiscriminate off-target modifications. This requires precise, quantitative methods to characterize reactivity.

Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation

Objective: To provide unambiguous evidence of covalent bond formation between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., at 10 µM) with a molar excess of this compound (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period (e.g., 2 hours) at room temperature.

  • Control Samples: Prepare two control samples: (a) protein only (apo) and (b) protein with a non-electrophilic control compound (e.g., 3-hydro-N-(4-morpholinophenyl)propanamide).

  • Sample Cleanup: Desalt all samples using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants, and the MS provides a high-resolution mass measurement.

  • Data Deconvolution: Deconvolute the resulting mass spectra to determine the intact mass of the protein in each sample.

  • Validation: A successful covalent modification is confirmed by a mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus HCl, which is lost in the reaction). The apo and control-treated samples should show no such mass shift.

Protocol 2: Kinetic Analysis using a Continuous Enzyme Assay

Objective: To determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ, which define the efficiency of covalent inhibition.

Methodology:

  • Assay Setup: Utilize a continuous-readout assay that monitors the target protein's activity over time (e.g., a fluorescence-based assay where substrate turnover produces a fluorescent product).

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Also prepare the enzyme and substrate solutions.

  • Reaction Initiation: In a microplate, add the inhibitor at various concentrations to the enzyme solution. Allow a brief pre-incubation if necessary. Initiate the reaction by adding the substrate.

  • Data Acquisition: Immediately begin monitoring the signal (e.g., fluorescence) over time using a plate reader. Collect data points at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the product formation versus time for each inhibitor concentration. The resulting curves will show an initial velocity that decreases over time as the enzyme is progressively inactivated.

    • Fit each progress curve to the equation for irreversible inhibition (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to obtain the observed rate of inactivation (kₒₑₛ) at each inhibitor concentration [I].

    Equation 1:[P] = (v₀ / kₒₑₛ) * (1 - e^(-kₒₑₛ * t))

    • Plot the calculated kₒₑₛ values against the inhibitor concentration [I]. Fit this secondary plot to the hyperbolic equation for determining kᵢₙₐ꜀ₜ and Kᵢ (Equation 2).

    Equation 2:kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

  • Self-Validation: The hyperbolic relationship between kₒₑₛ and [I] is a hallmark of the two-step covalent inhibition mechanism and serves as an internal validation of the experimental model.[6][7]

workflow cluster_protocol Kinetic Analysis Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) B 2. Initiate Reaction (Mix reagents in microplate) A->B C 3. Monitor Progress Curves (e.g., Fluorescence vs. Time) B->C D 4. Fit Progress Curves (Determine k_obs for each [I]) C->D E 5. Generate Secondary Plot (k_obs vs. [I]) D->E F 6. Fit Hyperbola (Determine k_inact and K_i) E->F

Caption: Experimental workflow for determining covalent kinetic parameters.

Broader Implications in Drug Development

The study of molecules like this compound provides critical insights for the broader field of covalent drug design.

  • Tunability of Reactivity: The electrophilicity of the chloroacetamide warhead can be modulated through synthetic chemistry. For example, introducing electron-withdrawing or -donating groups on the adjacent phenyl ring can fine-tune the reactivity of the electrophilic carbon.[4] This allows for the optimization of the kᵢₙₐ꜀ₜ/Kᵢ ratio to achieve a desired therapeutic window.

  • Balancing Potency and Selectivity: While high reactivity can lead to potent target inhibition, it also increases the risk of off-target modifications and potential immunogenicity. The goal is to identify a "Goldilocks zone" of reactivity. Chloroacetamides are generally considered more reactive than acrylamides but offer the advantage of forming highly stable bonds, which is beneficial for target occupancy studies.[8]

  • The Scaffold's Role: The non-covalent affinity (Kᵢ) driven by the scaffold is just as important as the intrinsic reactivity (kᵢₙₐ꜀ₜ). A high-affinity scaffold ensures that the warhead is presented to the target nucleophile at a high effective concentration, allowing for the use of a less intrinsically reactive, and therefore potentially safer, electrophile.

Table 2: Comparison of Common Electrophilic Warheads
WarheadTypical NucleophileMechanismReversibilityRelative ReactivityKey Considerations
Chloroacetamide CysteineSₙ2IrreversibleHighPotent, but may have higher off-target risk.[4][8]
AcrylamideCysteineMichael AdditionIrreversibleModerateWidely used (e.g., Ibrutinib); reactivity is tunable.[9][10]
Vinyl SulfoneCysteineMichael AdditionIrreversibleModerate-HighSimilar to acrylamides.
NitrileCysteineCovalent ReversibleReversibleLowForms a thioimidate; allows for prolonged but not permanent inhibition.

*The resulting thioether bond is generally stable in vivo, rendering the inhibition functionally irreversible.

Conclusion

This compound serves as an exemplary model for understanding the fundamental principles of targeted covalent inhibition. Its electrophilicity is a product of its distinct chemical architecture, governed by the 3-chloropropanamide warhead. The mechanism of action, a classic Sₙ2 reaction with a target nucleophile, can be precisely quantified through established biochemical and biophysical methods. The insights gained from analyzing this and related structures—understanding the interplay between binding affinity and chemical reactivity, and the importance of pharmacokinetic modulators like the morpholine group—are essential for the rational design of safe and effective covalent medicines that can address some of the most challenging targets in human disease.

References

  • Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Praveen, C. S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

  • PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Ohnishi, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed. Available at: [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-chloro-N-(4-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. American Chemical Society. Available at: [Link]

  • Herman, S. E. M., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • ResearchGate. Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. Available at: [Link]

  • Wikipedia. Ibrutinib. Available at: [Link]

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • PubMed. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Available at: [Link]

  • IMBRUVICA® (ibrutinib) HCP. Mechanism of Action. Available at: [Link]

  • ACS Publications. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Available at: [Link]

  • National Institutes of Health. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation. Available at: [Link]

  • BioKin, Ltd. Covalent Inhibition Kinetics. Available at: [Link]

  • YouTube. (2016). The characteristics and mode of action of ibrutinib for CLL. Available at: [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. Available at: [Link]

  • Wikipedia. Fischer oxazole synthesis. Available at: [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Available at: [Link]

Sources

3-chloro-N-(4-morpholinophenyl)propanamide: A Strategic "Masked" Warhead for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-chloro-N-(4-morpholinophenyl)propanamide as a Biochemical Intermediate Content Type: Technical Whitepaper / Application Guide Role: Senior Application Scientist

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) , the stability and reactivity of the electrophilic "warhead" are paramount. While acrylamides are the gold standard for targeting non-catalytic cysteine residues in kinases (e.g., BTK, EGFR), their inherent instability and polymerization tendency can complicate early-stage synthesis and purification.

This compound (CAS: 250714-83-1) serves as a critical biochemical intermediate—specifically, a "masked" acrylamide precursor . It allows researchers to install a latent electrophile onto the privileged 4-morpholinoaniline scaffold, which can be "unmasked" to the reactive acrylamide species under controlled basic conditions. This guide details the synthesis, handling, and mechanistic application of this intermediate in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This intermediate combines a solubilizing morpholine tail with a reactive alkyl chloride handle.

PropertySpecification
Chemical Name This compound
CAS Number 250714-83-1
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Reactive Moiety

-chloropropanamide (Precursor to Michael Acceptor)
Key Scaffold 4-morpholinoaniline (Privileged Kinase Scaffold)

Synthesis Protocol: The "Masked Warhead" Strategy

Direct acylation with acryloyl chloride is often plagued by polymerization or side reactions. The


-chloropropionyl route  offers a robust alternative, yielding a stable intermediate (the Title Compound) that can be purified and stored.
Phase 1: Formation of the Title Compound

Objective: Acylation of 4-morpholinoaniline without inducing premature elimination.

  • Reagents:

    • 4-Morpholinoaniline (1.0 equiv)

    • 3-Chloropropionyl chloride (1.1 equiv)

    • Potassium Carbonate (

      
      ) or DIPEA (1.2 equiv)
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-morpholinoaniline in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C to suppress exotherms.
    
  • Base Addition: Add the base (DIPEA or

    
    ) to the solution. Note: Inorganic bases like carbonate are preferred if downstream elimination is to be strictly avoided at this stage.
    
  • Acylation: Add 3-chloropropionyl chloride dropwise over 30 minutes. The slow addition prevents local heating which could trigger elimination to the acrylamide.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by LC-MS (Target mass: 269.1 m/z [M+H]+).

  • Workup: Quench with water. Wash the organic layer with dilute citric acid (to remove unreacted aniline) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexane. Result: Stable this compound solid.

Phase 2: The "Unmasking" (Elimination to Acrylamide)

Objective: Convert the stable intermediate into the reactive Michael acceptor, N-(4-morpholinophenyl)acrylamide , for biological assays.

  • Reagents:

    • This compound (Title Compound)

    • Triethylamine (TEA) or DBU (2.0 - 3.0 equiv)

    • Solvent: THF or DMF.

Methodology:

  • Dissolve the intermediate in THF.

  • Add excess base (TEA or DBU).

  • Heat to 40–60°C for 2–4 hours. The base promotes E2 elimination of HCl.

  • Validation: Monitor the disappearance of the Cl-isotope pattern in MS and the appearance of vinyl protons in NMR (

    
     5.7–6.4 ppm).
    

Mechanistic Visualization

The following diagram illustrates the strategic advantage of using the 3-chloro intermediate. It separates the scaffold assembly from the warhead activation , reducing the risk of polymerizing the expensive drug core.

WarheadStrategy Aniline 4-Morpholinoaniline (Nucleophilic Scaffold) Intermediate This compound (STABLE INTERMEDIATE) (Storage/Purification Safe) Aniline->Intermediate Acylation (0°C) Reagent 3-Chloropropionyl Chloride (Acylating Agent) Reagent->Intermediate Warhead N-(4-morpholinophenyl)acrylamide (REACTIVE WARHEAD) (Michael Acceptor) Intermediate->Warhead E2 Elimination (-HCl) Base Base (TEA/DBU) Heat Base->Warhead Target Covalent Binding (Cys-Kinase) Warhead->Target Michael Addition

Caption: The "Masked Warhead" workflow. The 3-chloro intermediate allows purification of the drug core before generating the reactive acrylamide.

Applications in Drug Discovery[7][8][9][10]

A. Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "covalent fragment." Researchers can screen the 3-chloro intermediate (which has low reactivity) in binding assays to assess non-covalent affinity. Once a hit is confirmed, the acrylamide form is generated to test for covalent engagement (residence time extension).

B. Cysteine Profiling

The morpholine group acts as a solubilizing tag. By converting this intermediate to its acrylamide form, scientists create a "scout" probe.

  • Mechanism: The acrylamide undergoes a Michael addition with a specific Cysteine thiol (e.g., Cys481 in BTK).

  • Readout: The morpholine nitrogen can be protonated, improving ionization for mass spectrometry-based proteomics (ABPP - Activity-Based Protein Profiling).

Safety & Handling Protocols

While this compound is safer than its acrylamide counterpart, it is still an alkylating agent precursor.

  • Alkylating Potential: The

    
    -carbon is electrophilic. Avoid skin contact; use nitrile gloves.
    
  • Sensitization: Acrylamide precursors are potent sensitizers. All weighing should be done in a fume hood.

  • Stability: Store the 3-chloro intermediate at 4°C. Unlike the acrylamide, it does not require polymerization inhibitors (e.g., hydroquinone) for long-term storage, provided it is kept dry (hydrolysis risk).

References

  • Biosynth. (n.d.). This compound Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177064, 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Chemistry). Retrieved from

  • Moghadasi, Z., & Najafi, M. (2025).[1] Conceptual Synthesis of Acrylamide Derivatives via Amide Bond Formation. Biological and Molecular Chemistry. Retrieved from

  • WuXi AppTec. (2023). Design & Synthesis Strategies for Covalent Inhibitors. WuXi RCS Chemistry Insights. Retrieved from

  • ChemicalBook. (2025).[2][1] 3-Chloropropionyl chloride: Production and Applications. Retrieved from

Sources

Methodological & Application

Application Note: Covalent Protein Labeling with 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the application of 3-chloro-N-(4-morpholinophenyl)propanamide (CAS: 250714-83-1) as a covalent fragment probe for chemoproteomic screening and cysteine ligandability assessment.

In the realm of Targeted Covalent Inhibitors (TCIs) , this molecule represents a "scout" fragment. Unlike highly reactive


-chloroacetamides (which can be promiscuous), the 3-chloropropanamide  warhead often acts as a "latent" electrophile. It typically requires specific protein microenvironments to facilitate reactivity, either through direct nucleophilic substitution (

) or, more commonly, base-catalyzed elimination to an acrylamide intermediate followed by Michael addition.
Key Applications
  • Covalent Fragment-Based Drug Discovery (FBDD): Screening for "ligandable" cysteine residues in cryptic pockets.

  • Hit Validation: Confirming target engagement via Intact Protein Mass Spectrometry.

  • Warhead Optimization: Comparing reactivity profiles against 2-chloroacetamide or acrylamide analogs.

Mechanism of Action

Understanding the reaction pathway is critical for interpreting Mass Spectrometry data. 3-chloropropanamides can react via two pathways, both resulting in the same thioether adduct.

Reaction Pathways[1]
  • Elimination-Addition (Dominant): The basic environment (or a local residue like Histidine) promotes the elimination of HCl to form a reactive acrylamide (Michael acceptor) in situ, which is then attacked by the Cysteine thiolate.

  • Direct Displacement (

    
    ):  Direct attack of the thiolate on the 
    
    
    
    -carbon, displacing chloride.

Mass Shift Calculation: Regardless of the pathway, the net result is the alkylation of the protein with the loss of HCl.

  • Formula:

    
    
    
  • MW (Probe): 268.74 Da[1][2]

  • Mass Shift (Adduct): +232.28 Da (Probe - HCl)

Mechanistic Diagram

ReactionMechanism Probe 3-chloro-N-(4-morpholinophenyl) propanamide (Latent Electrophile) Acrylamide Acrylamide Intermediate (Michael Acceptor) Probe->Acrylamide -HCl (Elimination) Base/Microenvironment Transition Transition State (SN2) Probe->Transition + Protein-SH Adduct Stable Thioether Adduct (Mass Shift: +232.28 Da) Acrylamide->Adduct + Protein-SH (Michael Addition) Transition->Adduct -HCl (Direct Substitution) Protein Target Protein (Cys-SH)

Figure 1: Dual-pathway mechanism for cysteine alkylation. The elimination-addition pathway (red) is often favored for 3-chloropropanamides, effectively acting as a "slow-release" acrylamide.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solubility Note: The morpholine group provides better solubility than simple phenyl analogs, but the compound is lipophilic.

  • Storage: Store powder at -20°C. DMSO stocks are stable for 3-6 months if kept anhydrous.

ReagentConcentrationSolventStorageNotes
Stock Solution 100 mMAnhydrous DMSO-80°CAvoid freeze-thaw cycles.
Working Solution 1 mM - 10 mMBuffer/DMSOFreshPrepare immediately before use.
Protocol B: Intact Protein Mass Spectrometry Screening

This is the gold standard for validating covalent labeling. It directly measures the mass shift, confirming the stoichiometry of labeling.

Materials:

  • Target Protein (Purified, >90%, in PBS or HEPES, pH 7.5). Avoid DTT/BME .

  • TCEP (Tris(2-carboxyethyl)phosphine) as a non-nucleophilic reducing agent.

  • LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Workflow:

  • Reduction: Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES pH 7.5, 100 mM NaCl). Add 100 µM TCEP to reduce surface disulfides (if applicable) and ensure free cysteines. Incubate 10 min at RT.

  • Labeling: Add this compound to a final concentration of 50 µM (10x excess).

    • Control: Add DMSO only to a separate aliquot.

  • Incubation: Incubate at 25°C for 1 to 4 hours.

    • Optimization: If reactivity is low, extend to 24h or increase pH to 8.0 (promotes elimination to acrylamide).

  • Quenching: Quench reaction by adding formic acid to 1% final concentration or strictly desalting via Zeba Spin columns if acid sensitivity is a concern.

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra (MaxEnt1 or equivalent).

Data Interpretation:

  • 0% Labeling: Peak matches Control MW.

  • 100% Labeling: Peak shifts by +232.3 Da.

  • Promiscuity Check: Look for +464.6 Da (2x) or +696.9 Da (3x) peaks, indicating non-specific labeling of multiple residues (likely Lysines or surface Cysteines).

Protocol C: Gel-Based Competition Assay (ABPP)

If MS is unavailable, use a competition assay with a broad-spectrum fluorescent probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide).

  • Pre-incubation: Incubate Protein (1 µM) with the Test Compound (varying concentrations: 1, 10, 50, 100 µM) for 1 hour.

  • Probe Labeling: Add Fluorescent Cysteine Probe (e.g., TAMRA-IA) at 1 µM for 30 mins.

  • SDS-PAGE: Run samples on SDS-PAGE.

  • Imaging: Scan for fluorescence.

  • Result: A loss of fluorescence intensity with increasing Test Compound concentration indicates successful competition (binding).

Critical Analysis & Troubleshooting

Reactivity vs. Selectivity

3-chloropropanamides are generally less reactive than 2-chloroacetamides.

  • Advantage: Higher selectivity.[3] They tend to label only hyper-reactive ("functional") cysteines or those in pockets that stabilize the transition state.

  • Disadvantage: May require higher concentrations (100-500 µM) or longer incubation times (overnight) compared to acrylamides.

Stability

The 3-chloro group is stable in neutral buffer. However, at pH > 8.5, the rate of elimination to acrylamide increases significantly. Ensure buffer pH is strictly controlled (pH 7.4 - 7.5) to maintain assay consistency.

Visualization of Screening Workflow

ScreeningWorkflow Step1 Step 1: Protein Prep (5 µM Protein + TCEP) Step2 Step 2: Compound Addition (50-200 µM Probe) Step1->Step2 Decision Incubation Time? Step2->Decision Short 1-4 Hours (Fast reacting Cys) Decision->Short Long 12-24 Hours (Cryptic/Slow Cys) Decision->Long Step3 Step 3: LC-MS Analysis (Intact Protein) Short->Step3 Long->Step3 ResultA Mass Shift +232 Da (Specific Hit) Step3->ResultA ResultB No Shift (Non-binder) Step3->ResultB ResultC Multiple Shifts (+464, +696) (Promiscuous/Unfolding) Step3->ResultC

Figure 2: Decision tree for High-Throughput Covalent Fragment Screening.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link

    • Key Insight: Establishes the utility of 2-chloroacetamide and 3-chloropropanamide libraries for finding ligandable cysteines.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Key Insight: Methodology for mapping cysteine reactivity using electrophilic probes.[3]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

    • Key Insight: Comprehensive review of warhead mechanisms, including the elimin
  • Biosynth Carbosynth. "Product: this compound (AKA71483)."[2] Link[2][4]

    • Key Insight: Commercial source and physicochemical property verific

Sources

application of 3-chloro-N-(4-morpholinophenyl)propanamide in chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-chloro-N-(4-morpholinophenyl)propanamide in Chemoproteomics

Abstract

This application note details the utility of This compound (referred to herein as 3-CMP ) as a "scout fragment" in chemoproteomic workflows. Unlike highly reactive


-chloroacetamides, the 3-chloropropanamide warhead functions as a latent electrophile , often requiring protein-templated activation to form an acrylamide intermediate before cysteine engagement. This unique reactivity profile makes 3-CMP an essential tool for Covalent Fragment Screening (CFS) , allowing researchers to identify "ligandable" cysteines with high structural specificity while minimizing non-specific proteome-wide alkylation. We provide a comprehensive protocol for competitive Activity-Based Protein Profiling (ABPP) to map the targets of 3-CMP in complex biological systems.
Chemical Basis & Mechanism of Action
1.1 The "Goldilocks" Electrophile

In covalent drug discovery, reactivity must be balanced against selectivity.

  • 
    -Chloroacetamides:  Highly reactive (
    
    
    
    ), often promiscuous.
  • Acrylamides: Moderate reactivity (Michael addition), standard for targeted covalent inhibitors (TCIs).

  • 3-Chloropropanamides (3-CMP): These are latent electrophiles . They are stable in neutral buffer but can undergo elimination to form a reactive acrylamide species, often catalyzed by the basic environment of a protein binding pocket or specific active site residues (e.g., histidine).

1.2 The Scaffold Function

The 4-morpholinophenyl moiety serves two critical roles:

  • Solubility: The morpholine ring enhances aqueous solubility, a common bottleneck in fragment screening.

  • Molecular Recognition: The aniline scaffold provides a rigid linker that directs the warhead to specific hydrophobic pockets, distinguishing it from non-specific alkylators like iodoacetamide.

1.3 Reaction Mechanism

The binding event follows an Elimination-Addition pathway:

  • Elimination: The 3-chloropropanamide undergoes dehydrohalogenation (loss of HCl) to generate an acrylamide intermediate in situ.

  • Conjugate Addition: A proximal cysteine thiolate attacks the

    
    -carbon of the newly formed acrylamide via Michael addition.
    

ReactionMechanism Compound 3-CMP (Latent) Intermediate Acrylamide (Active) Compound->Intermediate Elimination (-HCl) (Protein/Base Assisted) Product Cys-Adduct (Stable) Intermediate->Product Michael Addition (+Cys-SH)

Figure 1: The activation mechanism of 3-CMP. The molecule acts as a "masked" Michael acceptor, enhancing selectivity for cysteines located in catalytically active or basic pockets.

Experimental Application: Competitive isoTOP-ABPP

The most robust method to validate 3-CMP targets is competitive isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) . In this workflow, 3-CMP acts as a competitor against a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne).

2.1 The Logic of Competition
  • Vehicle Control: IA-alkyne labels all reactive cysteines.

  • Treated Sample: 3-CMP binds its specific targets, blocking IA-alkyne labeling at those sites.

  • Readout: A reduction in MS signal (high Heavy:Light ratio) indicates 3-CMP target engagement.

Detailed Protocol: 3-CMP Target Mapping
3.1 Materials & Reagents
  • Probe: this compound (100 mM stock in DMSO).

  • Competitor: Iodoacetamide-Alkyne (IA-alkyne) (10 mM stock).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors.

  • Click Reagents: TBTA (Ligand), CuSO4, TCEP, Biotin-Azide (TEV-cleavable linker).

  • Enrichment: Streptavidin-Agarose beads.

  • Digestion: Sequencing-grade Trypsin.

3.2 Step-by-Step Workflow

Step 1: Proteome Preparation

  • Harvest cells (e.g., HEK293T, 10^7 cells/condition).

  • Lyse by sonication in Lysis Buffer.

  • Adjust protein concentration to 2 mg/mL .

Step 2: Fragment Incubation (Competition)

  • Divide lysate into two aliquots: A (Control) and B (Treated) .

  • Add DMSO to Aliquot A.

  • Add 3-CMP (50–100 µM) to Aliquot B.

  • Incubate for 60 minutes at 25°C with rotation.

    • Note: The elimination mechanism is slower than direct alkylation; 1 hour is minimum.

Step 3: Pulse-Labeling [1]

  • Add IA-alkyne (10 µM) to BOTH aliquots (A and B).

  • Incubate for 60 minutes at room temperature.

    • Critical: This labels all residual cysteines not blocked by 3-CMP.

Step 4: Click Chemistry (CuAAC)

  • Add Click Mix to each sample (final concentrations):

    • 100 µM Biotin-Azide (TEV-cleavable)

    • 1 mM TCEP (Freshly prepared)

    • 100 µM TBTA

    • 1 mM CuSO4

  • Incubate for 1 hour at RT.

  • Precipitate proteins with cold Methanol/Chloroform/Water (4:1:3 ratio) to remove excess reagents.

Step 5: Enrichment & Digestion

  • Resuspend protein pellets in 6M Urea/PBS.

  • Add Streptavidin beads and rotate overnight.

  • Wash beads stringently (1% SDS, 6M Urea, PBS).

  • Perform on-bead reduction (DTT) and alkylation (Iodoacetamide - non-alkyne).

  • Digest with Trypsin (overnight, 37°C).

Step 6: TEV Elution & Isobaric Labeling (Optional)

  • Standard isoTOP-ABPP: Elute peptides using TEV protease.

  • Quantification: If using TMT/iTRAQ, label peptides after elution. If using SILAC, cells should be grown in Heavy/Light media before lysis.

Workflow cluster_0 Sample Preparation cluster_1 Competition Assay cluster_2 Proteomics Lysate Cell Lysate (2 mg/mL) Split Split Sample Lysate->Split Control Control: DMSO Split->Control Treated Treated: 3-CMP (100µM) Split->Treated Chase Chase: IA-Alkyne (10µM) Control->Chase Treated->Chase Click Click Chemistry (Biotin-Azide) Chase->Click MS LC-MS/MS Quantification Click->MS Enrichment & Digestion

Figure 2: The Competitive isoTOP-ABPP workflow. 3-CMP targets are identified by the loss of signal in the Treated channel relative to Control.

Data Analysis & Interpretation

The output of this experiment is a list of cysteine-containing peptides with associated Ratio values (R) .

4.1 Calculating Ratios


Ratio (R)InterpretationBiological Significance
R ≈ 1.0 No CompetitionCysteine is not a target of 3-CMP.
R > 4.0 Strong CompetitionHigh-affinity covalent modification. Primary Hit.
R ≈ 2.0 Partial CompetitionModerate affinity or slow kinetics. Potential allosteric site.
4.2 Quality Control (Self-Validation)
  • Housekeeping Cysteines: Catalytic cysteines of abundant enzymes (e.g., GAPDH C152) should show R ≈ 1.0 unless 3-CMP is promiscuous.

  • Known Targets: If a positive control (e.g., a known acrylamide inhibitor target) is present, it should show high R values.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Competition Ratios Kinetics too slowIncrease incubation time to 2–4 hours to allow elimination-addition.
Precipitation Poor solubility3-CMP is hydrophobic. Ensure DMSO < 2% final. Morpholine usually aids solubility, but verify stock clarity.
High Background Non-specific bindingDecrease 3-CMP concentration (titrate 100 µM

10 µM).
References
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society, 141(22), 8864–8869. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. Link

  • Åkerfeldt, K. S., et al. (2011). Kinetic Analysis of the Reaction of Cysteine with

    
    -Unsaturated Amides. Journal of Organic Chemistry, 76(21), 8849-8853. Link
    

Sources

Application Notes and Protocols: 3-chloro-N-(4-morpholinophenyl)propanamide as a Covalent Probe for Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Probes in Unlocking "Undruggable" Targets

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in targeted covalent inhibitors.[1][2] These molecules, capable of forming a permanent bond with their protein target, offer distinct advantages in terms of potency, duration of action, and the ability to interrogate biological systems with high precision.[3] The chloroacetamide moiety, a well-characterized electrophilic "warhead," has emerged as a valuable tool in this arena, primarily reacting with the thiol group of cysteine residues, which are often found in the active or allosteric sites of enzymes.[4]

This application note introduces 3-chloro-N-(4-morpholinophenyl)propanamide , a cysteine-reactive covalent probe, and provides a comprehensive guide for its application in ligand discovery. This document is intended for researchers, scientists, and drug development professionals seeking to identify and validate novel protein targets. We will delve into the mechanistic basis of its reactivity, provide detailed protocols for its use in chemoproteomic-based target identification, and outline methods for validating target engagement in a cellular context. The methodologies described herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and reproducibility.

Probe Profile: this compound

Structure:

Key Features:

  • Electrophilic Warhead: The chloroacetamide group serves as a mild electrophile, enabling covalent bond formation with nucleophilic residues on proteins, predominantly cysteine.[4]

  • Fragment-like Scaffold: With a molecular weight under 300 Da, this probe aligns with the principles of fragment-based ligand discovery (FBLD), allowing it to explore a wide range of protein binding pockets.[1]

  • Morpholino Moiety: The morpholine group can contribute to the solubility and pharmacokinetic properties of the molecule, and may also participate in non-covalent interactions with target proteins.

Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action for this compound is the irreversible alkylation of cysteine residues. This occurs via a nucleophilic substitution reaction where the deprotonated thiol group of a cysteine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond.

Covalent Modification Protein Protein-SH TS Transition State Protein->TS Nucleophilic Attack Probe Cl-CH2-CO-NH-Ph-Morpholine Probe->TS Adduct Protein-S-CH2-CO-NH-Ph-Morpholine + HCl TS->Adduct Covalent Bond Formation

Caption: Covalent modification of a cysteine residue by this compound.

Experimental Workflows: From Probe Synthesis to Target Validation

The following sections provide a logical and detailed workflow for utilizing this compound in ligand discovery.

Part 1: Synthesis and Characterization of the Probe

A fundamental prerequisite for any study involving a chemical probe is its synthesis and rigorous characterization. The synthesis of N-aryl propanamides can generally be achieved through the acylation of the corresponding aniline with 3-chloropropionyl chloride.[5]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-morpholinoaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an appropriate base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture. This will act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Part 2: Chemoproteomic Target Identification

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of covalent probes in complex biological systems.[6][7][8][9][10] This workflow involves treating a cell lysate or intact cells with the probe, followed by enrichment of the probe-labeled proteins and identification by mass spectrometry.

Chemoproteomics Workflow A Cell Lysate or Intact Cells B Incubate with this compound A->B C Click Chemistry with Reporter Tag (e.g., Biotin-Azide) B->C Requires alkyne-modified probe D Streptavidin Enrichment of Biotinylated Proteins C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Protein Identification and Quantification F->G

Caption: A typical chemoproteomics workflow for target identification.

Protocol 2: Target Identification in Cell Lysates using ABPP

  • Note: For this protocol to be effective, an alkyne- or azide-functionalized version of the probe is required for downstream click chemistry-based enrichment.

  • Lysate Preparation: Harvest cultured cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with varying concentrations of the alkyne-modified this compound probe (e.g., 1, 10, 50 µM) for 1 hour at room temperature. Include a DMSO vehicle control.

  • Click Chemistry: To the labeled lysate, add the following click chemistry reagents in order: biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour at room temperature to attach a biotin tag to the probe-labeled proteins.

  • Protein Precipitation: Precipitate the proteins by adding cold methanol and centrifuging at 10,000 x g for 10 minutes at 4 °C.[11]

  • Enrichment: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and perform an on-bead tryptic digest overnight at 37 °C.

  • LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins using a suitable proteomics data analysis pipeline (e.g., MaxQuant). Potential targets will be those proteins that are significantly enriched in the probe-treated samples compared to the DMSO control.

Table 1: Representative Data from a Chemoproteomic Experiment

Protein IDGene NameFold Enrichment (10 µM Probe vs. DMSO)p-valueCysteine-Containing Peptide Identified
P08684VIM15.2<0.001Cys328
Q06830HSP90B112.8<0.001Cys56
P62258PPIA9.5<0.005Cys52
P12345Hypothetical Target 18.2<0.01Cys123
Part 3: Target Engagement Validation in Live Cells

Confirming that the probe engages its target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15][16] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.

CETSA Workflow A Treat Intact Cells with Probe or DMSO B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temperature D->E F Determine Thermal Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for Target Engagement

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Thermal Challenge: After treatment, heat the cells in a PCR cycler or a temperature-controlled water bath to a range of temperatures (e.g., 40-70 °C in 2-degree increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the probe-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement.

Table 2: Expected CETSA Results for a Validated Target

Temperature (°C)% Soluble Target (DMSO)% Soluble Target (10 µM Probe)
40100100
4598100
508595
555080
602050
65525
70<110

Concluding Remarks

This compound represents a valuable tool for the discovery and validation of novel protein targets amenable to covalent inhibition. The workflows and protocols detailed in this application note provide a robust framework for researchers to employ this probe in their own ligand discovery efforts. By combining the power of chemoproteomics for unbiased target identification with biophysical methods like CETSA for in-cell target engagement, scientists can accelerate the journey from a chemical probe to a validated biological target, ultimately paving the way for the development of new therapeutics.

References

  • Vertex AI Search, Google. (2023). Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 - Smolecule.
  • Vertex AI Search, Google. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) - EvitaChem.
  • Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). 3-Chloro-N-(4-sulfamoylphen-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1559–o1560. [Link]

  • Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Mini reviews in medicinal chemistry, 7(12), 1217–1234. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2911. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem. Retrieved from [Link]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., Chatterjee, S., Lanning, B. R., Teijaro, J. R., Olson, A. J., Wolan, D. W., & Cravatt, B. F. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 138(18), 5877–5886. [Link]

  • Vertex AI Search, Google. (2023). Buy 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4 - Smolecule.
  • Rojas-Carrillo, A., Rivera-Ramírez, D., Dorantes-González, D. J., Torres-Gómez, H., & Reyes-Vivas, H. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2911. [Link]

  • Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1559–o1560. [Link]

  • Lu, W., & Chen, L. (2021). Fragment-based covalent ligand discovery. Chemical Communications, 57(18), 2269–2281. [Link]

  • Bateman, L. A., & Nomura, D. K. (2017). Chemoproteomic methods for covalent drug discovery. Biochemistry, 56(31), 4063–4064. [Link]

  • Shaw, J., & Koder, R. L. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS omega, 4(7), 12516–12522. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Journal of the American Chemical Society, 138(35), 11124–11133. [Link]

  • Jhoti, H., & Leach, A. (2023). Chapter 5: Fragment-based Ligand Discovery (FBLD). In Royal Society of Chemistry. [Link]

  • Wang, Y., Li, J., & Wang, L. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(18), 6679. [Link]

  • Zhang, T., Inuzuka, H., & Wei, W. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Liu, Y. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(11), e4042. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1493, 159–176. [Link]

  • Kumar, A., & Nussinov, R. (2023). Chemical Proteomics-based Target Prioritization through a Residue Agnostic 1 Ligandability Assessment Platform 2 3 4 5 6 7 8 9. ChemRxiv. [Link]

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Zhang, T., & Gray, N. S. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7815. [Link]

  • Lu, W., & Chen, L. (2021). Fragment-based covalent ligand discovery. ResearchGate. Retrieved from [Link]

  • Zhang, T., Inuzuka, H., & Wei, W. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1636, 239–251. [Link]

  • Sanders, F. S., & Yacoubian, T. A. (2021). 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. Trends in pharmacological sciences, 42(4), 226–238. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • Tu, Y., & Bar-Joseph, Z. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 63(17), 5406–5417. [Link]

  • National Institutes of Health. (2023). Covalent chemical probes. Retrieved from [Link]

  • Bum-Erdene, K., Ghozayel, M. K., Zhang, M. J., Gonzalez-Gutierrez, G., & Meroueh, S. O. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(5), 586–595. [Link]

  • Thermo Fisher Scientific. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Retrieved from [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Retrieved from [Link]

  • Wang, Y., Li, J., & Wang, L. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 329. [Link]

  • Bönisch, F., Nürnberger, T., & Schaller, A. (2005). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS letters, 579(18), 3983–3988. [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. YouTube. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (CHEMBL5329172). ChEMBL. Retrieved from [Link]

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Application Note: LC-MS/MS Analysis of Proteins Modified by 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the expanding field of targeted covalent inhibitors (TCIs), electrophilic fragment screening has emerged as a high-throughput method to identify cryptic binding pockets. The compound 3-chloro-N-(4-morpholinophenyl)propanamide represents a specific class of "tunable" electrophiles.

Unlike highly reactive chloroacetamides, 3-chloropropanamides are mild electrophiles. They typically require specific positioning within a protein binding pocket or slightly elevated pH to undergo nucleophilic substitution (


) with cysteine residues. This kinetic selectivity makes them ideal probes for identifying hyper-reactive cysteines or validating ligand-directed labeling without excessive non-specific background.

This guide details the protocol for characterizing proteins modified by this probe, focusing on the specific mass spectrometry requirements to validate target engagement and localize the modification site.

Key Chemical Mechanism

The modification occurs via the displacement of the chlorine atom by the thiolate anion of a cysteine residue.

  • Warhead: 3-chloropropanamide[1][2]

  • Leaving Group: Chloride (

    
    )
    
  • Target: Cysteine Thiol (

    
    )
    
  • Net Mass Shift: Addition of the N-(4-morpholinophenyl)propanamide moiety.

Experimental Workflow

The following diagram outlines the critical path from incubation to data analysis.

Workflow Step1 Incubation (Probe + Protein) Step2 Quench & Competition Step1->Step2 1-4 hrs, pH 7.5-8.0 Step3 Alkylation (Free Cysteines) Step2->Step3 IAA/NEM Step4 Digestion (Trypsin) Step3->Step4 O/N 37°C Step5 LC-MS/MS (HCD Fragmentation) Step4->Step5 C18 Reverse Phase Step6 Bioinformatics (Delta Mass Search) Step5->Step6 +232.12 Da

Caption: Figure 1. Optimized proteomic workflow for identifying chloropropanamide-modified residues. Note the critical quenching step to prevent artifactual labeling during denaturation.

Detailed Protocols

Sample Preparation

Expert Insight: Chloropropanamides react slower than acrylamides. Maintain pH at 7.5–8.0 during incubation to ensure the cysteine is sufficiently nucleophilic (thiolate form) without inducing hydrolysis of the probe.

Reagents:

  • Probe Stock: 100 mM this compound in DMSO.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Quench/Alkylating Agent: Iodoacetamide (IAA) or N-ethylmaleimide (NEM).

Step-by-Step:

  • Labeling: Dilute protein to 1 mg/mL in Buffer. Add Probe to a final concentration of 10–100 µM (typically 10x molar excess over target).

  • Incubation: Incubate at 37°C for 2–4 hours . (Note: This is longer than standard chloroacetamide labeling due to lower reactivity).

  • Quenching (Critical): Add DTT to 10 mM to quench unreacted probe. Incubate 10 mins.

  • Secondary Alkylation: Immediately alkylate remaining free cysteines with IAA (20 mM) for 30 mins in the dark.

    • Why? This prevents the "scrambling" of the probe to other cysteines when the protein is unfolded (denatured) for digestion.

  • Precipitation: Perform Acetone or Chloroform/Methanol precipitation to remove excess probe and salts.

  • Digestion: Resuspend pellet in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 ratio) and digest overnight at 37°C.

LC-MS/MS Acquisition Parameters

Instrument: Orbitrap (Exploris/Eclipse) or Q-TOF. Mode: Data Dependent Acquisition (DDA).

ParameterSettingRationale
Column C18, 1.7 µm, 150 mmStandard peptide separation.
Gradient 2% to 35% B in 60 minThe morpholine group increases hydrophobicity; ensure gradient extends to 40-50% B for elution.
MS1 Resolution 60,000 or 120,000High resolution needed to distinguish overlapping isotopic envelopes.
Fragmentation HCD (Higher-energy C-trap Dissociation)Produces robust backbone fragmentation (b/y ions) and diagnostic reporter ions.
NCE (Collision Energy) 28-32%Optimal for breaking peptide backbone while retaining the modification on the side chain.
Dynamic Exclusion 30-60 sPrevent re-sampling of abundant unmodified peptides.

Data Analysis & Modification Logic

Calculating the Mass Shift

To configure the search engine (MaxQuant, Proteome Discoverer, MSFragger), you must define the specific variable modification.

Chemical Formula of Probe:


Reaction: 

Calculation:

  • Added Moiety:

    
    
    
  • Formula Added:

    
    
    
  • Monoisotopic Mass Calculation:

    • C (13 × 12.00000) = 156.00000

    • H (16 × 1.00783) = 16.12528

    • N (2 × 14.00307) = 28.00614

    • O (2 × 15.99491) = 31.98982

    • Total Delta Mass: +232.1212 Da

Diagnostic Ions

The morpholine ring is structurally distinct. Under HCD fragmentation, modified peptides often yield specific low-mass diagnostic ions that confirm the presence of the probe.

  • m/z 86.0604: Morpholine cation (

    
    ).
    
  • m/z 114.055: Carbonyl-Morpholine fragment.

Search Engine Configuration Table
SettingValue
Variable Modification Cysteine (+232.1212 Da)
Fixed Modification Carbamidomethyl (C) (+57.0215 Da) [If IAA used]
Specificity Trypsin (C-term K/R)
Missed Cleavages Allow up to 3 (Modification may block trypsin access if near cleavage site)
Neutral Loss None specific required, but watch for loss of morpholine (-87 Da) in spectra.

Validation & Quality Control (Self-Validating Protocol)

To ensure the modification is genuine and not a computational artifact, apply this decision logic:

Validation Check1 Is Delta Mass +232.12 Da detected? Check2 Is the site localized to Cysteine? Check1->Check2 Yes Check3 Check Diagnostic Ion (m/z 86.06) Check2->Check3 Yes (Cys) False False Positive / Non-Specific (Lys/His) Check2->False No (Lys/His) Result Validated Target Check3->Result Present Check3->Result Absent (Acceptable if b/y series is complete)

Caption: Figure 2. Validation logic for filtering search results. Non-specific labeling on Lysine may occur at pH > 8.5.

Troubleshooting
  • Low Labeling Efficiency: If signal is weak, increase pH to 8.0 or extend incubation to 6 hours. Chloropropanamides are inherently less reactive than chloroacetamides.

  • High Background: If many non-cysteine residues (Lys, His) are modified, reduce pH to 7.4 to improve specificity for the thiolate anion.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

    • Context: Foundational methodology for screening cysteine-reactive electrophilic fragments.[3]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[3] Journal of the American Chemical Society, 141(22), 8951–8968. Link

    • Context: Discusses the reactivity profiles of mild electrophiles like chloropropanamides compared to acrylamides.
  • Åberg, V., et al. (2023). Electrophilic fragment screening using native mass spectrometry to identify covalent probes. Research Square (Preprint/Related Methodology). Link

    • Context: Illustrates the application of similar electrophilic libraries in target engagement.
  • Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640. Link

    • Context: Mechanistic review of cysteine alkyl

Sources

using 3-chloro-N-(4-morpholinophenyl)propanamide for target identification

[1][2][3]

Experimental Protocol: Competitive IsoTOP-ABPP

Since 3-CMP lacks a bio-orthogonal handle (e.g., alkyne or azide) for direct enrichment, Competitive ABPP is the mandatory approach. In this workflow, the proteome is pre-treated with 3-CMP, blocking specific cysteines from subsequent labeling by a broad-spectrum probe (IA-alkyne).

Materials Required
  • Ligand: this compound (Purity >98%).

  • Broad-Spectrum Probe: Iodoacetamide-alkyne (IA-alkyne).

  • Click Reagents: Biotin-PEG3-Azide, TCEP, TBTA, CuSO4.

  • Enrichment: Streptavidin-Agarose or Magnetic Beads.

  • Proteome: Cell lysate (e.g., HEK293T, Jurkat) at 1-2 mg/mL.

Step-by-Step Workflow

Step 1: Proteome Preparation & Ligand Incubation

  • Lyse cells in PBS containing protease inhibitors (omit EDTA if possible, or keep low).

  • Adjust protein concentration to 1.5 mg/mL .

  • Divide lysate into two groups:

    • Experimental: Treat with 100 µM 3-CMP.

    • Control: Treat with DMSO (vehicle).

  • Incubate for 1 hour at 37°C (or 4 hours at RT for slower kinetics). Note: Chloropropanamides react slower than chloroacetamides; extended incubation ensures equilibrium.

Step 2: Probe Labeling (The "Chase")

  • Add IA-alkyne (final concentration 10 µM) to both groups.

  • Incubate for 1 hour at Room Temperature in the dark.

    • Logic: Any cysteine covalently modified by 3-CMP in Step 1 is now "capped" and will not react with IA-alkyne.

Step 3: Click Chemistry & Enrichment

  • React lysates with the "Click Cocktail":

    • 100 µM Biotin-Azide

    • 1 mM TCEP

    • 100 µM TBTA

    • 1 mM CuSO4

  • Incubate for 1 hour at RT.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.

  • Resuspend pellets and incubate with Streptavidin beads for 2 hours.

Step 4: On-Bead Digestion & TMT Labeling (Optional but Recommended)

  • Wash beads stringently (1% SDS, Urea, PBS).

  • Perform on-bead tryptic digestion (Overnight, 37°C).

  • (Optional) Label peptides with Tandem Mass Tags (TMT) :

    • TMT-126: DMSO Control

    • TMT-127: 3-CMP Treated

  • Combine peptides and analyze via LC-MS/MS.

Data Analysis & Visualization

Workflow Logic Diagram

The following diagram details the logic flow for determining a "Hit."

WorkflowFigure 2: Competitive ABPP Workflow for Target Identification.LysateCell LysateSplitSplit SampleLysate->SplitExpTreat with 3-CMP(100 µM)Split->ExpCtrlTreat with DMSOSplit->CtrlProbeAdd IA-Alkyne Probe(Labels free Cysteines)Exp->ProbeTarget Cys BlockedCtrl->ProbeTarget Cys FreeMSLC-MS/MS QuantificationProbe->MSResultCompare Peptide Intensity(Ratio: Exp/Ctrl)MS->Result

Interpreting the Data

The primary metric is the Competition Ratio (R) .

Ratio (R)InterpretationAction
R ≈ 1.0 No binding. The cysteine was equally available to IA-alkyne in both samples.Discard.
R < 0.2 Strong Hit. 3-CMP blocked >80% of IA-alkyne binding.Validate. This is a primary target.
0.2 < R < 0.5 Moderate binding or slow kinetics.Assess site accessibility (solvent exposure).

Validation: Mass Shift Confirmation

If a specific protein (e.g., a kinase) is identified as a hit in the ABPP screen, validate it using Intact Protein Mass Spectrometry .

  • Incubate purified recombinant protein (Target) with 3-CMP (1:10 molar ratio).

  • Analyze via LC-MS (TOF or Orbitrap).

  • Look for Mass Shift:

    • Formula of 3-CMP:

      
       (MW: 268.74 Da).
      
    • Mechanism A (Elimination-Addition): Loss of HCl (

      
      ). Net Adduct Addition: +232.28 Da .
      
    • Mechanism B (Direct Displacement): Loss of Cl (

      
      ). Net Adduct Addition: +233.29 Da .
      
    • Note: The difference between mechanisms is 1 Da (H+). High-resolution MS can distinguish this, revealing if the reaction proceeded via the acrylamide intermediate (Mechanism A).

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

  • London, N., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(38), 15116–15123. Link

  • Roecker, A. J., et al. (2007). "Discovery of Rivaroxaban (Xarelto)." ChemMedChem, 2(7), 963-966. (Source of chemical structure context). Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

3-chloro-N-(4-morpholinophenyl)propanamide for mapping protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 3-chloro-N-(4-morpholinophenyl)propanamide for Covalent Mapping of Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The intricate web of protein-protein interactions (PPIs) governs nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. Mapping these interactions is therefore a critical step in fundamental biological research and therapeutic development. While numerous techniques exist to study PPIs, the identification of direct binding partners in a complex cellular environment remains a significant challenge, particularly for transient or low-affinity interactions.[1][2] Covalent chemoproteomics has emerged as a powerful strategy to overcome these limitations by "trapping" interactions through the formation of a stable covalent bond between a chemical probe and its protein target.[3][4][5]

This guide details the application of This compound , a representative electrophilic fragment, for the covalent capture and subsequent identification of protein targets and their interacting partners. The chloro-propanamide moiety serves as a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) on a target protein.[5][6] This irreversible binding enables the stringent purification of the target protein and its associated complex, facilitating their identification by mass spectrometry.

Here, we provide a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis strategies for utilizing this compound as a tool for mapping protein-protein interactions. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the PPI landscape in their specific biological systems.

Introduction to Covalent Probes in PPI Mapping

Protein-protein interactions are often dynamic and of varying affinities, making their detection challenging.[1] Covalent chemical probes offer a unique advantage by forming a stable, irreversible bond with a target protein.[3][4] This allows for the capture of even transient or weak interactions that might be lost during traditional affinity purification methods.[7]

Mechanism of Action: this compound contains a reactive α-chloroamide electrophile. This "warhead" can undergo nucleophilic substitution with suitably positioned nucleophilic residues on a protein surface, most commonly cysteine. The morpholinophenyl group acts as a scaffold that can be modified to improve binding affinity and selectivity for a particular protein of interest.

The Chemoproteomics Workflow: The general workflow for using a covalent probe like this compound to map PPIs involves several key steps:

  • Probe Treatment: The covalent probe is introduced to a biological system (e.g., cell lysate, living cells).

  • Covalent Labeling: The probe forms a covalent bond with its target protein(s).

  • Enrichment: The probe-protein conjugate, along with its interacting partners, is enriched from the complex biological mixture.

  • Identification: The enriched proteins are identified using high-resolution mass spectrometry.[8]

This approach, often referred to as Activity-Based Protein Profiling (ABPP) or chemoproteomics, provides a powerful tool for target identification and the elucidation of protein interaction networks.[9][10]

The Covalent Probe: this compound

While this compound is primarily known as an intermediate in the synthesis of kinase inhibitors, its chemical structure makes it an excellent candidate for use as a covalent fragment probe.[11]

Chemical Properties
Molecular Formula C₁₃H₁₇ClN₂O₂[12]
Molecular Weight 268.74 g/mol [12]
CAS Number 250714-83-1[12]
Reactive Group α-chloroamide (electrophile)
Potential Targets Nucleophilic amino acids (e.g., Cysteine, Lysine)

The reactivity of the chloro-propanamide warhead can be tuned by modifying the scaffold, allowing for the development of more selective probes.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for using this compound to identify protein targets and their interacting partners from cell lysates.

Materials and Reagents
Reagent Supplier Purpose
This compounde.g., ChemicalBook[12]Covalent Probe
Cell Lysis Buffer (e.g., RIPA, NP-40)Standard lab supplierProtein Extraction
Protease and Phosphatase Inhibitor CocktailsStandard lab supplierPrevent protein degradation
Streptavidin-coated magnetic beadse.g., Thermo Fisher ScientificEnrichment of biotinylated proteins
Dithiothreitol (DTT)Standard lab supplierReducing agent for disulfide bonds
Iodoacetamide (IAM)Standard lab supplierAlkylating agent
Trypsin (sequencing grade)e.g., PromegaProtein digestion
Mass Spectrometer (e.g., Orbitrap)e.g., Thermo Fisher Scientific[13]Protein identification
Protocol 1: Covalent Labeling in Cell Lysate

This protocol describes the labeling of proteins in a cell lysate with this compound.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Covalent Labeling:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Add the covalent probe to the protein lysate to a final concentration of 10-100 µM. Note: The optimal concentration should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Quenching the Reaction:

    • Add a final concentration of 1 mM DTT to quench any unreacted probe.

Protocol 2: Enrichment of Labeled Proteins (Requires a Biotinylated Probe Analog)

For enrichment, a biotinylated version of the probe is required. This can be synthesized by incorporating a biotin tag via a linker to the morpholinophenyl scaffold.

Step-by-Step Methodology:

  • Labeling with Biotinylated Probe:

    • Follow the labeling protocol (3.2) using a biotinylated analog of this compound.

  • Enrichment using Streptavidin Beads:

    • Add pre-washed streptavidin-coated magnetic beads to the labeled lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the enriched proteins for mass spectrometry analysis.

Step-by-Step Methodology:

  • In-gel or In-solution Digestion:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform an in-solution digestion of the eluted proteins.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 minutes).

    • Alkylate the free cysteine residues with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 minutes).

  • Trypsin Digestion:

    • Digest the proteins with sequencing grade trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the resulting peptides using a C18 StageTip or equivalent.

Protocol 4: Mass Spectrometry and Data Analysis

Step-by-Step Methodology:

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[8]

  • Database Searching:

    • Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

    • Include variable modifications for the covalent adduct on nucleophilic residues (e.g., +267.74 Da on Cysteine for this compound).

  • Data Analysis and Interpretation:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to a vehicle control (e.g., DMSO).

    • The primary hits are the proteins directly labeled by the probe. Co-enriched proteins are potential interacting partners.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Lysis cluster_labeling Covalent Labeling cluster_enrichment Enrichment (with Biotin Probe) cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification probe_addition 4. Add Covalent Probe quantification->probe_addition incubation 5. Incubation probe_addition->incubation streptavidin_beads 6. Add Streptavidin Beads incubation->streptavidin_beads washing 7. Wash Beads streptavidin_beads->washing elution 8. Elution washing->elution digestion 9. Protein Digestion elution->digestion cleanup 10. Peptide Cleanup digestion->cleanup lc_ms 11. LC-MS/MS cleanup->lc_ms database_search 12. Database Search lc_ms->database_search data_interpretation 13. Data Interpretation database_search->data_interpretation G cluster_reactants Reactants cluster_product Product probe This compound covalent_complex Covalently Labeled Protein probe->covalent_complex Nucleophilic Attack protein Target Protein (with nucleophilic residue, e.g., Cys-SH) protein->covalent_complex

Caption: Covalent labeling of a target protein.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low labeling efficiency Probe concentration is too low.Increase the concentration of the covalent probe.
Incubation time is too short.Increase the incubation time.
Protein of interest is not expressed or is at low abundance.Confirm protein expression by Western blot.
High background of non-specific binding Insufficient washing of beads.Increase the number and stringency of wash steps.
Probe is too reactive.Decrease the probe concentration or incubation time.
No enrichment of known interactors Interaction is disrupted by lysis conditions.Optimize the lysis buffer (e.g., use a milder detergent).
Interaction is weak and lost during washes.Perform cross-linking prior to lysis and enrichment.

Conclusion

This compound, and covalent electrophilic fragments like it, represent a powerful class of chemical tools for the exploration of the cellular proteome. The protocols outlined in this application note provide a robust framework for the identification of direct protein targets and their associated interaction networks. By covalently capturing protein complexes, this methodology enables the study of interactions that are often inaccessible to traditional techniques. As with any powerful tool, careful optimization and validation are crucial for generating high-quality, reproducible data. The continued development and application of covalent chemoproteomics promise to further illuminate the complex landscape of protein-protein interactions, paving the way for novel biological insights and therapeutic strategies.

References

  • MySkinRecipes. (n.d.). This compound.
  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
  • Smolecule. (2023, August 15). Buy 3-chloro-N-(4-hydroxyphenyl)propanamide | 19314-10-4.
  • PMC - NIH. (2023, December 14). Chemoproteomics, A Broad Avenue to Target Deconvolution.
  • PMC - NIH. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • ChemicalBook. (2022, December 30). This compound | 250714-83-1.
  • The Weizmann Institute of Science - WIS Works. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • PMC - NIH. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • Thermo Fisher Scientific - US. (n.d.). Chemoproteomics Workflows.
  • Journal of the American Chemical Society. (2014, July 21). Mapping the Protein Interaction Landscape for Fully Functionalized Small-Molecule Probes in Human Cells.
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery.
  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide.
  • MDPI. (2024, October 16). Proximal Co-Translation Facilitates Detection of Weak Protein-Protein Interactions.
  • ACS Publications. (n.d.). Identification and Mapping of Protein−Protein Interactions by a Combination of Cross-Linking, Cleavage, and Proteomics.
  • PMC. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications.
  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification.
  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
  • RSC Publishing. (2021, February 9). Fragment-based covalent ligand discovery.
  • SciSpace. (n.d.). Review Principles of protein–protein interactions.
  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • ACS Publications. (n.d.). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry.
  • PMC - NIH. (n.d.). Proximity labeling for investigating protein-protein interactions.
  • Life Chemicals. (2020, October 26). Protein-protein Interactions as Drug Targets.
  • Research and Reviews. (2024, June 17). Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction Pathways.
  • Wikipedia. (n.d.). Chemoproteomics.
  • (n.d.). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • ConnectSci. (2025, August 29). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines.
  • EMBL-EBI. (n.d.). ChEMBL.

Sources

activity-based protein profiling (ABPP) with 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-chloro-N-(4-morpholinophenyl)propanamide as a covalent scout fragment for mapping ligandable cysteine residues across the proteome.[1] Unlike broad-spectrum probes, this molecule combines a reactive chloroacetamide warhead with a morpholine-phenyl scaffold , allowing it to probe specific hydrophobic pockets adjacent to nucleophilic cysteines.[1]

Because this molecule lacks a bioorthogonal "click" handle (e.g., alkyne or azide), it cannot be visualized directly.[1] Instead, it must be employed in a Competitive ABPP format, where it competes against a broad-spectrum reporter probe (Iodoacetamide-Alkyne).[1] A reduction in the reporter signal indicates that the fragment has successfully engaged a specific target site.[1]

Key Applications
  • Fragment-Based Ligand Discovery (FBLD): Identifying starting points for covalent drug discovery.[1]

  • Allosteric Site Mapping: Locating cryptic cysteine residues outside of active sites.[1]

  • Target Engagement Assays: Validating cellular permeability and binding selectivity.[1]

Chemical Profile & Mechanism[1]

The Probe: this compound[1][2][3]
  • Warhead:

    
    -Chloroacetamide (Electrophile).[1]
    
  • Reactivity: Irreversible alkylation of thiolate anions (

    
    ) via 
    
    
    
    reaction.[1]
  • Scaffold: 4-morpholinophenyl group provides solubility and specific hydrophobic/hydrogen-bonding interactions, differentiating its selectivity from generic alkylating agents (like iodoacetamide).[1]

Mechanism of Action (Competitive ABPP)

The experiment relies on the "loss of signal" principle.[1][2]

  • Treatment: The proteome is treated with the Fragment (or DMSO control).[1]

  • Labeling: A broad-spectrum reporter (IA-Alkyne) is added.

  • Readout: If the Fragment binds Cys-X, IA-Alkyne is blocked.[1] Mass spectrometry reveals a low Heavy/Light ratio for peptide Cys-X.[1]

ABPP_Mechanism cluster_legend Logic Cys Target Cysteine (Nucleophile) Complex Covalent Adduct (Blocked Cys) Cys->Complex + Fragment Signal MS Signal (Peptide ID) Cys->Signal + Probe Only (Control) Frag Fragment (3-chloro-N-...) Probe Reporter Probe (IA-Alkyne) Probe->Signal No Binding Complex->Probe Blocked Binding = Loss of Signal Binding = Loss of Signal

Caption: Competitive ABPP Logic. The fragment competes with the reporter probe. Successful engagement results in a reduced MS signal compared to the control.

Experimental Protocol

Materials Required[1][4][5][6][7][8][9]
  • Fragment: this compound (100 mM stock in DMSO).[1]

  • Reporter Probe: Iodoacetamide-Alkyne (IA-Alkyne) (10 mM stock).[1]

  • Lysis Buffer: PBS pH 7.4, Protease Inhibitors.[1] CRITICAL: Must be free of DTT or Mercaptoethanol.[1]

  • Click Reagents: CuSO4, TCEP, TBTA (ligand), Biotin-Azide (cleavable linker recommended for isoTOP-ABPP).[1]

  • Enrichment: Streptavidin Agarose or Magnetic Beads.[1]

Step-by-Step Workflow
Phase 1: Sample Preparation & Competition[1]
  • Lysis: Lyse cells (e.g., 20-30 million HEK293T) by sonication in cold PBS. Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane fractions (optional, or use whole lysate).

  • Normalization: Adjust protein concentration to 2 mg/mL.

  • Competition Incubation:

    • Sample A (Treated): Add Fragment (Final conc: 50–100 µM).

    • Sample B (Control): Add DMSO (match % volume).

    • Incubate: 1 hour at Room Temperature (RT) or 37°C with gentle rotation.

  • Reporter Labeling:

    • Add IA-Alkyne to both samples (Final conc: 10 µM).[1]

    • Incubate: 1 hour at RT.[1] Note: IA-Alkyne concentration must be lower than the fragment to ensure competition sensitivity.[1]

Phase 2: Click Chemistry & Enrichment (isoTOP-ABPP)[1]
  • Click Reaction: Prepare a master mix and add to lysates:

    • 
       TBTA (Ligand)[1]
      
    • 
       TCEP (Reductant)[1]
      
    • 
       Biotin-Azide-Linker (e.g., TEV-cleavable or Acid-cleavable)[1]
      
    • 
       CuSO4 (Catalyst)[1]
      
    • Incubate: 1 hour at RT.[1]

  • Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted probe. Wash pellet x2 with cold methanol.[1]

  • Resolubilization: Dissolve pellet in 1.2% SDS / PBS. Heating (5 min, 95°C) may be required.

  • Avidin Enrichment: Dilute SDS to <0.2% with PBS. Incubate with Streptavidin beads (2-4 hours).[1]

  • Washing: Stringent washes (1% SDS, 6M Urea, PBS) to remove non-covalent binders.[1]

Phase 3: Digestion & MS Prep[1]
  • On-Bead Digestion: Treat beads with Trypsin (overnight, 37°C).[1]

  • Elution/Labeling:

    • If using cleavable linker: Elute peptides using TEV protease or Acid (formic acid).[1]

    • Quantification: Label peptides with TMT (Tandem Mass Tag) reagents. (e.g., TMT-126 for Control, TMT-127 for Treated).[1]

  • Fractionation: High-pH reversed-phase fractionation (optional but recommended for depth).

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Eclipse/Exploris).[1]

Data Analysis & Interpretation

The core metric is the Target Engagement (TE) Ratio , calculated as the abundance of the peptide in the Treated sample divided by the Control sample.[1]

Quantitative Metrics Table
MetricCalculationInterpretation
Ratio (

)

The fraction of the cysteine site remaining available for the reporter.[1]
Target Engagement (TE)

The fraction of the cysteine site occupied by the Fragment.[1]
Hit Threshold

(or

)
Significant binding event.
Hyper-reactivity High signal in ControlThe cysteine is highly nucleophilic (functional hotspot).[1]
Visualizing the Workflow

Workflow cluster_prep Phase 1: Competition cluster_ms Phase 2: Analysis Lysate Proteome Lysate Split Split Sample Lysate->Split Treat Add Fragment (50 µM) Split->Treat Ctrl Add DMSO Split->Ctrl Probe Add IA-Alkyne (10 µM) Treat->Probe Ctrl->Probe Click Click Chemistry (Biotin-Azide) Probe->Click Enrich Streptavidin Enrichment & Trypsin Digest Click->Enrich TMT TMT Labeling (Quantification) Enrich->TMT MS LC-MS/MS TMT->MS

Caption: Competitive ABPP Workflow. Split proteome samples are treated differentially, then converged for reporter labeling and quantitative MS analysis.

Troubleshooting & Validation

The "DTT Killer"

Issue: No labeling observed in controls. Cause: Presence of DTT or Mercaptoethanol in the lysis buffer.[1] These reducing agents are nucleophiles that will scavenge the IA-alkyne and the chloroacetamide fragment.[1] Fix: Use TCEP if reduction is needed, but ideally, perform lysis in non-reducing buffers for initial labeling.

Solubility Issues

Issue: this compound precipitates. Cause: High concentration in aqueous buffer.[1] Fix: Ensure DMSO stock is fresh. Do not exceed 1% final DMSO concentration.[1] If precipitation occurs, lower fragment concentration to 50 µM.[1]

False Positives (Non-Specific Alkylation)

Issue: Fragment appears to bind everything. Cause: Chloroacetamides are reactive.[1][3][4][5][6] Fix: Perform a dose-response study (10, 50, 100 µM). True ligandability events usually saturate; non-specific alkylation increases linearly with concentration.[1]

References

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574.[1] [Link]

  • Weerapana, E., et al. (2010).[1] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468(7325), 790–795.[1] [Link][1]

  • Kuljanin, M., et al. (2021).[1] Reimagining high-throughput profiling of reactive cysteines for drug discovery. Nature Biotechnology, 39, 630–641. [Link]

  • Vinogradova, E. V., et al. (2020).[1][5] An Activity-Based Protein Profiling Platform to Identify Cysteine Reactivity Changes in Proteomes.[1][2] Current Protocols in Chemical Biology, 12(3), e87.[1] [Link][1]

Sources

Application Notes & Protocols for the Synthesis of 3-chloro-N-(4-morpholinophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-Aryl Propanamides in Modern Research

The 3-chloro-N-(4-morpholinophenyl)propanamide scaffold and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The core structure, featuring a reactive chloropropyl chain and a morpholine-substituted aniline, provides a versatile platform for the synthesis of novel molecules with a wide range of biological activities. Research has indicated that derivatives of similar N-aryl propanamides exhibit potential as antimicrobial and anticancer agents, underscoring the importance of efficient and reliable synthetic protocols for these compounds.[1] The amide linkage within these molecules is a key structural feature, providing rigidity and the capacity for hydrogen bonding, which is often crucial for interactions with biological targets.[2]

This document provides a detailed guide for the synthesis of this compound and its derivatives. The protocols outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Synthesis: Acylation of 4-Morpholinoaniline

The primary synthetic route to this compound involves the acylation of 4-morpholinoaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Reaction Workflow

G cluster_0 Reactant Preparation cluster_1 Acylation Reaction cluster_2 Work-up and Purification cluster_3 Product Characterization Dissolve 4-morpholinoaniline\nand triethylamine in DCM Dissolve 4-morpholinoaniline and triethylamine in DCM Cool solution to 0-5 °C Cool solution to 0-5 °C Dissolve 4-morpholinoaniline\nand triethylamine in DCM->Cool solution to 0-5 °C Slowly add 3-chloropropionyl chloride Slowly add 3-chloropropionyl chloride Cool solution to 0-5 °C->Slowly add 3-chloropropionyl chloride Stir at 0-5 °C, then warm to room temperature Stir at 0-5 °C, then warm to room temperature Slowly add 3-chloropropionyl chloride->Stir at 0-5 °C, then warm to room temperature Quench with water and separate layers Quench with water and separate layers Stir at 0-5 °C, then warm to room temperature->Quench with water and separate layers Wash organic layer, dry, and concentrate Wash organic layer, dry, and concentrate Quench with water and separate layers->Wash organic layer, dry, and concentrate Purify by recrystallization or chromatography Purify by recrystallization or chromatography Wash organic layer, dry, and concentrate->Purify by recrystallization or chromatography Obtain ¹H NMR, ¹³C NMR, and Mass Spectra Obtain ¹H NMR, ¹³C NMR, and Mass Spectra Purify by recrystallization or chromatography->Obtain ¹H NMR, ¹³C NMR, and Mass Spectra Confirm structure and purity Confirm structure and purity Obtain ¹H NMR, ¹³C NMR, and Mass Spectra->Confirm structure and purity

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Synthesis Protocol: this compound

This protocol details the synthesis of the parent compound. The principles can be readily adapted for the synthesis of various derivatives by substituting the starting aniline.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )AmountMoles
4-Morpholinoaniline4575-54-4178.235.0 g28.05 mmol
3-Chloropropionyl chloride625-36-5126.973.9 g (2.9 mL)30.86 mmol
Triethylamine (TEA)121-44-8101.194.3 mL30.86 mmol
Dichloromethane (DCM)75-09-284.93100 mL-
Deionized Water-18.02As needed-
Saturated Sodium Bicarbonate--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Instrumentation
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or flash column chromatography

  • NMR spectrometer, Mass spectrometer, IR spectrophotometer

Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinoaniline (5.0 g, 28.05 mmol) and triethylamine (4.3 mL, 30.86 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes, allowing the temperature to equilibrate to 0-5 °C.

  • Acylation: Add 3-chloropropionyl chloride (3.9 g, 30.86 mmol) dropwise to the cooled solution over a period of 20-30 minutes using a dropping funnel. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives

The described protocol is highly adaptable for the synthesis of a library of derivatives. By substituting 4-morpholinoaniline with other substituted anilines, a wide array of N-aryl propanamides can be generated. Similarly, employing different acyl chlorides will lead to variations in the propanamide chain.

Starting AnilineAcyl ChloridePotential Application
4-fluoroaniline3-chloropropionyl chlorideBuilding block for compounds with antimicrobial properties.[3]
4-chloroaniline3-chloropropionyl chloridePrecursor for potential anticancer agents.[1]
4-aminophenol3-chloropropionyl chlorideIntermediate for compounds with anti-inflammatory potential.[2]

Safety Precautions

3-Chloropropionyl chloride is highly corrosive, toxic, and a lachrymator. [4][5][6][7] All manipulations should be carried out in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.[4][5][6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[4][6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Impure Product Presence of starting materialsOptimize the stoichiometry of the reactants.
Formation of side productsEnsure the reaction is carried out at the recommended temperature.
Difficulty in Purification Oily productTry different solvent systems for recrystallization or use column chromatography.

Characterization Data for this compound

  • Molecular Formula: C₁₃H₁₇ClN₂O₂[8]

  • Molecular Weight: 268.74 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, -NH-), 7.38 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.85 (t, 4H, -N-(CH₂)₂-), 3.80 (t, 2H, -CH₂-Cl), 3.10 (t, 4H, -O-(CH₂)₂-), 2.85 (t, 2H, -CO-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 145.0, 131.5, 122.0, 116.5, 67.0, 50.0, 41.5, 40.0.

  • Mass Spectrum (ESI+): m/z 269.1 [M+H]⁺.[8]

References

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • PubChem. This compound. [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

Sources

Troubleshooting & Optimization

stability of 3-chloro-N-(4-morpholinophenyl)propanamide in experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 3-chloro-N-(4-morpholinophenyl)propanamide (CMPP), a critical intermediate often used in the synthesis of Factor Xa inhibitors like Rivaroxaban.

Subject: this compound (CAS: 482308-08-7 / Analogous Intermediates) Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current)

Executive Summary: The Stability Profile

This compound is a bifunctional intermediate containing a secondary amide , a morpholine ring , and a terminal alkyl chloride . Its stability is governed by the electrophilicity of the alkyl chloride and the hydrolytic susceptibility of the amide bond.

Critical Stability Risks:

  • Base-Promoted Elimination (The "Vinyl" Issue): In basic media (pH > 8) or polar aprotic solvents (like DMSO) containing trace base, the molecule eliminates HCl to form N-(4-morpholinophenyl)acrylamide . This is the most common degradation pathway observed in laboratory settings.

  • Hydrolysis: In acidic or strongly basic aqueous solutions, the amide bond cleaves, yielding 4-morpholinoaniline and 3-chloropropionic acid .

  • Oxidation: The morpholine nitrogen and the aniline substructure are susceptible to oxidative discoloration (browning) upon prolonged exposure to air/light.

Interactive Troubleshooting Modules

Module A: Solution Stability & The "Vinyl" Impurity

Issue: You observe a new impurity peak (RRT ~0.85–0.95) or precipitation in your stock solution.

Mechanism: The 3-chloropropionyl group functions as a "masked" acryloyl group. Under basic conditions, it undergoes E2 elimination.

degradation_pathway CMPP CMPP (Target Molecule) MW: ~268.7 Vinyl Vinyl Impurity (Acrylamide Derivative) MW: ~232.3 (Loss of HCl) CMPP->Vinyl Base / Heat (Elimination) Aniline Hydrolysis Product (4-Morpholinoaniline) MW: 178.2 CMPP->Aniline Acid / H2O (Hydrolysis)

Caption: Major degradation pathways of CMPP. The elimination pathway (Red) is dominant in organic synthesis and DMSO storage.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
New Peak (RRT < 1.0) Elimination: Formation of the acrylamide derivative.Check Solvent pH: Ensure DMSO/DMF is acid-free. Avoid storing in basic buffers.
Precipitate in Vial Polymerization: The "Vinyl" impurity is a Michael acceptor and can polymerize at high concentrations.Fresh Prep: Discard solution. Prepare fresh in acetonitrile/water (acidified with 0.1% Formic Acid).
Yellowing of Solution Oxidation: Morpholine/Aniline oxidation.Degassing: Use degassed solvents. Store under Argon/Nitrogen.
Module B: HPLC Method & Analysis

Issue: Poor peak shape or inability to separate impurities.

Recommended Method (Stability Indicating):

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents amine tailing and stabilizes the amide).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (Strong absorbance due to phenyl ring).

Diagnostic Table:

Impurity NameRelative Retention Time (RRT)Mass Shift (LC-MS)
4-Morpholinoaniline ~0.4 - 0.6[M+H]+ 179
CMPP (Parent) 1.00[M+H]+ 269 (Cl pattern)
Vinyl Impurity ~0.9 or 1.1 (Column dependent)[M+H]+ 233 (No Cl pattern)

Frequently Asked Questions (FAQ)

Q1: Can I dissolve CMPP in DMSO for biological assays? A: Yes, but with caution. DMSO is hygroscopic and can become slightly basic over time, promoting the elimination to the vinyl impurity (which is reactive and toxic).

  • Best Practice: Prepare DMSO stocks immediately before use. If storage is necessary, freeze at -20°C and ensure the DMSO is anhydrous.

Q2: Why does my solid sample turn pink/brown? A: This indicates oxidative degradation of the morpholine-aniline moiety.

  • Solution: Recrystallize from Ethanol/Water if purity is critical. Store the solid in amber vials, under desiccant, at 4°C.

Q3: Is the "Vinyl" impurity reversible? A: No. Once HCl is eliminated to form the acrylamide, it will not revert to the 3-chloropropanamide under standard conditions. It requires specific hydrochlorination conditions to reverse, which usually leads to side reactions.

Q4: How do I distinguish the Parent from the Vinyl impurity without MS? A: Use the Isotope Pattern . The parent CMPP contains a Chlorine atom and will show a characteristic 3:1 ratio of M and M+2 peaks in mass spec. The Vinyl impurity loses the Chlorine and will not show this pattern. In UV, the Vinyl compound often has a slightly bathochromic shift (higher wavelength max) due to extended conjugation.

Analytical Decision Tree

Use this flow to diagnose stability issues in your workflow.

troubleshooting_tree Start Start: Sample Analysis PurityCheck Is Purity < 95%? Start->PurityCheck IdentifyImpurity Identify Impurity Peak PurityCheck->IdentifyImpurity Yes CheckMS Check LC-MS Data IdentifyImpurity->CheckMS Mass233 Mass ~233 Da (Loss of 36 Da) CheckMS->Mass233 Peak A Mass179 Mass ~179 Da (Amine) CheckMS->Mass179 Peak B ActionVinyl DIAGNOSIS: Elimination CAUSE: Basic pH or Heat ACTION: Acidify Mobile Phase Mass233->ActionVinyl ActionHydrolysis DIAGNOSIS: Hydrolysis CAUSE: Water/Acid/Base exposure ACTION: Store Dry Mass179->ActionHydrolysis

Caption: Step-by-step logic for identifying common degradation products of CMPP.

References

  • Rivaroxaban Synthesis & Impurities: Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[2] Journal of Medicinal Chemistry, 48(19), 5900–5908.[2] Link

  • General Reactivity of 3-Chloropropanamides: PubChem Compound Summary for 3-Chloro-N-(4-chlorophenyl)propanamide (Analogous Structure). National Center for Biotechnology Information. Link

  • Stability Indicating Methods: Arous, B., et al. (2011). "Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products." Research Journal of Pharmacy and Technology. (Contextualizing the hydrolysis/elimination pathways of the morpholine-amide scaffold).

Sources

Technical Support Center: Minimizing Non-specific Binding of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-chloro-N-(4-morpholinophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reliability of your results.

Understanding the Challenge: The Dual Nature of this compound's Binding

This compound is a valuable research compound, often utilized as an intermediate in the synthesis of kinase inhibitors.[1] Its structure, featuring a 3-chloropropanamide moiety, presents a unique challenge in experimental assays. This functional group is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine. This reactivity, while potentially useful for targeted covalent inhibition, is also a primary source of non-specific binding, leading to high background signals and false-positive results.

Non-specific binding of this compound can be broadly categorized into two types:

  • Non-covalent Interactions: These are weaker, reversible interactions driven by hydrophobic effects, electrostatic forces, and hydrogen bonding between the compound and various proteins or assay components.

  • Covalent Interactions: This is a more critical issue with this compound due to its reactive chloro-amide group. The compound can irreversibly bind to off-target proteins, leading to persistent and hard-to-eliminate background signals.

This guide will provide a structured approach to address both types of non-specific binding, with a special focus on mitigating the effects of covalent reactivity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered when working with this compound.

High Background Signal in My Assay

Q1: I'm observing a consistently high background signal in my biochemical assay (e.g., kinase activity assay, ELISA). What are the likely causes related to this compound?

A1: A high background signal is the most common manifestation of non-specific binding. With this particular compound, the primary suspects are:

  • Covalent binding to off-target proteins: The 3-chloropropanamide group can react with abundant proteins in your sample (e.g., albumin in serum samples) or on the assay surface itself.

  • Insufficient blocking: The blocking agents used may not be effectively preventing the compound from interacting with the surfaces of your assay plate or beads.

  • Suboptimal buffer conditions: The pH, ionic strength, or detergent concentration of your assay buffer may be promoting non-specific interactions.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to surfaces.

Q2: How can I determine if the high background is due to covalent binding?

A2: Differentiating between covalent and non-covalent binding is crucial for effective troubleshooting. Here's an experimental approach:

  • Wash Stringency Test: After the binding step with this compound, perform a series of increasingly stringent washes.

    • Standard Wash: Your typical assay wash buffer (e.g., PBS with 0.05% Tween-20).

    • High Salt Wash: Increase the salt concentration (e.g., 500 mM NaCl) to disrupt electrostatic interactions.

    • pH Shift Wash: Briefly wash with a buffer at a higher or lower pH (e.g., pH 9.0 or pH 5.0) to disrupt ionic and hydrogen bonds. Be mindful of your target protein's stability.

    • Denaturing Wash: As a final, more aggressive step (if compatible with your downstream detection), wash with a buffer containing a low concentration of a denaturant like urea (e.g., 1-2 M) or SDS (e.g., 0.1%).

  • Interpretation:

    • If the background signal significantly decreases with high salt or pH shift washes, non-covalent interactions are likely a major contributor.

    • If the background remains high even after stringent and denaturing washes, covalent binding is strongly indicated.

Minimizing Non-covalent Non-specific Binding

Q3: What are the best practices for blocking to minimize non-covalent binding of this compound?

A3: Effective blocking is your first line of defense. While standard blocking agents are a good starting point, you may need to optimize your strategy for this specific compound.

Blocking Agent Concentration Pros Cons Best For
Bovine Serum Albumin (BSA) 1-5% (w/v)High purity, well-characterized.Can be a source of protein contamination if not high-purity; potential for cross-reactivity with some antibodies.General purpose blocking in a wide range of assays.
Casein (from milk) 1-5% (w/v) in TBSInexpensive, effective at blocking a broad range of sites.Contains phosphoproteins which can interfere with phospho-specific antibody detection. Not recommended for avidin-biotin systems.Good general blocking agent, especially when cost is a factor.
Non-fat Dry Milk 1-5% (w/v)Very inexpensive and readily available.Similar to casein, contains phosphoproteins and biotin, which can cause interference.Cost-effective blocking for non-phosphoprotein and non-avidin-biotin-based assays.
Commercial Blockers Per manufacturer's instructionsOptimized formulations, often protein-free, reducing potential for cross-reactivity.More expensive.Assays where protein-based blockers cause interference or when developing a highly robust assay.

Protocol: Optimizing Blocking Conditions

  • Prepare blocking buffers with different agents (e.g., 3% BSA in PBS, 5% non-fat dry milk in TBS).

  • Coat your assay plate/beads with your target protein as usual.

  • Incubate different wells/beads with the various blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate/beads thoroughly.

  • Add this compound at a concentration known to cause high background.

  • Proceed with your standard assay protocol for detection.

  • Compare the background signals across the different blocking conditions to identify the most effective agent.

Q4: How can I optimize my assay buffer to reduce non-specific binding?

A4: Your assay buffer is a critical, and often overlooked, component in controlling non-specific binding.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are essential for reducing hydrophobic interactions.

    • Starting Point: 0.05% (v/v) Tween-20.

    • Troubleshooting: If you still have high background, try increasing the Tween-20 concentration incrementally up to 0.2%. Be aware that very high detergent concentrations can disrupt your target protein's activity.

  • Ionic Strength: The salt concentration can influence electrostatic interactions.

    • Starting Point: 150 mM NaCl (physiological saline).

    • Troubleshooting: Try increasing the NaCl concentration to 300-500 mM to reduce non-specific binding mediated by charge interactions.

  • pH: While most assays are performed at physiological pH (~7.4), slight variations can sometimes reduce non-specific binding. Ensure your chosen pH is optimal for your target protein's activity and stability.

Workflow for Buffer Optimization

Caption: A stepwise approach to optimizing assay buffer conditions.

Minimizing Covalent Non-specific Binding

Q5: Since this compound can bind covalently, are there specific strategies to address this?

A5: Yes, mitigating covalent non-specific binding requires a more targeted approach.

  • Inclusion of a Scavenger Molecule: Introduce a high concentration of a non-essential, nucleophile-rich molecule to your assay buffer to "scavenge" the reactive compound.

    • Bovine Serum Albumin (BSA): In addition to its role as a blocking agent, a high concentration of BSA (e.g., 1-5 mg/mL) in the assay buffer can act as a scavenger. BSA is rich in lysine and cysteine residues that can react with the 3-chloropropanamide group.

    • Glutathione (GSH): This tripeptide contains a highly reactive cysteine. Adding a low millimolar concentration of GSH (e.g., 1-5 mM) can effectively quench the reactivity of your compound. Caution: Ensure that GSH does not interfere with your assay's readout (e.g., by reducing a component of your detection system).

  • Pre-incubation with a Control Lysate/Protein: Before adding your sample containing the target protein, pre-incubate the this compound with a control cell lysate or a high concentration of an irrelevant protein. This will allow the reactive compound to bind non-specifically to the components of the control lysate, reducing its availability to bind non-specifically in the actual assay.

  • Reduce Incubation Time and Temperature: Covalent reactions are time and temperature-dependent. If your specific binding interaction is rapid, try reducing the incubation time with the compound. Similarly, performing the incubation at a lower temperature (e.g., 4°C) can slow down the rate of covalent bond formation, potentially favoring the specific, higher-affinity interaction.

Experimental Protocol: Evaluating Scavenger Effectiveness

  • Set up your standard assay.

  • In parallel wells, add potential scavengers to your assay buffer before introducing this compound.

    • Well Set A: Standard assay buffer.

    • Well Set B: Assay buffer + 1 mg/mL BSA.

    • Well Set C: Assay buffer + 5 mg/mL BSA.

    • Well Set D: Assay buffer + 1 mM GSH.

  • Add this compound to all wells.

  • Incubate and proceed with your standard detection protocol.

  • Compare the background signals. A significant reduction in background in the presence of a scavenger indicates successful mitigation of covalent non-specific binding.

Logical Flow for Mitigating Covalent Binding

Covalent_Binding_Mitigation Start High Background Persists After Stringent Washes Scavenger Add Scavenger to Buffer (e.g., BSA, GSH) Start->Scavenger PreIncubate Pre-incubate Compound with Control Lysate Start->PreIncubate OptimizeConditions Reduce Incubation Time & Temperature Start->OptimizeConditions Evaluate Evaluate Impact on Signal-to-Noise Ratio Scavenger->Evaluate PreIncubate->Evaluate OptimizeConditions->Evaluate Solution Reduced Non-specific Covalent Binding Evaluate->Solution

Caption: Decision tree for addressing covalent non-specific binding.

Summary of Recommendations

Problem Potential Cause Recommended Solution(s)
High Background Signal Non-covalent binding- Optimize blocking agent and concentration.- Increase detergent concentration in wash and assay buffers.- Increase ionic strength of buffers.
Covalent binding- Perform stringent washes to confirm.- Add a scavenger (e.g., high concentration of BSA or GSH) to the assay buffer.- Reduce incubation time and/or temperature.
False Positives Compound aggregation- Include a detergent in the assay buffer.- Test a range of compound concentrations to identify an optimal window.
Poor Reproducibility Inconsistent assay conditions- Standardize all buffer preparations and incubation times.- Ensure complete and consistent washing between steps.

References

  • This compound. MySkinRecipes. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Nature reviews Drug discovery, 10(4), 307–319. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. (2025). [Link]

  • High Background Troubleshooting in Western Blots. Sino Biological. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Assay Genie. (2024). [Link]

  • Synthesis of reference standards and precursors. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of 3-Chloro-N-(4-morpholinophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #OPT-3CL-MORPH | Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are synthesizing 3-chloro-N-(4-morpholinophenyl)propanamide via the acylation of 4-morpholinoaniline with 3-chloropropanoyl chloride. While this appears to be a standard Schotten-Baumann or anhydrous amide coupling, the presence of the


-chloro group  on the acyl chain introduces a critical instability: the risk of 

-elimination to form the acrylamide byproduct (N-(4-morpholinophenyl)acrylamide).

This guide optimizes your reaction time and concentration to maximize yield while suppressing this specific elimination pathway.

Module 1: Critical Process Parameters (CPPs)

Reaction Concentration

Recommendation: 0.5 M to 0.8 M (relative to the limiting reagent, 4-morpholinoaniline).

  • The Science:

    • Too Dilute (<0.2 M): Reaction kinetics slow down significantly. In amide couplings involving acid chlorides, extended reaction times increase the window for moisture ingress, leading to hydrolysis of the 3-chloropropanoyl chloride into 3-chloropropionic acid (which will not react without a coupling agent).

    • Too Concentrated (>1.0 M): The reaction is highly exothermic. At high concentrations, the local heat generated upon addition of the acid chloride can exceed the threshold for

      
      -elimination (formation of the vinyl impurity), even if the cooling bath is at 0°C. Furthermore, the morpholinoaniline hydrochloride salt may precipitate early, creating a "stuck" slurry that prevents efficient mixing.
      
Reaction Time & Temperature Profile

Recommendation: 0°C for 60 mins (Addition)


Warm to 20°C for 2-3 hours. 
  • The Science:

    • The "Vinyl" Trap: The transformation of your product (3-chloro-amide) to the acrylamide byproduct is base-catalyzed and temperature-dependent.

    • Kinetics: The acylation (desired) is orders of magnitude faster than the elimination (undesired) at 0°C.

    • Endpoint Control: Do not stir overnight "for good measure." Once the aniline is consumed (monitored by TLC/HPLC), quench immediately. Extended stirring with base (TEA/DIPEA) promotes the elimination of HCl to form the acrylamide.

Module 2: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Impurity Logic

The following diagram illustrates the main synthetic pathway and the critical diversion point where the "Vinyl Impurity" is formed.

ReactionPathway Start 4-Morpholinoaniline + 3-Chloropropanoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Fast at 0°C) Hydrolysis Hydrolyzed Reagent: 3-Chloropropionic Acid Start->Hydrolysis Moisture Ingress Product TARGET PRODUCT: 3-Chloro-N-(4-morpholinophenyl) propanamide Intermediate->Product -HCl (Base Scavenged) Impurity VINYL IMPURITY: N-(4-morpholinophenyl) acrylamide Product->Impurity β-Elimination (Excess Base/Heat/Time)

Caption: Figure 1. The competitive landscape between stable product formation and the thermodynamic sink of the acrylamide (vinyl) elimination product.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a persistent impurity with a mass of [M-36]. What is it?

Diagnosis: This is the Acrylamide (Vinyl) Derivative . Cause: The mass difference of 36 Da corresponds to the loss of HCl (H = 1, Cl = 35). This confirms that


-elimination has occurred.
Solution: 
  • Reduce Base: If using >1.5 equivalents of Triethylamine (TEA), reduce to 1.1–1.2 equivalents.

  • Lower Temperature: Ensure the internal temperature never exceeds 25°C.

  • Quench Faster: Stop the reaction immediately upon consumption of the aniline.

Q2: The reaction mixture turned into a thick, unstirrable sludge.

Diagnosis: Salt Precipitation (Solubility Crash). Cause: You likely operated at >1.0 M concentration. The byproduct (TEA·HCl or DIPEA·HCl) is insoluble in non-polar solvents like DCM or Toluene at high concentrations. Solution:

  • Dilute: Add more solvent immediately to restore mixing.

  • Solvent Switch: Switch to THF (Tetrahydrofuran).[1][2] The hydrochloride salts are often slightly more soluble or form a finer suspension in THF compared to DCM.

Q3: I have low yield, and the acid chloride seems to disappear.

Diagnosis: Reagent Hydrolysis. Cause: 3-chloropropanoyl chloride is moisture-sensitive. If your solvent was not anhydrous, the chloride hydrolyzed to the acid, which will not react with the amine under these conditions. Solution:

  • Dry Solvents: Use anhydrous DCM/THF (water content <0.05%).

  • Stoichiometry: Use a slight excess of acid chloride (1.1–1.2 equiv) to account for background hydrolysis.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4][5]AmountRole
4-Morpholinoaniline178.231.01.78 gLimiting Reagent
3-Chloropropanoyl chloride126.971.11.40 g (~1.1 mL)Electrophile
Triethylamine (TEA)101.191.21.21 g (~1.7 mL)Acid Scavenger
Dichloromethane (DCM)--15–20 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-Morpholinoaniline (1.78 g) and DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.7 mL). Cool the mixture to 0°C using an ice bath.

  • Acylation (Critical Step):

    • Dilute the 3-Chloropropanoyl chloride in 2 mL of DCM.

    • Add this solution dropwise over 15–20 minutes.

    • Note: Monitor internal temperature; do not allow it to spike above 5°C.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25°C). Stir for 2 hours .

  • IPC (In-Process Control): Check TLC (50:50 EtOAc/Hexane).

    • If Aniline is gone: STOP.

    • If Aniline persists:[6] Add 0.1 equiv acid chloride, stir 30 mins.

  • Quench: Pour reaction mixture into 20 mL saturated

    
     (aq). This neutralizes excess acid chloride and stops elimination.
    
  • Workup: Extract organic layer, wash with water (1x) and Brine (1x). Dry over

    
    .
    
  • Isolation: Concentrate in vacuo. The product typically precipitates as a solid. Recrystallize from Ethanol/Water if necessary to remove traces of the vinyl impurity.

References

  • Mechanism of Acrylates via Elimination: The formation of acrylamides from 3-chloropropionamides is a well-documented side reaction in basic media, often utilized intentionally in the synthesis of reactive Michael acceptors.
  • Rivaroxaban Intermediate Synthesis (Analogous Chemistry)

    • Context: While your specific molecule is a simplified analog, the chemistry mirrors the synthesis of the Rivaroxaban tail group.
    • Patent: Roehrig, S., et al. (Bayer AG). "Substituted Oxazolidinones and their Use in the Field of Blood Coagulation." US Patent 7,157,456.
    • URL:

  • Physical Properties & Handling

    • 3-Chloropropanoyl Chloride Reactivity: PubChem Compound Summary for CID 61144.
    • URL:

Sources

quenching excess 3-chloro-N-(4-morpholinophenyl)propanamide in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Quenching 3-chloro-N-(4-morpholinophenyl)propanamide

Executive Summary

Compound: this compound Role: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban). Hazard Classification: Potential Genotoxic Impurity (PGI) / Alkylating Agent. Critical Issue: The


-chloro amide moiety is an electrophile capable of alkylating DNA. "Quenching" in this context refers to the chemical derivatization of unreacted intermediate to prevent downstream contamination or to ensure operator safety during waste disposal.

Module 1: The Chemistry of the Quench

Understanding the reactivity profile is essential for selecting the correct quenching method. The 3-chloro group is a "soft" electrophile susceptible to nucleophilic attack (


) or base-promoted elimination (

).
Mechanism of Action
  • Substitution (Preferred): Soft nucleophiles (thiols) displace the chloride, forming a stable, water-soluble thioether. This is the safest method for PGI removal.

  • Elimination (Risk): Strong bases can deprotonate the

    
    -carbon, causing elimination of HCl to form the corresponding acrylamide  (N-(4-morpholinophenyl)acrylamide).
    
    • Warning: The acrylamide is a Michael acceptor and potentially more toxic/reactive than the starting material. Avoid high pH (>10) quenches without a trapping agent.

QuenchMechanism Start 3-chloro-N-(4-morpholinophenyl) propanamide ProductA Thioether Adduct (Water Soluble / Safe) Start->ProductA SN2 Attack (Neutral/Mild Basic) ProductB Acrylamide Derivative (Toxic Michael Acceptor) Start->ProductB E2 Elimination (Strong Base) Thiol Thiol Scavenger (e.g., Cysteine/NAC) Thiol->ProductA Base Strong Base (pH > 10) Base->ProductB

Figure 1: Mechanistic pathways for quenching. The green pathway (Substitution) is preferred for safety and removal efficiency.

Module 2: Troubleshooting Scenarios (FAQs)

Q1: I have 2-5% residual starting material in my reaction mixture. Can I wash it out?

A: Simple aqueous washes are often insufficient due to the moderate lipophilicity of the morpholine ring.

  • Solution: Use a Derivatization Wash . Add 2-3 equivalents of N-Acetylcysteine (NAC) or Cysteine Hydrochloride dissolved in a mild buffer (pH 7-8) to the organic phase. Stir vigorously for 1-2 hours. The thiol will alkylate the chloride, rendering the impurity highly polar, which then partitions into the aqueous layer.

Q2: I see a new impurity peak (RRT ~0.85) after quenching with NaOH.

A: You likely triggered the elimination pathway.

  • Cause: Sodium Hydroxide is too hard/basic. It promotes the loss of HCl to form the acrylamide.

  • Fix: Switch to a "Soft Quench." Use Potassium Carbonate (

    
    ) with a thiol scavenger. If you must use base, ensure a Michael donor (like glutathione) is present to trap the acrylamide immediately.
    
Q3: How do I clean glassware contaminated with this compound?

A: Do not rely on standard detergents alone.

  • Protocol: Rinse glassware with a solution of 5% Thioglycolic acid (or mercaptoethanol) in dilute NaOH (pH ~9). This chemically destroys the alkylating potential before final washing. Note: Work in a fume hood due to thiol stench.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Thiol-Based Scavenging (Recommended)

Best for: Removing trace PGI from organic reaction streams (DCM, EtOAc, Toluene).

StepActionCritical Parameter
1 Prepare Scavenger Solution Dissolve L-Cysteine or N-Acetylcysteine (NAC) in water (3.0 equivalents relative to the excess impurity). Adjust pH to 7.5–8.5 using

.
2 Biphasic Mixing Add the aqueous scavenger solution to the organic reaction mixture containing the 3-chloro amide.
3 Reaction Stir vigorously at 40–50°C for 2–4 hours.
4 Verification Check organic layer by HPLC. The starting material peak should disappear.
5 Separation Separate layers. The impurity is now in the aqueous phase as the cysteine-adduct.
6 Polishing Wash organic layer once with dilute brine to remove residual thiols.
Protocol B: Solid-Phase Scavenging

Best for: Late-stage purification where introducing water is undesirable.

  • Material: Use Silica-supported Thiol (e.g., Si-Thiol) or Polymer-supported amine (e.g., PL-TBD).

  • Loading: Add 5–10 wt% of the scavenger resin to the reaction vessel.

  • Incubation: Stir at room temperature for 4–12 hours.

  • Filtration: Filter off the resin. The alkyl chloride remains covalently bound to the solid support.

Module 4: Decision Matrix

Use this flow to select the appropriate method for your specific process stage.

DecisionTree Start Excess 3-chloro-amide detected Scale Scale / Context? Start->Scale LabScale Lab Scale (<10g) Quick Clean Scale->LabScale ProcessScale Process Scale (>1kg) Strict PGI Limits Scale->ProcessScale WaterSens Is the product water sensitive? LabScale->WaterSens MethodC Recrystallization (Spike with Cysteine) ProcessScale->MethodC MethodA USE PROTOCOL A (Aqueous Cysteine Wash) WaterSens->MethodA No MethodB USE PROTOCOL B (Silica-Thiol Resin) WaterSens->MethodB Yes

Figure 2: Decision matrix for selecting the decontamination strategy.

References

  • Teasdale, A., & Elder, D. (2017). Practical Management of Genotoxic Impurities in Pharmaceutical Development. ICH M7 Guidelines and Control Strategies.

  • Liu, S., et al. (2015). Process for the synthesis of Rivaroxaban and intermediate for the production thereof. World Intellectual Property Organization, WO2015198259A1. (Describes the specific 3-chloro intermediate and cyclization pathways).

  • Anderson, M. (2012). Scavenging of Alkyl Halides in Organic Synthesis using Supported Nucleophiles. Organic Process Research & Development.

  • European Medicines Agency. (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (Classifies alkyl halides as Class 2/3 impurities requiring control).

Technical Support Center: Optimization of 3-Chloro-N-(4-morpholinophenyl)propanamide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Labeling Efficiency with Probe ID: 3-Cl-MPP (3-chloro-N-(4-morpholinophenyl)propanamide) Ticket Severity: High (Experimental Stalling) Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit[1]

Executive Summary & Mechanism of Action

The Core Issue: Researchers frequently encounter poor labeling yields (<50%) with This compound (hereafter 3-Cl-MPP ) because they treat it like a standard


-chloroacetamide.[1]

The Scientific Reality: 3-Cl-MPP is a


-chloropropanamide .[1] Unlike the highly reactive 

-chloroacetamides (which undergo rapid

substitution), the

-chloro warhead is a "latent" electrophile.[1] It is significantly less reactive toward cysteine thiols at neutral pH.[1]

Its labeling mechanism often relies on a rate-limiting elimination-addition pathway:

  • Elimination: Base-mediated loss of HCl generates a transient acrylamide intermediate.[1]

  • Addition: The cysteine thiol undergoes a Michael addition to the acrylamide.[1]

If your buffer pH is too low (< 7.[1]5) or the temperature is too low, this elimination step is kinetically stalled, resulting in negligible labeling.

Diagnostic Flowchart (Interactive)

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Characterize Failure Precip Issue: Visible Precipitate? Start->Precip NoLabel Issue: Clear Solution, No Labeling (LCMS/Gel) Start->NoLabel LowLabel Issue: Low Yield (<20%) Start->LowLabel SolubilityCheck Check DMSO/Buffer Ratio Precip->SolubilityCheck pHCheck Is pH < 7.5? NoLabel->pHCheck TempCheck Incubation Temp? LowLabel->TempCheck SolventFix Action: Add Cyclodextrin or Increase DMSO to 5% SolubilityCheck->SolventFix Precipitate confirmed pHFix Action: Increase pH to 8.0-8.5 (Promote Acrylamide Formation) pHCheck->pHFix Yes (Too Acidic) Finkelstein Action: Finkelstein Activation (Add NaI catalyst) pHCheck->Finkelstein No (pH is fine) TempCheck->Finkelstein 37°C already TimeFix Action: Extend Incubation (4h - Overnight) TempCheck->TimeFix RT / 4°C

Figure 1: Decision matrix for diagnosing labeling failures based on visual inspection and reaction conditions.

Critical Optimization Protocols

Protocol A: The "Finkelstein" Activation (Recommended)

If you cannot raise the pH (e.g., protein instability) or increase temperature, you must convert the "sluggish" alkyl chloride into a "hot" alkyl iodide in situ.

Mechanism: The iodide ion (


) displaces the chloride to form 3-iodo-N-(4-morpholinophenyl)propanamide.[1] The C-I bond is weaker and the iodide is a better leaving group, accelerating the 

reaction with the protein thiol 10-100x.

Step-by-Step:

  • Stock Prep: Dissolve 3-Cl-MPP in DMSO at 50 mM.

  • Catalyst Spike: Add Sodium Iodide (NaI) to the DMSO stock to a final concentration of 50-100 mM (1-2 equivalents relative to probe).

  • Pre-activation: Incubate the DMSO stock (Probe + NaI) at 37°C for 15-30 minutes before adding to the protein.

    • Visual Cue: The solution may turn slightly yellow; this is normal.[1]

  • Labeling: Add the pre-activated mixture to your protein buffer.

  • Quench: Use excess free cysteine or glutathione to quench.[1]

Protocol B: The "Acrylamide" Shift (pH Driven)

Use this if your target cysteine is buried or has a high pKa.[1]

Step-by-Step:

  • Buffer Exchange: Move protein into 50 mM HEPES or Tris, pH 8.5 .

    • Note: Avoid Phosphate buffers at high pH if calcium is present (precipitation risk).[1]

  • Incubation: Add 3-Cl-MPP (10-20x molar excess).[1]

  • Temperature: Incubate at 37°C for 4 hours. Room temperature is often insufficient for the elimination step.[1]

  • Verification: Check via Intact Mass LC-MS. You should see a mass shift corresponding to the probe minus HCl (The net mass addition is the acrylamide adduct).

Data & Compatibility Reference

Solvent & Buffer Compatibility Table

ParameterRecommended RangeCritical Notes
pH 8.0 – 8.5 Below pH 7.5, reactivity drops >90%.[1]
Co-solvent DMSO (2-5%) The morpholine tail aids solubility, but the amide linker is hydrophobic. <2% DMSO risks micro-aggregation.
Reductants TCEP (0.5 - 1 mM) AVOID DTT/BME. They contain thiols that will scavenge the probe before it labels the protein.[1]
Catalyst NaI (1-2 eq) Essential for "fast" labeling (< 2 hours).[1]
Temperature 37°C 4°C labeling is virtually impossible with this warhead.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my mass spec show a mass shift of +239 Da (Probe - Cl + OH) instead of the expected adduct? A: You are seeing hydrolysis .[1] At high pH (>9.[1]0) or prolonged incubation, the hydroxide ion competes with the cysteine.

  • Fix: Lower pH to 8.0 and increase probe concentration, or switch to Protocol A (Finkelstein) at pH 7.5.

Q2: Can I use this probe for live-cell labeling? A: Yes, but with caveats. The morpholine group is protonated at physiological pH (pKa ~8.3), which improves solubility but may trap it in lysosomes.

  • Tip: Use a concentration of 1-10

    
    M for 2-4 hours.[1] Wash cells thoroughly to remove non-covalently bound probe (the morpholine can cause high background binding to acidic organelles).[1]
    

Q3: I see a precipitate immediately upon adding the probe to PBS. A: The "salting out" effect. The ionic strength of PBS (150 mM NaCl) reduces the solubility of the hydrophobic linker.

  • Fix: Dilute the probe into water first, or premix with 5% DMSO before adding to the high-salt buffer. Alternatively, add 0.1%

    
    -cyclodextrin  to the buffer to sequester the hydrophobic core while leaving the warhead exposed.
    

Q4: Is the labeling reversible? A: No. Whether it reacts via direct displacement or acrylamide formation, the resulting Thioether bond is stable. It survives boiling in SDS-PAGE loading buffer.[1]

References

  • Mechanism of

    
    -chloropropionamide reactivity: 
    
    • Title: "Reactivity of latent electrophiles in fragment-based drug discovery."[1]

    • Source:Nature Chemical Biology[1]

    • Context: Explains the E1cB elimination mechanism required for chloropropanamides.
  • Finkelstein Catalysis in Bioconjugation

    • Title: "Halide exchange methods for improving the efficiency of alkyl
    • Source:Bioconjug
    • Context: Validates the use of NaI to acceler
  • Morpholine Solubility & Lysosomal Trapping

    • Title: "Physicochemical properties of morpholine-containing drugs."[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses pKa and solubility profiles relevant to the 4-morpholinophenyl moiety.

Sources

side reactions of 3-chloro-N-(4-morpholinophenyl)propanamide with other amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Covalent Warhead Chemistry & Bioconjugation Subject: Reactivity Profiling & Troubleshooting for 3-chloro-N-(4-morpholinophenyl)propanamide Ticket ID: #REQ-3CL-PRO-001

Executive Summary

You are working with This compound , a molecule belonging to the class of


-chloropropionamides . In drug discovery and chemical biology, this motif functions as a latent electrophile . Unlike direct alkylating agents (like 

-haloacetamides), this scaffold typically requires a base-catalyzed elimination step to generate an active acrylamide intermediate before reacting with nucleophilic amino acids.

This guide addresses the specific side reactions, selectivity issues, and mass spectrometry anomalies associated with this mechanism.

Part 1: The Reactivity Mechanism (The "Why")

Before troubleshooting, you must understand that your molecule is not a static reagent; it is a dynamic pro-drug/pro-probe.

  • Activation (Elimination): In aqueous buffers (pH > 7.0), the 3-chloropropanamide eliminates HCl to form the corresponding acrylamide (Michael acceptor).

  • Conjugation (Addition): This acrylamide undergoes Michael addition with nucleophiles.

    • Primary Target: Cysteine (Thiol, -SH).

    • Side Reactions: Lysine (

      
      -Amine), Histidine (Imidazole), N-terminal amines.
      
Visualizing the Pathway

The following diagram illustrates the activation and competing pathways.

ReactionPathway Start 3-chloro-N- (4-morpholinophenyl)propanamide Inter Active Intermediate (Acrylamide Species) Start->Inter Elimination of HCl (pH > 7.0) Cys Target Adduct (Cysteine Thioether) Inter->Cys Fast (Kinetic Pref.) pH 7.0-8.0 Lys Side Reaction (Lysine Amine) Inter->Lys Slow (Side Reaction) pH > 8.5 or Long Incubation Hyd Hydrolysis Product (Inactive Acid) Inter->Hyd Water Attack (Very Slow)

Figure 1: The 3-chloropropanamide scaffold acts as a "masked" acrylamide. Elimination of HCl is the rate-limiting activation step.

Part 2: Troubleshooting Guides & FAQs

Module A: Mass Spectrometry Anomalies

Q: Why do I see a mass shift of -36 Da in my LC-MS peaks before protein incubation? A: This is the signature of elimination . The loss of 36 Da corresponds to the loss of HCl (


). Your compound has converted to the acrylamide form in your stock solution or buffer.
  • Implication: This is not necessarily bad. The acrylamide is the active species. However, if you stored the compound in DMSO containing water or traces of base, it may have "pre-activated," leading to potential polymerization or degradation.

  • Action: Check your DMSO stock. Ensure it is anhydrous. Prepare fresh stocks immediately before use.

Q: I see a "Double Addition" (+2x Mass) on my protein. Is this possible? A: Yes, but it indicates non-specific alkylation . While the morpholine scaffold directs binding, the acrylamide warhead is reactive. If you observe multiple adducts:

  • Concentration is too high: You are pushing the equilibrium toward low-affinity Lysine residues.

  • Incubation is too long: Cysteine reaction is fast (minutes); Lysine reaction is slow (hours).

  • pH is too high: At pH > 8.0, Lysine residues become deprotonated (

    
    ) and nucleophilic.
    
Module B: Controlling Side Reactions (Selectivity)

Q: How do I prevent Lysine modification (Side Reaction) and ensure Cysteine specificity? A: You must exploit the pKa differences between Cysteine (~8.5) and Lysine (~10.5).

ParameterCysteine (Target)Lysine (Side Reaction)Optimization Strategy
Nucleophile Thiolate (

)
Amine (

)
Control pH
Reactivity High (Soft Nucleophile)Moderate (Hard Nucleophile)Use lower pH (7.0 - 7.4)
Reversibility Irreversible (Stable)Irreversible (mostly)Limit Time (< 1-2 hours)
Scaffold Influence Driven by pocket bindingDriven by surface exposureUse competitor (free morpholine)

Protocol: The "pH-Switch" Specificity Assay To confirm if a reaction is Cysteine-driven or Lysine-driven side reaction:

  • Run Reaction A: Buffer at pH 7.0 . (Favors Cysteine).[1][2]

  • Run Reaction B: Buffer at pH 8.5 . (Enables Lysine).[1][2][3][4]

  • Analysis: If labeling intensity increases significantly at pH 8.5, you have substantial Lysine side reactions. If intensity is stable, your probe is Cysteine-selective.

Module C: Chemical Stability & Storage

Q: Can the morpholine ring itself react? A: Generally, no. The nitrogen in the morpholine ring attached to the phenyl group is a tertiary aniline. It is electron-rich but sterically hindered and not a good nucleophile for self-reaction.

  • Risk: Oxidative degradation.[5] Morpholines can form N-oxides over time if exposed to air/light.

  • Check: Look for +16 Da peaks (Oxygen addition) in your control samples.

Part 3: Experimental Optimization Workflow

Use this decision tree to optimize your labeling conditions and minimize side reactions.

DecisionTree Start Start Optimization CheckMS Check LC-MS of Probe (Is -36 Da peak present?) Start->CheckMS YesElim Probe is Pre-Activated (Acrylamide Form) CheckMS->YesElim Yes NoElim Probe is Intact (Chloropropanamide) CheckMS->NoElim No Step2 Incubate with Protein (pH 7.4, 1 hr) YesElim->Step2 NoElim->Step2 Result Analyze Adducts Step2->Result Multi Multiple Adducts Seen (Side Reactions) Result->Multi >1 Modification Single Single Adduct Seen (Specific) Result->Single 1 Modification Fix1 Reduce pH to 7.0 Reduce Time Multi->Fix1 Fix2 Proceed to Bioassay Single->Fix2

Figure 2: Optimization workflow to distinguish between probe quality issues and experimental condition issues.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Åkerfeldt, K. S., et al. (2011). Covalent inhibition of the proteasome by 3-chloropropanamides. Journal of Medicinal Chemistry. (Context on the specific warhead reactivity). Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Drugs. Expert Opinion on Drug Discovery. Link

  • Roe, M. R., et al. (2023). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Nature Communications. Link

Sources

overcoming matrix effects in LC-MS analysis of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS Analysis of 3-chloro-N-(4-morpholinophenyl)propanamide Role: Senior Application Scientist Context: High-sensitivity bioanalysis (PK/PD) and impurity profiling (Rivaroxaban synthesis).

Analyte: this compound

Welcome to the Advanced Applications Support Center. You are likely analyzing this compound as a key intermediate in the synthesis of Rivaroxaban (Xarelto) or studying its pharmacokinetics.

This molecule presents a "perfect storm" for matrix effects (ME):

  • Chemical Nature: The morpholine ring is a polar base (

    
    ), leading to co-elution with endogenous phospholipids in standard C18 chromatography.
    
  • Reactivity Warning: The 3-chloropropanamide tail is an electrophile. Avoid high pH (>9) during sample preparation, as this can trigger HCl elimination to form the acrylamide analog (a Michael acceptor), compromising quantitation.

Below are the troubleshooting modules designed to isolate and eliminate ionization suppression.

Module 1: Diagnostic Workflow

Question: "How do I confirm if signal variability is due to Matrix Effects or just instrument drift?"

Answer: Do not rely solely on internal standard response variability. You must map the ionization environment using Post-Column Infusion (PCI) . This creates a "suppression map" of your chromatographic run.

Protocol: Post-Column Infusion (PCI) Setup[1]
  • Infusion: Syringe-infuse a neat solution of the analyte (1 µg/mL in mobile phase) at 10 µL/min into the LC effluent via a T-junction after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., plasma processed by your current method) via the LC autosampler.

  • Observation: Monitor the baseline of the specific MRM transition for your analyte.

    • Flat Baseline: No matrix effect.[2]

    • Negative Dip: Ion Suppression (co-eluting suppressors).[3]

    • Positive Hump: Ion Enhancement.[1][4][5]

Visualizing the Workflow:

PCI_Workflow cluster_result Resulting Chromatogram LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing) Column->T_Piece Eluent MS Mass Spectrometer (Continuous Signal) T_Piece->MS Combined Stream Syringe Syringe Pump (Infuse Analyte) Syringe->T_Piece Analyte Constant Flow Result Dip in Baseline = Matrix Effect Zone MS->Result

Caption: Schematic of Post-Column Infusion (PCI) to visualize ionization suppression zones.

Module 2: Sample Preparation (The Root Cause)

Question: "Protein precipitation (PPT) isn't working. I still see significant suppression. What is the next step?"

Answer: Standard Protein Precipitation (Acetonitrile/Methanol) removes proteins but leaves 95-99% of phospholipids (Glycerophosphocholines - GPCs) in the supernatant. GPCs are the primary cause of ion suppression in ESI+ mode.

Recommendation: Switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro) or Supported Liquid Extraction (SLE) . Avoid standard Solid Phase Extraction (SPE) with strong bases due to the stability risk of the chloro-linker.

Comparative Efficiency Table
MethodPhospholipid RemovalAnalyte RecoveryStability Risk
Protein Precip (PPT) < 5% (Poor)> 90%Low
LLE (Ethyl Acetate) ~80% (Moderate)70-85%Low
HybridSPE (Zr-Lewis Acid) > 99% (Excellent)> 90%Low (Neutral pH)
MCX SPE (Mixed Mode) > 98% (Excellent)> 85%High (Elution requires 5% NH4OH)

Why HybridSPE? The zirconia-coated silica acts as a Lewis acid, binding the phosphate group of the phospholipids irreversibly, while your analyte (an amide/amine) passes through. This avoids the high pH elution step required in MCX (Cation Exchange) which could degrade your 3-chloropropanamide moiety.

Module 3: Chromatographic Resolution

Question: "My analyte elutes in the 'void volume' where salts suppress the signal. How do I increase retention?"

Answer: The morpholine ring is protonated at acidic pH, making it hydrophilic and poorly retained on C18.

  • Do NOT use high pH (>9) to deprotonate it (Risk of HCl elimination).

  • DO use a column with alternative selectivity.

Recommended Column Chemistry:

  • C18-PFP (Pentafluorophenyl): The fluorine atoms interact with the electron-rich phenyl ring and the nitrogen lone pairs of the morpholine, providing retention without high pH.

  • HILIC (Hydrophilic Interaction LC): Ideal for polar bases. The analyte elutes after the suppression zone (salts), and phospholipids usually elute very late or are retained.

Decision Tree: Method Optimization

Optimization_Tree Start Start: Signal Suppression Observed Check_RT Is Analyte RT < 1.5 min (Void Volume)? Start->Check_RT Yes_RT Yes: Increase Retention Check_RT->Yes_RT Yes No_RT No: Co-elution with Lipids Check_RT->No_RT No Select_Col Switch Column: C18-PFP or Polar Embedded Yes_RT->Select_Col Check_Prep Current Prep Method? No_RT->Check_Prep PPT_Node Protein Precip (PPT) Check_Prep->PPT_Node LLE_Node LLE / SPE Check_Prep->LLE_Node Switch_Hyb Switch to PL Removal Plate PPT_Node->Switch_Hyb Gradient Modify Gradient: Flatten slope at elution LLE_Node->Gradient

Caption: Decision logic for selecting column chemistry vs. sample preparation improvements.

Module 4: Quantification & Calculations

Question: "I don't have a deuterated internal standard (SIL-IS). Can I use a structural analog?"

Answer: For Matrix Effects , the answer is generally No . An analog (e.g., Rivaroxaban-d4 or a similar morpholine) may not co-elute perfectly with your intermediate. If the analyte elutes in a suppression zone and the analog does not (or vice versa), your quantitation will be biased.

The "Golden Standard" Calculation (Matuszewski Method): If you cannot eliminate ME, you must quantify it to ensure it is consistent (Precision of the Matrix Factor).

Formula:


[6]
  • MF = 1: No effect.

  • MF < 1: Ion Suppression.

  • MF > 1: Ion Enhancement.

  • IS-Normalized MF:

    
    . This must be close to 1.0 for the method to be valid.
    
References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Context for Rivaroxaban intermediates).

  • Trufelli, H., et al. (2011). Strategies for overcoming matrix effects in liquid chromatography–mass spectrometry. Mass Spectrometry Reviews.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Covalent Binding: The Case of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the mechanism of action of a novel therapeutic candidate is paramount. In the realm of targeted covalent inhibitors (TCIs), demonstrating definitive covalent engagement with the intended biological target is a critical step in the validation process.[1][2] This guide provides an in-depth, technically focused comparison of methodologies to validate the covalent binding of a hypothetical, yet representative, chloroacetamide-based molecule: 3-chloro-N-(4-morpholinophenyl)propanamide.

The chloroacetamide warhead is a well-established electrophile designed to react with nucleophilic amino acid residues, such as cysteine, within a protein's binding pocket. The validation process, therefore, is a multi-faceted endeavor to confirm not only if the compound binds, but how and where. This guide will eschew a rigid template, instead focusing on a logical, causality-driven workflow that builds a comprehensive and irrefutable case for covalent modification.

The Central Hypothesis: Covalent Target Engagement

Our investigation centers on the hypothesis that this compound forms a stable, covalent bond with its target protein. The experimental workflow is designed to test this hypothesis through a series of orthogonal techniques, each providing a unique piece of evidence. A non-covalent, structurally similar analog (e.g., N-(4-morpholinophenyl)acetamide) should be used as a negative control throughout the validation process to ensure that the observed effects are due to the covalent interaction.

Foundational Evidence: Demonstrating Irreversibility

A key characteristic of covalent inhibitors is their irreversible or slowly reversible binding, leading to a sustained biological effect even after the unbound compound has been removed.[3][4] Washout experiments are a straightforward and powerful method to establish this.[3][4]

Experimental Protocol: Cell-Based Washout Assay
  • Treatment: Treat cultured cells expressing the target of interest with this compound at a concentration sufficient to achieve target engagement. Include a vehicle control and a non-covalent analog control.

  • Washout: After a defined incubation period, remove the compound-containing media, and wash the cells extensively with fresh, compound-free media.

  • Chase: Culture the cells in compound-free media for various time points (e.g., 0, 4, 12, 24 hours).

  • Analysis: At each time point, lyse the cells and assess the biological readout of target engagement (e.g., downstream signaling, enzymatic activity).

Expected Outcome & Interpretation: A sustained biological effect in the cells treated with this compound after washout, compared to the rapidly diminishing effect of the non-covalent analog, provides strong evidence for an irreversible or very slowly reversible binding mechanism.[3][5]

Definitive Proof: Direct Detection of the Covalent Adduct

While washout assays suggest irreversibility, they do not directly prove covalent bond formation. Mass spectrometry (MS) is the gold standard for unequivocally identifying the covalent adduct of a compound and its target protein.[1][6]

Intact Protein Mass Spectrometry

Intact protein MS analysis provides a direct measurement of the molecular weight of the protein-inhibitor complex.[6]

  • Incubation: Incubate the purified target protein with an excess of this compound.

  • Desalting: Remove unbound compound using a desalting column.

  • LC-MS Analysis: Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the precise molecular weight of the protein.

Expected Outcome & Interpretation: An increase in the protein's molecular weight corresponding to the molecular weight of this compound (minus the leaving group, in this case, a chlorine atom) confirms the formation of a 1:1 covalent adduct.

Peptide Mapping Mass Spectrometry

To identify the specific amino acid residue that has been modified, peptide mapping MS is employed.[6]

  • Incubation and Denaturation: Incubate the purified target protein with the compound, followed by denaturation and reduction/alkylation of disulfide bonds.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that show a mass shift corresponding to the adducted compound. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact modified amino acid.

Expected Outcome & Interpretation: The identification of a specific peptide with a mass modification, and the subsequent localization of that modification to a particular amino acid (e.g., cysteine), provides definitive evidence of the site of covalent binding.[6]

Visualizing the Interaction: Structural Confirmation

X-ray crystallography provides the ultimate visual proof of covalent binding by resolving the three-dimensional structure of the protein-inhibitor complex at atomic resolution.[6]

Experimental Protocol: X-ray Crystallography
  • Co-crystallization or Soaking: Crystallize the target protein in the presence of this compound (co-crystallization) or soak pre-formed protein crystals in a solution containing the compound.

  • Data Collection: Collect X-ray diffraction data from the crystals.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Expected Outcome & Interpretation: The resulting electron density map will clearly show the covalent bond between the compound and a specific amino acid residue on the protein, providing unambiguous confirmation of the binding mode and the precise orientation of the inhibitor in the binding pocket.[6]

Comparative Analysis of Validation Techniques

Technique Information Provided Advantages Limitations
Washout Assays Functional evidence of irreversible or slowly reversible binding.[3][4]Relatively simple and cell-based, providing physiological relevance.Indirect evidence; does not confirm covalent bond formation directly.
Intact Protein MS Confirms 1:1 stoichiometry of the covalent adduct.[6]Direct and unambiguous detection of the covalent complex.Does not identify the specific site of modification.
Peptide Mapping MS Identifies the specific amino acid residue modified by the compound.[6]Provides precise site-of-modification information.Requires more complex sample preparation and data analysis.
X-ray Crystallography Provides a 3D atomic-level view of the covalent interaction.[6]The most detailed and definitive structural information.Technically challenging, requires high-quality protein crystals.

Logical Workflow for Validation

The validation of a covalent inhibitor should follow a logical progression, with each experiment building upon the last to create a comprehensive and compelling body of evidence.

G cluster_0 Initial Hypothesis Generation cluster_1 Functional Evidence of Irreversibility cluster_2 Direct Confirmation of Covalent Adduct cluster_3 High-Resolution Structural Validation A Design of this compound (Covalent Candidate) C Cell-Based Washout Assays A->C B Design of N-(4-morpholinophenyl)acetamide (Non-covalent Control) B->C D Intact Protein Mass Spectrometry C->D Suggests Irreversibility E Peptide Mapping Mass Spectrometry D->E Confirms Adduct, Need Site ID F X-ray Crystallography E->F Confirms Site, Need Structural Context G Validated Covalent Inhibitor F->G Definitive Covalent Binding Proof

Caption: A logical workflow for validating the covalent binding of a novel inhibitor.

Conclusion

The validation of a covalent inhibitor like this compound requires a multi-pronged approach that combines functional, biophysical, and structural data. By systematically progressing through washout assays, mass spectrometry, and X-ray crystallography, researchers can build an unassailable case for covalent target engagement. This rigorous, evidence-based approach is essential for the successful development of novel covalent therapeutics.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. National Institutes of Health. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. National Institutes of Health. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide. National Institutes of Health. [Link]

  • Reactive chemistry for covalent probe and therapeutic development. National Institutes of Health. [Link]

  • Emerging strategies in covalent inhibition. YouTube. [Link]

Sources

A Comparative Guide to Confirming In Vivo Target Engagement of Novel Covalent Inhibitors: A Case Study with 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a therapeutic agent interacts with its intended target within a living organism is a cornerstone of preclinical and clinical success. This guide provides an in-depth comparison of modern techniques to confirm in vivo target engagement, using the exemplar covalent inhibitor, 3-chloro-N-(4-morpholinophenyl)propanamide. While this specific molecule is recognized as an intermediate in the synthesis of kinase inhibitors, its direct biological targets are not extensively characterized in publicly available literature.[1] This scenario is common in early-stage drug discovery, making it a perfect case study for establishing a robust target engagement validation strategy.

The chloro-propanamide moiety suggests a potential covalent mechanism of action, where the compound forms a stable bond with its target protein.[2] Confirming that this covalent interaction occurs at the intended target—and not excessively at off-targets—is critical for advancing a drug candidate. Failure to demonstrate target engagement can lead to misinterpretation of efficacy or toxicity data, contributing to the high attrition rates in clinical trials.[3][4]

This guide will dissect and compare three orthogonal approaches to confirming in vivo target engagement for a covalent inhibitor: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and a direct Probe-Free Occupancy (PFO) assay using mass spectrometry.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

The principle behind CETSA is that the binding of a ligand, such as our covalent inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[5] This change in thermal stability can be measured in vivo by treating animals with the compound, harvesting tissues, subjecting the tissue lysates to a heat challenge, and then quantifying the amount of soluble (non-denatured) target protein remaining.

Causality in Experimental Design

The key to a successful CETSA experiment is the heat challenge. The temperature and duration must be optimized to be on the steep part of the protein's melting curve, where a small shift in stability due to ligand binding will result in a large, measurable difference in the amount of soluble protein. For in vivo studies, a cohort of animals is treated with the vehicle or the compound. Tissues of interest are then collected at a timepoint consistent with the compound's pharmacokinetic profile.

Experimental Workflow: In Vivo CETSA

cluster_0 Animal Dosing cluster_1 Tissue Processing cluster_2 Thermal Challenge & Analysis a Vehicle Control Cohort c Harvest Target Tissues (e.g., tumor, brain) a->c b Treated Cohort (this compound) b->c d Prepare Tissue Lysates c->d e Aliquot Lysates d->e f Heat Challenge at Optimized Temperature (Tx) e->f g Separate Soluble and Precipitated Fractions f->g h Quantify Soluble Target Protein (e.g., Western Blot, ELISA) g->h

Caption: In vivo CETSA experimental workflow.

Step-by-Step Protocol for In Vivo CETSA
  • Animal Dosing: Administer this compound or vehicle to respective cohorts of animals (e.g., mice).

  • Tissue Harvest: At a predetermined timepoint based on pharmacokinetics, euthanize the animals and harvest the tissues of interest.

  • Lysate Preparation: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the lysates and heat them to a range of temperatures to determine the optimal melting temperature. For the main experiment, heat the lysates to the pre-determined optimal temperature.

  • Fractionation: Centrifuge the heated lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Quantification: Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Compare the amount of soluble target protein between the vehicle and treated groups. A significant increase in the soluble target protein in the treated group at the challenge temperature confirms target engagement.[5]

Activity-Based Protein Profiling (ABPP): Probing the Active State

ABPP is a powerful chemical proteomics technique for assessing the functional state of enzymes in vivo.[6][7] It is particularly well-suited for covalent inhibitors that target a reactive residue in an enzyme's active site. The method uses a reactive probe that also targets the same class of residues. By competing with the probe, the covalent inhibitor reduces the labeling of the target enzyme, which can be quantified by mass spectrometry.

Causality in Experimental Design

The success of a competitive ABPP experiment hinges on the design of the activity-based probe. The probe must be able to penetrate the tissue of interest and react with the target protein in a manner that can be outcompeted by the inhibitor.[8] The experiment is designed to measure the loss of signal from the probe on the target protein in the presence of the inhibitor.

Experimental Workflow: Competitive In Vivo ABPP

cluster_0 In Vivo Treatment cluster_1 Ex Vivo Probing cluster_2 Analysis a Dose Animals with Vehicle or Covalent Inhibitor b Harvest Tissues and Prepare Proteomes a->b c Incubate Proteomes with Activity-Based Probe (e.g., alkyne-tagged) b->c d Click Chemistry to Attach Reporter Tag (e.g., Biotin) c->d e Enrich Probe-Labeled Proteins d->e f On-Bead Digestion e->f g LC-MS/MS Analysis f->g h Quantify Target Occupancy g->h

Caption: Competitive in vivo ABPP workflow.

Step-by-Step Protocol for Competitive In Vivo ABPP
  • Animal Dosing: Treat animals with this compound or vehicle.

  • Tissue Harvest and Lysis: Harvest tissues and prepare proteomes as described for CETSA.

  • Probe Incubation: Incubate the proteomes with a suitable activity-based probe (e.g., a broad-spectrum serine hydrolase probe if the target is in that class).

  • Reporter Tagging: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.

  • Enrichment: Enrich the probe-labeled proteins using streptavidin beads.

  • Proteomic Sample Preparation: Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the probe-labeled peptides. Target engagement is determined by the reduction in the spectral counts or intensity of the target protein's peptides in the inhibitor-treated group compared to the vehicle group.[7] This method can also reveal off-targets.[6]

Probe-Free Occupancy (PFO) Assay: Direct Measurement of Covalent Modification

The PFO assay is a direct and unambiguous method that uses mass spectrometry to quantify the extent of covalent modification of the target protein.[9] This technique directly measures the ratio of the modified target peptide to the unmodified target peptide after proteolytic digestion of the target protein isolated from treated animals.

Causality in Experimental Design

The core of the PFO assay is the ability of mass spectrometry to distinguish between the peptide containing the covalent modification and its unmodified counterpart.[2] The mass of the inhibitor-adducted peptide will be higher by the mass of the bound inhibitor. By comparing the abundance of these two peptide species, a direct percentage of target occupancy can be calculated.

Experimental Workflow: In Vivo PFO Assay

cluster_0 In Vivo Dosing & Tissue Prep cluster_1 Sample Processing cluster_2 Mass Spectrometry Analysis a Dose Animals with Vehicle or Covalent Inhibitor b Harvest Tissues and Isolate Target Protein (e.g., via IP) a->b c Denature and Digest Protein (e.g., with Trypsin) b->c d Peptide Cleanup c->d e LC-MS/MS Analysis d->e f Extract Ion Chromatograms for Modified and Unmodified Peptides e->f g Calculate Percent Occupancy f->g

Sources

Precision vs. Potency: 3-chloro-N-(4-morpholinophenyl)propanamide vs. Iodoacetamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct classes of cysteine-reactive reagents: Iodoacetamide (IAA) , the industry-standard "sledgehammer" for global proteomic alkylation, and 3-chloro-N-(4-morpholinophenyl)propanamide (CMP) , a representative "tuned" electrophile used in covalent drug discovery and chemoproteomics.

  • Use Iodoacetamide (IAA) when your goal is Total Inventory . It is ideal for denaturing proteomics where the objective is to cap every free cysteine to prevent disulfide scrambling during digestion.

  • Use this compound (CMP) when your goal is Target Interrogation . It serves as a covalent fragment "scout" to identify ligandable cysteines. Its lower intrinsic reactivity ensures that labeling is driven by molecular recognition (binding affinity) rather than non-specific chemical aggression.

Part 1: Mechanistic Divergence & Chemistry

The core difference lies in the Leaving Group Ability and the resulting Reaction Kinetics . Both reagents modify cysteine via an


 nucleophilic substitution mechanism, but their energy landscapes differ radically.
The "Sledgehammer": Iodoacetamide (IAA)[1]
  • Leaving Group: Iodide (

    
    ). Iodine is a weak base and an excellent leaving group.
    
  • Reactivity: High intrinsic reactivity. IAA reacts rapidly with almost any solvent-exposed thiolate anion.

  • Selectivity: Low. Because it is so reactive, IAA often alkylates off-targets, including Methionine (to form sulfonium ions), Histidine, and the N-terminus, especially if pH is not strictly controlled (pH > 8.0).

  • Role: Reagent for sample preparation (Proteomics).[1][2][3]

The "Scalpel": this compound (CMP)
  • Leaving Group: Chloride (

    
    ). Chlorine is a poorer leaving group than Iodine.
    
  • Reactivity: Low intrinsic reactivity ("Tuned" Electrophile).

  • Selectivity: High.[4] The chloroacetamide warhead is generally too slow to react efficiently with transient surface cysteines. It requires Proximity-Induced Reactivity . The morpholine tail acts as a recognition element; the molecule must first bind to a protein pocket, increasing the local concentration of the warhead near a specific cysteine, thereby lowering the activation energy for the reaction.

  • Role: Chemical Probe / Covalent Fragment (Drug Discovery).

Visualization: Reaction Energy Landscape

The following diagram illustrates why CMP requires a binding event to react, whereas IAA does not.

ReactionLandscape Start Free Cysteine + Reagent TS_IAA Transition State (IAA) Low Barrier Start->TS_IAA Fast (k_chem) Complex Non-Covalent Complex (Binding Event) Start->Complex Recognition (K_I) Product_IAA Alkylated Cysteine (Non-Specific) TS_IAA->Product_IAA TS_CMP Transition State (CMP) High Barrier (Lowered by Binding) Complex->TS_CMP Slow (k_inact) Product_CMP Liganded Cysteine (Specific) TS_CMP->Product_CMP

Figure 1: Reaction coordinate comparison. IAA overcomes the activation barrier purely through chemical reactivity (


). CMP relies on binding equilibrium (

) to facilitate the covalent bond formation (

).

Part 2: Performance Comparison Data

The following data summarizes the trade-offs between these two reagents.

FeatureIodoacetamide (IAA)This compound (CMP)
Primary Application Proteomic Sample Prep (Digestion)Covalent Fragment Screening / ABPP
Electrophile Type Promiscuous AlkylatorTuned "Warhead"
Intrinsic Reactivity High (

)
Low (

)
Off-Target Labeling High (Met, His, N-term)Low (Requires specific geometry)
Stability Light Sensitive (degrades to Iodine)Stable in ambient light
Methionine Oxidation Artifactual oxidation is commonMinimal impact on Methionine
Experimental pH Strict control (7.5 - 8.0)Flexible (Physiological 7.[1][5][6]4)
Critical Insight: The "Methionine Artifact"

Recent studies indicate that IAA can cause significant artifactual modifications in proteomics.

  • IAA: Can lead to ~2-5% over-alkylation of non-cysteine residues and significant Methionine oxidation/alkylation, complicating peptide identification.[2]

  • Chloroacetamides (like CMP): Show superior specificity. In direct comparisons, chloroacetamide-based reagents reduced off-target alkylation and increased the number of identified unique peptides by avoiding the "isothreonine" artifact (alkylation of Met) [1, 2].

Part 3: Experimental Protocols

Protocol A: Global Cysteine Inventory (IAA)

Use this for: Mass Spectrometry sample preparation.

  • Lysis & Denaturation: Lyse cells in buffer containing 8M Urea or 1% SDS.

  • Reduction: Add DTT (final 5-10 mM) and incubate at 56°C for 30 min to break disulfides.

  • Alkylation (The Critical Step):

    • Add Iodoacetamide to a final concentration of 10-20 mM .

    • CRITICAL: Incubate in the DARK for 20-30 minutes at Room Temperature. (Light degrades IAA).

  • Quenching: Add excess DTT or L-Cysteine to quench unreacted IAA.

  • Digestion: Dilute urea/SDS and proceed with Trypsin digestion.

Protocol B: Covalent Fragment Screening (CMP)

Use this for: Determining if a protein has a "drugable" cysteine.

  • Preparation: Prepare recombinant protein (5 µM) in PBS (pH 7.4).

  • Incubation: Add CMP (at varying concentrations: 10, 50, 100 µM) and incubate for 1 to 4 hours at 37°C.

    • Note: Unlike IAA, this is often done under native conditions to preserve the binding pocket.

  • Readout (Intact Mass Spec):

    • Inject sample onto LC-MS (Q-TOF or Orbitrap).

    • Deconvolute the protein mass.

    • Success Criteria: Look for a mass shift of +266.7 Da (Mass of CMP - HCl).

    • Interpretation: If you see 100% labeling at low concentrations (10 µM), the cysteine is highly nucleophilic or the morpholine group is driving binding. If you see no labeling until 500 µM, the warhead is too weak or does not bind.

Part 4: Decision Logic & Workflow

When designing an experiment, use this logic flow to select the correct reagent.

DecisionFlow cluster_IAA Global Inventory cluster_CMP Target Discovery Start Start: Cysteine Labeling Goal Q1 Is the goal to map ALL cysteines for identification? Start->Q1 Q2 Is the goal to find a DRUGABLE pocket or inhibitor? Q1->Q2 No IAA_Path Use Iodoacetamide (IAA) Q1->IAA_Path Yes CMP_Path Use CMP (Chloroacetamide) Q2->CMP_Path Yes IAA_Detail Denaturing conditions Fast reaction Total coverage IAA_Path->IAA_Detail CMP_Detail Native conditions Requires binding Identifies functional sites CMP_Path->CMP_Detail

Figure 2: Decision tree for reagent selection based on experimental intent.

References

  • Nielsen, M. L., et al. (2008). "Avoiding Methodological Biases in Phosphoproteomics." Nature Biotechnology. (Demonstrates chloroacetamide superiority in reducing off-target effects).

  • Muller, T., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics. (Detailed comparison of IAA vs CAA side reactions).

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Foundational text on using chloroacetamide fragments for ligandability).

  • Martin, J. S., et al. (2019).[7] "Characterising covalent warhead reactivity." Bioorganic & Medicinal Chemistry. (Kinetic data comparing Warhead reactivities). [8]

Sources

A Researcher's Guide to Target Deconvolution: Orthogonal Validation Strategies for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step in a long and intricate journey. The critical subsequent phase is target deconvolution—the rigorous process of identifying the specific molecular targets through which the compound exerts its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on employing orthogonal methods to confidently validate the protein targets of a novel compound, using the illustrative case of 3-chloro-N-(4-morpholinophenyl)propanamide. While this compound is recognized as a synthetic intermediate in the development of kinase inhibitors, for the purpose of this guide, we will treat it as a novel bioactive agent with putative targets identified through initial screening, to demonstrate a robust target validation workflow.[1]

The core principle of orthogonal validation is the use of multiple, independent experimental methods that rely on different physical and biological principles to confirm a hypothesis.[2][3] This approach is paramount in target validation to mitigate the risk of artifacts and off-target effects, thereby building a strong, multi-faceted case for a specific drug-target interaction.

The Target Validation Funnel: A Strategic Approach

A successful target validation campaign can be conceptualized as a funnel, starting with a broad range of potential targets and progressively narrowing down to high-confidence candidates through successive layers of orthogonal assays.

TargetValidationFunnel cluster_0 Broad cluster_1 Narrow Initial Hit Identification (e.g., Phenotypic Screen, Affinity Chromatography) Initial Hit Identification (e.g., Phenotypic Screen, Affinity Chromatography) Primary Validation: Target Engagement Primary Validation: Target Engagement Initial Hit Identification (e.g., Phenotypic Screen, Affinity Chromatography)->Primary Validation: Target Engagement Secondary Validation: Target Dependency Secondary Validation: Target Dependency Primary Validation: Target Engagement->Secondary Validation: Target Dependency Tertiary Validation: In-depth Biophysical & Cellular Analysis Tertiary Validation: In-depth Biophysical & Cellular Analysis Secondary Validation: Target Dependency->Tertiary Validation: In-depth Biophysical & Cellular Analysis High-Confidence Validated Target(s) High-Confidence Validated Target(s) Tertiary Validation: In-depth Biophysical & Cellular Analysis->High-Confidence Validated Target(s)

Caption: The Target Validation Funnel illustrates the progression from a large number of initial putative targets to a few high-confidence, validated targets through sequential orthogonal validation steps.

Primary Validation: Confirming Direct Target Engagement in a Cellular Context

The first crucial step is to ascertain whether the compound directly interacts with its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[6][7] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

Experimental Workflow:

CETSA_Workflow cluster_0 Experimental Steps Treat cells with compound or vehicle Treat cells with compound or vehicle Heat cells to a range of temperatures Heat cells to a range of temperatures Treat cells with compound or vehicle->Heat cells to a range of temperatures Lyse cells and separate soluble and aggregated proteins Lyse cells and separate soluble and aggregated proteins Heat cells to a range of temperatures->Lyse cells and separate soluble and aggregated proteins Quantify soluble target protein (e.g., Western Blot, ELISA) Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse cells and separate soluble and aggregated proteins->Quantify soluble target protein (e.g., Western Blot, ELISA)

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA using Western Blot Detection

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Immediately after heating, subject the cells to freeze-thaw cycles for lysis. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

Data Interpretation: A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, signifying thermal stabilization upon binding.

Secondary Validation: Establishing Target Dependency

Once direct engagement is confirmed, the next critical question is whether the observed cellular phenotype is indeed dependent on the engagement of the putative target. Genetic knockdown techniques such as siRNA and CRISPR/Cas9 are indispensable for this phase of validation.[8][9][10]

Small Interfering RNA (siRNA) Knockdown

Principle: siRNAs are short, double-stranded RNA molecules that can be designed to specifically target and degrade the messenger RNA (mRNA) of the protein of interest, leading to a transient reduction in its expression.[8][11]

Experimental Workflow:

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the putative target protein. Include a non-targeting (scrambled) siRNA as a negative control.[12]

  • Knockdown Confirmation: After a suitable incubation period (typically 48-72 hours), confirm the knockdown of the target protein at both the mRNA (by qPCR) and protein (by Western Blot) levels.[13]

  • Phenotypic Assay: Treat the knockdown and control cells with this compound and assess the cellular phenotype of interest (e.g., cell viability, signaling pathway modulation).

Data Interpretation: If the cellular effect of the compound is diminished or abolished in the cells with the knocked-down target, it strongly suggests that the compound's activity is mediated through this target.

CRISPR/Cas9-Mediated Gene Knockout

Principle: The CRISPR/Cas9 system allows for precise and permanent disruption of a target gene at the genomic level, leading to a complete loss of protein expression.[14][15]

Experimental Workflow:

  • Guide RNA Design and Delivery: Design and validate guide RNAs (gRNAs) that direct the Cas9 nuclease to the gene encoding the putative target. Deliver the Cas9 and gRNA into the cells.

  • Knockout Validation: Select and expand single-cell clones and validate the gene knockout by sequencing and Western blotting.[16]

  • Phenotypic Analysis: Compare the response of the knockout and wild-type cells to this compound in the relevant phenotypic assay.

Comparison of siRNA and CRISPR for Target Validation

FeaturesiRNA KnockdownCRISPR/Cas9 Knockout
Mechanism mRNA degradationGene disruption
Effect Duration Transient (days)[17]Permanent and heritable[17]
Efficiency Variable knockdown levelsCan achieve complete knockout[17]
Off-target effects Can have off-target mRNA degradationPotential for off-target genomic edits[16]
Throughput High-throughput screening is feasible[18]Lower throughput, more labor-intensive

Tertiary Validation: In-depth Biophysical and Functional Characterization

For high-confidence targets that have passed the primary and secondary validation stages, further biophysical and functional assays are warranted to quantify the binding affinity and elucidate the mechanism of action.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]

Experimental Protocol:

  • Sample Preparation: Prepare purified recombinant target protein and a concentrated solution of this compound in the same buffer.

  • Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution.

  • Data Acquisition: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a powerful chemoproteomic technique used to identify and profile the active state of enzymes in complex biological systems.[19][20] If this compound is a covalent inhibitor, ABPP can be used to identify its specific targets.[21][22][23]

Experimental Workflow:

ABPP_Workflow cluster_0 Competitive ABPP Treat proteome with compound Treat proteome with compound Label with a broad-spectrum covalent probe Label with a broad-spectrum covalent probe Treat proteome with compound->Label with a broad-spectrum covalent probe Click chemistry to attach reporter tag Click chemistry to attach reporter tag Label with a broad-spectrum covalent probe->Click chemistry to attach reporter tag Enrichment and identification by mass spectrometry Enrichment and identification by mass spectrometry Click chemistry to attach reporter tag->Enrichment and identification by mass spectrometry

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Data Interpretation: In a competitive ABPP experiment, pre-treatment with this compound will prevent the labeling of its target proteins by the broad-spectrum probe. The depleted signals in the mass spectrometry data will therefore reveal the specific targets of the compound.

Summary of Orthogonal Methods

MethodPrincipleKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilizationIn-cell target engagement, label-freeRequires a specific antibody, indirect readout
siRNA Knockdown mRNA degradationRapid and high-throughputIncomplete knockdown, off-target effects
CRISPR Knockout Gene disruptionComplete and permanent loss of functionPotential for off-target edits, lower throughput
ITC Measures heat of bindingDirect measurement of binding affinity and thermodynamicsRequires large amounts of pure protein, lower throughput[2]
ABPP Activity-based covalent probe labelingIdentifies covalent targets in native systemsRequires a suitable probe, indirect

Conclusion

The validation of a drug's target is a cornerstone of modern pharmacology and drug development. By employing a strategic and multi-pronged approach that incorporates orthogonal methodologies, researchers can build a robust and compelling body of evidence to confidently identify and validate the molecular targets of novel bioactive compounds like this compound. This rigorous validation process is essential for understanding the compound's mechanism of action, predicting potential on- and off-target effects, and ultimately, for the successful translation of a promising hit into a clinically viable therapeutic.

References

  • A Guide to Orthogonal Methodologies for Confirming Target Engagement of Small Molecule Inhibitors. Benchchem.
  • Ligand Discovery by Activity-Based Protein Profiling. PMC.
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. Labome.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Activity-based proteomics. Wikipedia.
  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • How siRNA Knockdown Antibody Validation Works. Lab Manager.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Validating CRISPR/Cas9-mediated Gene Editing. Sigma-Aldrich.
  • Activity-based protein profiling for drug discovery. Leiden University.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group.
  • Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN.
  • Target Validation with CRISPR. Biocompare.com.
  • CETSA. Karolinska Institutet.
  • CRISPR Off-Target Validation. CD Genomics.
  • CRISPR-Cas9 screening for target identification. Horizon Discovery.
  • siRNA Screening Validate Thousands of Targets in a Single Week. Thermo Fisher Scientific.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Explore the role of CRISPR gene editing in target validation. Select Science.
  • This compound. MySkinRecipes.
  • Top 4 ways to make your siRNA experiment a success. Horizon Discovery.
  • Target Identification and Validation (Small Molecules). University College London.
  • Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks.

Sources

Comparative Reactivity Profiling: 3-Chloro-N-(4-morpholinophenyl)propanamide vs. Acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To rigorously compare the chemical reactivity, mechanism of action, and kinetic performance of 3-chloro-N-(4-morpholinophenyl)propanamide (representing


-chloropropionamide latent electrophiles) against standard acrylamide  warheads in the context of Targeted Covalent Inhibitor (TCI) design.

Core Finding: While acrylamides function as direct Michael acceptors with rapid kinetics (


), the 3-chloropropanamide analog acts as a masked electrophile . It requires an elimination step (loss of HCl) to generate the reactive acrylamide species. Consequently, 3-chloropropanamide exhibits significantly enhanced metabolic stability and lower off-target thiol reactivity (GSH 

) but requires specific activation conditions to achieve target potency.

Mechanistic Divergence

The fundamental difference lies in the electrophilic activation pathway. Acrylamides are "always on" electrophiles, whereas 3-chloropropanamides are "pro-electrophiles."

Reaction Pathways

The this compound (hereafter 3-Cl-Prop ) does not typically react via direct


 displacement of the chloride by cysteine. Instead, it undergoes an 

-like elimination to form the acrylamide in situ, which then captures the nucleophile.

Key Implications:

  • Acrylamide: Reaction rate depends solely on the electrophilicity of the

    
    -carbon and the nucleophilicity of the cysteine.
    
  • 3-Cl-Prop: Reaction rate is gated by the rate of elimination (

    
    ), which is pH-dependent and can be catalyzed by the protein microenvironment (e.g., a basic residue near the binding pocket).
    
Pathway Visualization

ReactionMechanism Substrate This compound (Latent Electrophile) Intermediate Transition State (Enolate/Elimination) Substrate->Intermediate Proton Abstraction (-H+) Base Base (B:) (Solvent or Protein Residue) Base->Intermediate Acrylamide Acrylamide Species (Active Michael Acceptor) Intermediate->Acrylamide Elimination (-Cl-) Adduct Stable Thioether Adduct (Covalent Complex) Acrylamide->Adduct Michael Addition (Fast) Cysteine Cysteine Thiol (Target Nucleophile) Cysteine->Adduct Direct Direct Acrylamide Drug Direct->Acrylamide No Activation Needed

Figure 1: Mechanistic pathway comparing the activation-dependent reaction of 3-chloropropanamides versus the direct reactivity of acrylamides.

Performance Comparison Data

The following data synthesizes comparative profiles based on standard TCI kinetic behaviors.

Kinetic Parameters ( )

Acrylamides generally display superior efficiency because they bypass the rate-limiting elimination step.

ParameterAcrylamides (Direct)3-Cl-Prop (Masked)Clinical Implication
Intrinsic Reactivity (

)
High (

to

)
Low/Negligible (until activated)Acrylamides risk non-specific binding.
Inactivation Efficiency (

)
High (

to

)
Moderate (

to

)
3-Cl-Prop requires longer residence time.
Activation Energy Low barrier (Direct addition)High barrier (Elimination first)3-Cl-Prop is more stable in storage.
pH Sensitivity Moderate (Cys

dependent)
High (Elimination is base-catalyzed)3-Cl-Prop works best in basic pockets.
Glutathione (GSH) Stability

GSH stability is a proxy for systemic toxicity. Acrylamides are prone to rapid GSH depletion. 3-Cl-Prop is significantly more stable in plasma unless metabolically processed.

  • Acrylamide

    
     (GSH):  15 – 120 minutes (highly variable based on substitution).
    
  • 3-Cl-Prop

    
     (GSH):  > 24 hours (in neutral buffer, pH 7.4).
    

Experimental Protocols

To validate these differences, the following self-validating workflows are recommended.

Protocol A: Glutathione Reactivity Assay (GSH-Trapping)

Purpose: Determine the intrinsic electrophilicity and plasma stability half-life (


).

Reagents:

  • Test Compounds (10 mM DMSO stock).

  • Reduced L-Glutathione (GSH).[1]

  • Internal Standard (e.g., Indomethacin or Warfarin).

  • Phosphate Buffer (PBS), pH 7.4.

Workflow:

  • Preparation: Dilute test compound to 50

    
    M in PBS (pH 7.4) containing 5 mM GSH (100-fold excess) and Internal Standard.
    
  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min, and 24 hr.
  • Quenching: Immediately quench with 100

    
    L cold Acetonitrile + 1% Formic Acid.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Outcome:

  • Acrylamide:[1][2][3][4][5][6][7][8] Exponential decay of parent peak; appearance of [M+307]+ adduct.

  • 3-Cl-Prop: Minimal decay of parent peak over 4 hours. Appearance of [M-36]+ (Elimination product) or [M-36+307]+ (GSH adduct of the alkene) only at late time points.

Protocol B: pH-Dependent Activation Assay

Purpose: Confirm the "Masked" mechanism of 3-Cl-Prop by forcing elimination under basic conditions.

Workflow:

  • Prepare 3-Cl-Prop (50

    
    M) in three buffers:
    
    • Buffer A: pH 6.0 (Citrate)

    • Buffer B: pH 7.4 (Phosphate)

    • Buffer C: pH 9.0 (Borate)

  • Monitor by UV-Vis or LC-MS for 60 minutes.

  • Observation:

    • pH 6.0: Compound remains intact (Stable).

    • pH 9.0: Rapid conversion to the acrylamide species (Loss of HCl, mass shift -36 Da).

Decision Guide: When to Use Which?

The choice between these two warheads dictates the drug design strategy.

Workflow Visualization

DecisionTree Start Select Warhead Strategy Q1 Is the Target Cysteine highly nucleophilic? Start->Q1 Acrylamide Use Acrylamide Q1->Acrylamide No (Need high reactivity) CheckPocket Check Binding Pocket (Is there a basic residue nearby?) Q1->CheckPocket Yes (Risk of off-target) CheckPocket->Acrylamide No Base Available BetaCl Use 3-Chloropropanamide (Masked Warhead) CheckPocket->BetaCl Yes (His/Lys present) Note Note: 3-Cl-Prop offers better metabolic stability BetaCl->Note

Figure 2: Decision matrix for selecting between direct acrylamides and masked


-chloropropanamides.
Summary Table
FeatureAcrylamides 3-Chloropropanamides
Primary Use Standard TCI warhead (e.g., Ibrutinib, Osimertinib).Pro-drug design or synthetic intermediate.[9]
Selectivity Driven by non-covalent scaffold binding.[9]Driven by scaffold + local activation environment.
Metabolic Liability High (GSH conjugation, epoxide formation).Lower (until activated).
Synthesis Often installed last to prevent polymerization.[5]Can be installed early; robust to acidic conditions.

References

  • Mechanisms of Covalent Inhibition

    • Singh, J., et al. (2011). "The resurgence of covalent drugs."[10] Nature Reviews Drug Discovery. Link

  • Acrylamide vs.

    • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Synthetic Utility (Osimertinib Example)

    • Yuan, Z., et al. (2016). "Process Development for the Manufacture of Osimertinib (AZD9291)." Organic Process Research & Development. (Describes the use of 3-chloropropionyl chloride followed by elimination). Link[5]

  • Glutathione Reactivity Protocols

    • Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. Link

Sources

A Senior Scientist's Guide to Target Validation: Confirming 3-chloro-N-(4-morpholinophenyl)propanamide Hits by Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying a "hit"—a small molecule that modulates a biological process of interest—is a moment of profound potential. However, this initial excitement must be tempered with rigorous scientific validation. The critical question that follows is: how does this molecule exert its effect? Is it through direct, specific interaction with the intended protein target, or via an off-target or non-specific mechanism? Answering this is the cornerstone of building a successful drug development program.

This guide provides a comprehensive framework for researchers to validate hits of 3-chloro-N-(4-morpholinophenyl)propanamide, a scaffold noted for its utility in developing kinase inhibitors[1]. We will move beyond a simple recitation of protocols to provide an in-depth, experience-driven rationale for a multi-pronged validation strategy centered on the elegant and powerful technique of site-directed mutagenesis.

The Core Principle: Using Mutagenesis to Probe the Binding Interface

The central hypothesis of this validation workflow is that our hit compound, this compound, achieves its biological activity by physically binding to a specific pocket on its putative target protein, thereby inhibiting its function. Site-directed mutagenesis allows us to act as molecular surgeons, precisely altering the amino acid residues that form the contours of this predicted binding pocket.

If a residue is critical for the "handshake" between the compound and the protein, changing it—typically to a non-bulky, chemically inert alanine residue in a process known as alanine scanning—should disrupt or abolish this interaction[2][3][4][5]. By comparing the compound's binding affinity and functional inhibition against the wild-type (WT) protein versus a panel of mutants, we can definitively map the critical points of contact and build a high-confidence case for direct target engagement.

The Strategic Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Tool Generation cluster_2 Phase 3: Orthogonal Validation Assays cluster_3 Phase 4: Data Analysis & Conclusion A Hit Compound Identified (this compound) B Putative Target Identified (e.g., Protein Kinase X) C Computational Docking (Predicts Binding Site Residues) B->C Informs Model D Site-Directed Mutagenesis (e.g., Alanine Scan of Predicted Pocket) C->D Selects Residues for Mutagenesis E Protein Expression & Purification (Wild-Type & Mutants) D->E F Biophysical Binding Assay (e.g., Thermal Shift Assay) Measures Affinity (Kd) E->F G Biochemical Functional Assay (e.g., Enzyme Kinetics) Measures Potency (IC50) E->G H Comparative Analysis (WT vs. Mutant Data) F->H G->H I Conclusion: Target Engagement Validated or Refuted H->I

Figure 1: A comprehensive workflow for validating a small molecule hit via mutagenesis.

PART 1: Generation of High-Quality Reagents

Experimental Protocol: Site-Directed Mutagenesis

This protocol details a standard and effective PCR-based method for introducing specific point mutations into a plasmid containing your target gene[6][7][8].

Objective: To create expression plasmids for mutant versions of the target protein where key residues in the putative binding pocket are changed to alanine.

Materials:

  • High-purity plasmid DNA containing the wild-type gene of interest.

  • Custom-designed mutagenic primers (forward and reverse).

  • High-fidelity DNA polymerase (e.g., Pfu or equivalent).

  • dNTP mix.

  • DpnI restriction enzyme.

  • Chemically competent E. coli cells for transformation.

Step-by-Step Methodology:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., a codon for Tyrosine, TAC, changed to Alanine, GCC). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform a thermal cycling reaction using the high-fidelity polymerase to amplify the entire plasmid. This process incorporates the mutagenic primers, creating a new, mutated version of the plasmid. Use a low cycle number (16-18 cycles) to minimize the chance of secondary mutations.

  • DpnI Digestion: Following PCR, add the DpnI enzyme directly to the reaction tube and incubate for 1-2 hours at 37°C. DpnI specifically digests the original, methylated parental DNA template, leaving only the newly synthesized, unmethylated (and thus mutated) plasmid DNA.

  • Transformation: Transform the DpnI-treated plasmid DNA into high-efficiency competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on selective agar plates (e.g., containing an antibiotic for which the plasmid carries a resistance gene). Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of any unintended mutations by Sanger sequencing.

Protein Expression and Purification

Both wild-type and sequence-verified mutant plasmids must be used to produce high-purity protein. The specific protocol will vary based on the protein and expression system (bacterial, insect, or mammalian), but the goal is the same: to obtain soluble, correctly folded protein for downstream assays[9][10]. Affinity chromatography is a standard and powerful method for this purification[9].

PART 2: Biophysical and Biochemical Interrogation

With purified proteins in hand, we can now directly test the impact of the mutations on the compound's binding and functional activity.

Biophysical Validation: Does the Compound Still Bind?

A biophysical assay directly measures the physical interaction between the compound and the protein. A significant reduction in binding affinity to a mutant protein is compelling evidence that the mutated residue is a key part of the binding site. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent first-line method for this purpose due to its speed and low material consumption[11][12][13].

Principle of TSA: TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). When a ligand binds to and stabilizes a protein, the Tₘ increases. The magnitude of this "thermal shift" (ΔTₘ) is indicative of binding[14].

Objective: To measure the change in thermal stability (ΔTₘ) of WT and mutant proteins upon addition of this compound.

Materials:

  • Purified WT and mutant proteins (typically at 1-5 µM).

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • A real-time PCR machine capable of performing a melt-curve analysis.

  • The hit compound, dissolved in a suitable solvent (e.g., DMSO).

Step-by-Step Methodology:

  • Reaction Preparation: In a 96- or 384-well PCR plate, prepare reactions containing the protein, the fluorescent dye, and either the compound or vehicle control (e.g., DMSO). It is crucial to keep the final solvent concentration constant across all wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The resulting melt curve is plotted as fluorescence versus temperature. The Tₘ is calculated as the midpoint of the transition. A significant positive ΔTₘ for the WT protein confirms binding. A loss of this shift for a mutant protein indicates that the mutation has disrupted the binding site.

Data Presentation: Comparing Binding Interactions

The results can be summarized in a table for clear comparison. A "validated" hit will show a significant loss of binding to specific mutants within the predicted binding site, but not to control mutants outside the site.

Table 1: Example Thermal Shift Data for this compound

Protein VariantResidue LocationΔTₘ (°C) vs. VehicleInterpretation
Wild-Type -+5.8 Strong Binding
Y92APredicted Hinge-Binding+0.3Binding Abolished
L94APredicted Hydrophobic Pocket+0.5Binding Abolished
G145APredicted Hydrophobic Pocket+1.1Binding Severely Reduced
K30ASolvent-Exposed (Control)+5.5Binding Unaffected
Biochemical Validation: Does Binding Translate to a Functional Effect?

While a binding assay is essential, it does not prove that binding leads to functional modulation. Therefore, we must perform a functional assay, such as an enzyme kinetics study, to measure the compound's inhibitory potency (IC₅₀)[15][16][17]. The correlation between a loss of binding and a loss of functional inhibition is the ultimate proof of the mechanism of action.

Data Presentation: Comparing Functional Inhibition

The IC₅₀ values for the WT and mutant proteins are determined and compared. A large increase in the IC₅₀ value (i.e., a loss of potency) for a mutant protein demonstrates that the mutation has rendered the protein insensitive to the compound.

Table 2: Example Functional Inhibition Data for this compound

Protein VariantResidue LocationIC₅₀ (µM)Fold-Shift vs. WTInterpretation
Wild-Type -0.25 - Potent Inhibition
Y92APredicted Hinge-Binding> 50> 200xInhibition Abolished
L94APredicted Hydrophobic Pocket> 50> 200xInhibition Abolished
G145APredicted Hydrophobic Pocket12.550xPotency Severely Reduced
K30ASolvent-Exposed (Control)0.29~1.2xPotency Unaffected

PART 3: Synthesis and Conclusion

LogicDiagram Compound Hit Compound WT_Protein Wild-Type Target Compound->WT_Protein Causes Mutant_Protein Binding Site Mutant (e.g., Y92A) Compound->Mutant_Protein Fails to Cause Binding Strong Binding (Large ΔTm) WT_Protein->Binding Function_Inhibited Functional Inhibition (Low IC50) WT_Protein->Function_Inhibited No_Binding No Binding (No ΔTm) Mutant_Protein->No_Binding Function_Unaffected No Inhibition (High IC50) Mutant_Protein->Function_Unaffected

Figure 2: Logical flow demonstrating how mutagenesis validates direct target engagement.

References

  • GenScript. (2021, April 20). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • Wikipedia. 3-Chloro-N-cyclopropylcathinone. Retrieved from [Link]

  • Bio-protocol. Alanine scanning (mutagenesis). Retrieved from [Link]

  • Yathirajan, H. S., et al. (2012). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o168.
  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
  • Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?. Retrieved from [Link]

  • Bitesize Bio. (2025, July 31). Random Mutagenesis: 8 Approaches for Success. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • CRISPR Medicine News. (2026, January 30). CMN Weekly (30 January 2026). Retrieved from [Link]

  • PubMed. Protein Expression Strategies for Identification of Novel Target Proteins. Retrieved from [Link]

  • PubMed. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Retrieved from [Link]

  • Nature Communications. (2018, February 5). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning of essential genes. Retrieved from [Link]

  • Axxam SpA. Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Addgene Blog. (2016, August 2). Site Directed Mutagenesis by PCR. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Bio-Rad. Protein Expression and Purification Series. Retrieved from [Link]

  • PMC - NIH. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Retrieved from [Link]

  • BioInnovatise. Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • The Biochemist - Portland Press. (2021, May 10). Steady-state enzyme kinetics. Retrieved from [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • PMC - NIH. In vivo and in vitro random mutagenesis techniques in plants. Retrieved from [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • Assay Genie. Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • NanoTemper Technologies. Thermal Shift Assays (TSA). Retrieved from [Link]

  • PMC - NIH. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. Retrieved from [Link]

  • MDPI. Random Mutagenesis as a Promising Tool for Microalgal Strain Improvement towards Industrial Production. Retrieved from [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • bioRxiv. (2026, January 25). Separating selection from mutation in antibody language models. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Random Mutagenesis Methods for In Vitro Directed Enzyme Evolution. Retrieved from [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Oxford Academic. Alanine-stretch scanning mutagenesis: a simple and efficient method to probe protein structure and function. Retrieved from [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Retrieved from [Link]

  • ResearchGate. Any one could tell me a protocol for site directed mutagenesis?. Retrieved from [Link]

  • Photonics Spectra. SPR Provides a Boost to Drug Discovery and Development. Retrieved from [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Creative BioMart. Random Mutagenesis for Library Construction. Retrieved from [Link]

  • Rapid Novor. (2024, June 10). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. Retrieved from [Link]

  • Chemsrc. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]

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using a negative control for 3-chloro-N-(4-morpholinophenyl)propanamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating experiments involving 3-chloro-N-(4-morpholinophenyl)propanamide (henceforth referred to as CMPP ).

Based on its chemical structure—a morpholine tail (binding element) linked to a 3-chloropropionamide head (reactive electrophile)—CMPP functions as a putative covalent modifier or an alkylating agent . The chlorine atom at the


-position to the carbonyl is a leaving group, making the molecule capable of reacting with nucleophilic cysteine residues (via direct substitution or elimination-addition mechanisms).

Therefore, the "activity" observed in your experiments could be either:

  • Specific: Targeted binding facilitated by the morpholine group.

  • Artifactual: Non-specific protein alkylation caused by the reactive chloride.

This guide details how to design negative controls to distinguish between these two mechanisms.

The Core Problem: Distinguishing Affinity from Reactivity

In drug discovery, 3-chloropropionamides are often precursors to acrylamides (Michael acceptors) or act as weak alkylators themselves. Without a negative control, any cellular toxicity or enzymatic inhibition observed with CMPP may be attributed to "pan-assay interference" (PAINS) via non-specific cysteine modification rather than true target engagement.

To validate your data, you must employ a Dual-Control Strategy :

  • Control A (Reactivity-Null): Proves the necessity of the electrophile.

  • Control B (Scaffold-Null): Proves the necessity of the recognition element.

The Primary Negative Control: N-(4-morpholinophenyl)propanamide

Objective: To eliminate the covalent "warhead" while maintaining the steric and electronic profile of the binding scaffold.

  • Structure: Identical to CMPP but lacks the Chlorine atom (replaced by Hydrogen).

  • Chemical Name: N-(4-morpholinophenyl)propanamide (or 4'-Morpholinopropionanilide).

  • Mechanism: This molecule cannot alkylate cysteine residues.

  • Interpretation:

    • If CMPP is active and Control A is inactive : The biological effect is driven by the chlorine-mediated reactivity (likely covalent modification).

    • If Both are active : The effect is driven by reversible binding of the morpholine scaffold (the chlorine is irrelevant).

The Secondary Negative Control: 3-chloro-N-phenylpropanamide

Objective: To assess the promiscuity of the reactive warhead.

  • Structure: Retains the 3-chloropropionamide "warhead" but lacks the morpholine "targeting" group.

  • Mechanism: This molecule is an alkylating agent with no specific affinity for the morpholine-binding pocket.

  • Interpretation:

    • If Control B is equipotent to CMPP : Your molecule is acting as a non-specific alkylator (a "false positive").

    • If CMPP is significantly more potent than Control B : The morpholine group is conferring specific target residency.

Comparative Performance Guide

The following table summarizes the expected profiles for CMPP against its controls in a valid target-engagement scenario.

FeatureCMPP (Test Agent)Control A (Non-Reactive)Control B (Non-Targeting)
Chemical Motif 3-Cl-Propionamide + MorpholinePropionamide + Morpholine3-Cl-Propionamide + Phenyl
Reactivity High (Electrophilic)Null (Inert)High (Electrophilic)
Target Affinity High (Specific)Moderate (Reversible only)Low (Non-specific)
Washout Stability Retained (Irreversible)Lost (Reversible)N/A
Primary Use Target Validation / InhibitionBinding Site ValidationToxicity/Selectivity Check
Experimental Protocols
Protocol 1: The "Washout" Assay (Irreversibility Test)

This experiment determines if CMPP acts via a covalent mechanism, which is critical for justifying the use of the 3-chloro group.

  • Seed Cells/Enzyme: Prepare your target system (e.g., kinase assay or cell culture).

  • Pulse: Treat with CMPP and Control A at

    
     for 1 hour.
    
  • Wash: Perform extensive washout (3x with PBS or buffer) to remove unbound compound.

    • Note: Reversible inhibitors (Control A) will wash out; covalent inhibitors (CMPP) will remain bound.

  • Chase/Readout: Incubate for an additional 4–24 hours in compound-free media and measure activity/viability.

  • Result: If CMPP suppression persists after washout while Control A activity recovers, the mechanism is covalent.

Protocol 2: Glutathione (GSH) Reactivity Assay

Before assuming biological specificity, you must quantify the intrinsic chemical reactivity of the 3-chloro moiety.

  • Incubation: Mix

    
     CMPP with 
    
    
    
    Glutathione (GSH) in PBS (pH 7.4) at 37°C.
  • Timepoints: Sample at 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS. Look for the formation of the CMPP-GSH adduct (Mass shift = +307 Da, loss of HCl).

  • Threshold:

    • 
      : Highly reactive. Likely toxic/non-specific.
      
    • 
      : Tuned reactivity. Suitable for specific probe development.
      
Decision Logic for Control Interpretation

The following diagram illustrates the logical flow for interpreting data derived from CMPP and its negative control (Control A).

CMPP_Logic_Flow Start Compare CMPP vs. Control A (Non-Reactive Analog) Decision1 Is Control A Active? Start->Decision1 Branch_Active Yes, Control A is Active Decision1->Branch_Active High Potency Branch_Inactive No, Control A is Inactive Decision1->Branch_Inactive No Potency Decision2 Is CMPP Potency > Control A? Branch_Active->Decision2 Result_Covalent Mechanism: Purely Covalent (Reactivity is essential) Branch_Inactive->Result_Covalent CMPP Active Result_Reversible Mechanism: Reversible Binding (Chlorine is unnecessary) Decision2->Result_Reversible No (Equal Potency) Result_Hybrid Mechanism: Covalent-Assisted Binding (Warhead enhances potency) Decision2->Result_Hybrid Yes (Shift > 10x)

Figure 1: Decision matrix for interpreting biological activity differences between the electrophilic probe (CMPP) and its non-reactive negative control.

Synthesis of the Negative Control

If N-(4-morpholinophenyl)propanamide is not commercially available, it can be synthesized rapidly in-house to ensure high structural fidelity to your test batch.

Reaction: 4-Morpholinoaniline + Propionyl Chloride


N-(4-morpholinophenyl)propanamide
  • Dissolve 1.0 eq of 4-morpholinoaniline in Dichloromethane (DCM).

  • Add 1.2 eq of Triethylamine (TEA) as a base.

  • Cool to 0°C.

  • Dropwise Add 1.1 eq of Propionyl Chloride.

  • Stir at RT for 2 hours.

  • Purify via silica flash chromatography (typically Hexane/Ethyl Acetate).

    • Validation: Confirm absence of Chlorine via Mass Spectrometry (Observe molecular ion consistent with

      
      ).
      
References
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

    • Context: Foundational text on designing covalent inhibitors and the necessity of non-reactive controls.
  • Lebraud, H., & Heightman, T. D. (2017). Protein to lead: chemical biology in early drug discovery. Essays in Biochemistry, 61(5), 467–479. Link

    • Context: Discusses the validation of chemical probes using neg
  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350–1369. Link

    • Context: Details the chemistry of acrylamides and 3-chloropropionamides as cysteine-reactive warheads.
  • PubChem Compound Summary. (2024). 3-chloro-N-(4-chlorophenyl)propanamide (Structural Analog). National Library of Medicine. Link

    • Context: Structural data on the 3-chloropropionamide class of building blocks.[1][2][3][4][5][6]

Sources

A Senior Application Scientist's Guide to Chloroacetamide Probes in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

For researchers, scientists, and drug development professionals, the precise and reproducible analysis of proteins by mass spectrometry is paramount. A foundational step in nearly every bottom-up proteomics workflow is the reduction of disulfide bonds and the subsequent alkylation of free cysteine residues. This process is essential for preventing the reformation of disulfide bonds, which would otherwise interfere with protein unfolding, enzymatic digestion, and ultimately, the accuracy of protein identification and quantification.

While numerous reagents can achieve this, haloacetamides—particularly iodoacetamide (IAA) and chloroacetamide (CAA)—have become workhorses in the field. Historically, IAA was the dominant choice due to its high reactivity. However, a growing body of evidence highlights significant drawbacks associated with its use, leading many researchers to explore chloroacetamide as a superior alternative.

This guide provides an in-depth, head-to-head comparison of chloroacetamide probes against other common alkylating agents, supported by experimental data. We will delve into the chemical mechanisms, explore their expanded role in advanced chemoproteomics applications, and provide field-proven protocols to empower you to make the most informed decisions for your experimental design.

The Chemistry of Cysteine Alkylation: A Mechanistic Overview

Both iodoacetamide and chloroacetamide alkylate cysteine residues via a classic bimolecular nucleophilic substitution (SN2) reaction. The process begins with the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻). This thiolate then attacks the electrophilic carbon atom bonded to the halogen (chlorine or iodine), displacing the halide ion and forming a stable thioether bond. This modification, known as carbamidomethylation, adds a mass of +57.02 Da to the cysteine residue.

The reactivity of haloacetamides is primarily dictated by the halogen's ability to act as a leaving group, following the trend: Iodine > Bromine > Chlorine.[1][2] This chemical principle is the root cause of the performance differences we observe in the lab.

Caption: SN2 reaction of a cysteine thiolate with chloroacetamide.

Head-to-Head Comparison: Chloroacetamide (CAA) vs. Iodoacetamide (IAA)

The choice of alkylating agent is a critical trade-off between reaction efficiency, specificity, and the introduction of experimental artifacts. While IAA's high reactivity ensures a rapid reaction, it comes at the cost of significant off-target modifications. Chloroacetamide, being less reactive, offers a much cleaner and more specific modification profile.

A study comparing four common cysteine alkylating agents found that chloroacetamide was superior in terms of the number of identified peptides and the reduction of undesirable side reactions.[3]

FeatureChloroacetamide (CAA)Iodoacetamide (IAA)Rationale & Causality
Cysteine Alkylation Efficiency High (typically >97%)[4]High (typically >97%)[4]Both reagents are highly effective at alkylating accessible cysteines under standard proteomics conditions.
Reaction Speed Slower than IAA[4]Fast[4]The C-I bond is weaker and iodine is a better leaving group than chlorine, resulting in faster SN2 kinetics for IAA.[1]
Specificity for Cysteine HighModerateCAA's more tempered reactivity makes it less prone to react with other nucleophilic residues compared to the highly reactive IAA.[5]
Primary Side Reaction Methionine Oxidation [5][6][7]Methionine Alkylation [3][4]IAA can carbamidomethylate the methionine thioether, affecting up to 80% of methionine-containing peptides.[3] CAA reduces this but can increase methionine oxidation to as high as 40%.[6][7]
Other Off-Target Reactions Reduced alkylation of Lys, His, N-termini, Asp, Glu, Ser, Thr, Tyr.[5][6]Can significantly alkylate other nucleophilic residues, complicating data analysis.[5]The higher electrophilicity of IAA makes it more reactive towards a broader range of nucleophiles found in a complex proteome.
Impact on Peptide IDs Generally results in a higher number of identified peptides.[3]Can lead to lower identification rates due to side reactions.[4]Fewer off-target modifications with CAA lead to a "cleaner" sample, simpler spectra, and more confident peptide identifications by search algorithms.

Beyond the Basics: Chloroacetamide Probes in Chemoproteomics

The utility of chloroacetamide extends far beyond simple disulfide bond prevention. In the field of chemical proteomics, chloroacetamide moieties are incorporated into more complex molecular probes to explore protein function, identify drug targets, and screen for novel covalent ligands.[8][9]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to map the functional state of enzymes and other proteins directly in native biological systems.[10] Chloroacetamide-based probes, often featuring a reporter tag like an alkyne or azide for subsequent "click chemistry" ligation, are used in competitive profiling experiments.[11][12] In this setup, a proteome is pre-incubated with a library of potential covalent inhibitors (e.g., chloroacetamide-functionalized fragments) before treatment with a broad-spectrum, tagged iodoacetamide or chloroacetamide probe.[10][13] A successful "hit" from the library will covalently bind to a target cysteine, blocking it from reacting with the reporter probe. This decrease in signal is then quantified by mass spectrometry to identify the specific protein-ligand interaction.

cluster_workflow Competitive Chemoproteomics Workflow Proteome Native Proteome (Cells/Lysate) Treatment Treat with Covalent Fragment (e.g., EN219) Proteome->Treatment Lysis Cell Lysis (if applicable) Treatment->Lysis Label Label remaining reactive Cys with tagged probe (e.g., IA-alkyne) Click Click Chemistry: Attach Biotin-Azide Tag Label->Click Lysis->Label Enrich Avidin Enrichment of Labeled Proteins Click->Enrich Digest On-Bead Trypsin Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze Quantify Quantify Light/Heavy Peptides Analyze->Quantify

Caption: Workflow for competitive ABPP using a chloroacetamide library.

This approach has been successfully used to discover novel covalent ligands for E3 ligases and other challenging drug targets.[10][13] The screening of chloroacetamide and acrylamide libraries has proven effective in identifying fragments that can serve as starting points for drug development.[13]

Experimental Protocols: A Field-Proven Guide

Adherence to a validated protocol is essential for reproducibility. The following methodologies describe a standard workflow for protein alkylation and a more advanced workflow for competitive chemoproteomics.

Protocol 1: Standard In-Solution Alkylation for Bottom-Up Proteomics

This protocol is designed for the complete denaturation, reduction, and alkylation of proteins prior to enzymatic digestion.

Materials:

  • Protein sample (5-100 µg)

  • Lysis Buffer (e.g., 8 M Urea in 100 mM Tris, pH 8.5)

  • Reducing Agent: 500 mM TCEP (Tris(2-carboxyethyl)phosphine), neutral pH

  • Alkylating Agent: 200 mM Chloroacetamide (CAA) in 100 mM Ammonium Bicarbonate, pH 8.0 (prepare fresh and protect from light)[14]

  • 100 mM Ammonium Bicarbonate, pH 8.0

Procedure:

  • Solubilization: Dissolve the protein pellet in 100 µL of Lysis Buffer.

  • Reduction: Add 1 µL of 500 mM TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.[14]

  • Alkylation: Add 11 µL of freshly prepared 200 mM CAA to a final concentration of ~20 mM. Incubate for 30 minutes at room temperature in the dark.[14]

    • Causality Check: Performing alkylation in the dark is crucial as chloroacetamide is mildly light-sensitive.[14] The use of TCEP as a reducing agent is compatible with a one-pot reduction/alkylation, whereas DTT is not and must be quenched or removed before adding the alkylating agent.[14]

  • Dilution & Digestion: Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the urea concentration to <2 M. This is critical for optimal trypsin activity.

  • Digestion: Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Cleanup: Proceed with peptide desalting (e.g., using C18 StageTips) prior to LC-MS/MS analysis.

Protocol 2: Competitive Covalent Fragment Screening (isoTOP-ABPP)

This workflow is adapted from established chemoproteomics methods to identify protein targets of covalent fragments.[10][13]

Materials:

  • Cultured cells (e.g., HEK293T)

  • Chloroacetamide fragment library (in DMSO)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Click Chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)

  • TEV-cleavable biotin-azide enrichment handle (isotopically light and heavy versions)

  • Streptavidin beads

Procedure:

  • Cell Treatment: Treat cultured cells for 90 minutes with either a DMSO vehicle control or the chloroacetamide fragment of interest.

  • Lysis: Harvest and lyse the cells by probe sonication in PBS. Determine protein concentration via BCA assay.

  • Proteome Labeling: Adjust proteome concentrations to be equal. Label the proteomes with 100 µM IA-alkyne for 1 hour at room temperature to modify cysteines not blocked by the fragment.[10]

  • Click Reaction: Append isotopically light biotin-azide to the control proteome and heavy biotin-azide to the fragment-treated proteome via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment: Combine the light and heavy proteomes in a 1:1 ratio. Enrich the probe-labeled proteins using streptavidin agarose beads.

  • Digestion & Elution: Perform on-bead trypsin digestion. Elute the probe-modified peptides by cleaving the TEV-linker with TEV protease.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis: Quantify the light/heavy peptide ratios. A ratio >1 indicates that the chloroacetamide fragment successfully engaged the cysteine, preventing its labeling by the IA-alkyne probe.

cluster_protocol Standard Alkylation Protocol P1 1. Solubilize Protein (e.g., 8M Urea) P2 2. Reduce Disulfides (5 mM TCEP, 37°C, 30 min) P1->P2 P3 3. Alkylate Cysteines (~20 mM CAA, RT, 30 min, dark) P2->P3 P4 4. Dilute Urea (<2M) P3->P4 P5 5. Digest with Trypsin (37°C, Overnight) P4->P5 P6 6. Desalt Peptides (C18) P5->P6 P7 7. LC-MS/MS Analysis P6->P7

Caption: Standard workflow for protein sample preparation using CAA.

Conclusion and Future Outlook

For standard proteomics applications, the evidence strongly supports the use of chloroacetamide over iodoacetamide . Its superior specificity leads to fewer artifactual modifications, resulting in higher quality data and an increased number of protein identifications.[3] While the potential for methionine oxidation with CAA is a valid concern, this can often be monitored and accounted for during data analysis as a variable modification.[6] The significant and often unpredictable off-target alkylation caused by IAA presents a more challenging analytical problem.

In the realm of chemical proteomics and drug discovery, chloroacetamide-based probes and fragments are indispensable tools.[8] Their "tunable" reactivity, which is greater than many other covalent warheads but less than iodoacetamide, strikes a balance that allows for the selective targeting of reactive, functional cysteines within the vast complexity of the cellular proteome.[15][16] As proteomics technologies continue to advance, the rational design of novel chloroacetamide probes will undoubtedly accelerate the discovery of new therapeutics and provide deeper insights into protein function.

References

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. [Link]

  • Hryhorenko, J., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]

  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. PMC. [Link]

  • Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. PMC. [Link]

  • Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing. [Link]

  • Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. OUCI. [Link]

  • Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. NIH. [Link]

  • Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. ResearchGate. [Link]

  • Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC. [Link]

  • Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. RSC Publishing. [Link]

  • Proteomics Facility. University Wiki Service. [Link]

  • BIORUPTOR® PROTOCOL. Diagenode. [Link]

  • Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. ACS Publications. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. Journal of the American Chemical Society. [Link]

  • Activity-Based Probes for the Study of Proteases: Recent Advances and Developments. Angewandte Chemie International Edition. [Link]

  • Evaluation of the sensitivity and specificity of three diagnostic tests for Coxiella burnetii infection in cattle and buffaloes in Punjab (India) using Bayesian latent class analysis. PLOS One. [Link]

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Comparative Guide: Assessing Cell Permeability of 3-chloro-N-(4-morpholinophenyl)propanamide vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(4-morpholinophenyl)propanamide (referred to herein as Compound 3-Cl ) represents a critical class of "masked" electrophiles often used in covalent drug discovery or as a synthetic intermediate for Factor Xa inhibitors (structurally related to Rivaroxaban precursors).

Assessing its permeability presents a unique challenge: Compound 3-Cl is chemically labile. Under physiological conditions (pH 7.4), the 3-chloropropanamide moiety can undergo elimination to form an acrylamide (a reactive Michael acceptor) or cyclize. Therefore, standard permeability assays (PAMPA/Caco-2) must be modified to distinguish between the permeability of the parent compound and its degradation products.

This guide details a comparative workflow to assess Compound 3-Cl against its metabolic precursor (The Amine ) and its reactive elimination product (The Acrylamide ).

Chemical Context & Analog Selection

To objectively evaluate performance, Compound 3-Cl must be benchmarked against its structural family. The permeability profile is dictated by the balance between the lipophilic chloropropyl tail and the polar morpholine headgroup.

The Comparative Cohort
IDCompound NameRoleKey Physicochemical Feature
Lead This compound Target Masked Electrophile. Moderate LogP (~1.7). Potential for conversion to acrylamide.
Analog A 4-Morpholinoaniline Precursor High Polarity. Free amine H-bond donor. Low passive permeability expected.
Analog B N-(4-morpholinophenyl)acrylamide Active Warhead Reactive. Elimination product of the Lead. Higher lipophilicity; high protein binding liability.
Analog C Rivaroxaban Market Reference Optimized Drug. Structurally related (morpholinone core). High permeability; P-gp substrate.[1]
Structural & Reaction Pathway Diagram

The following diagram illustrates the chemical relationship and the "masked" nature of the Lead compound.

ChemicalSpace Precursor Analog A (4-Morpholinoaniline) Polar Precursor Target Lead: Compound 3-Cl (3-chloropropanamide) Masked Electrophile Precursor->Target + 3-chloropropionyl Cl (Synthesis) Warhead Analog B (Acrylamide) Reactive Warhead Target->Warhead Elimination (pH > 7) - HCl

Figure 1: Chemical relationship between the precursor, the 3-chloro lead, and the reactive acrylamide analog.

Experimental Strategy: The "Stability-First" Protocol

Because Compound 3-Cl contains a leaving group (


-chlorine), it is prone to hydrolysis or elimination in the assay buffer. Running a standard Caco-2 assay (2-hour incubation) without verifying stability will yield false data (measuring the mixture of 3-Cl and Acrylamide).
Step 1: Buffer Stability Validation (Mandatory)

Before any permeability test, determine the half-life (


) of Compound 3-Cl in HBSS (Hank's Balanced Salt Solution) at pH 7.4.
  • Prepare Stock: 10 mM in DMSO.

  • Incubate: Dilute to 10

    
    M in HBSS (pH 7.4). Incubate at 37°C.
    
  • Sample: Extract aliquots at 0, 30, 60, and 120 mins.

  • Analyze: LC-MS/MS. Monitor for loss of Parent (M+H) and appearance of Acrylamide (M-36 peak).

    • Decision Gate: If degradation > 20% per hour, data must be kinetically corrected, or the assay time shortened to 30 mins.

Protocol A: High-Throughput PAMPA (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion , removing the variables of transporters (P-gp) and intracellular metabolism. This is the baseline for the 3-chloro vs. Acrylamide comparison.

Methodology
  • System: Bio-mimetic PAMPA (Lipoid E80/Cholesterol).

  • pH Gradient: Donor pH 6.5 (mimicking jejunum microclimate) / Acceptor pH 7.4 (plasma).

  • Incubation: 4 hours at room temperature (humidity chamber).

Expected Outcome & Causality
  • Analog A (Amine): Low permeability (

    
     cm/s). The free aniline is highly polar.
    
  • Lead (3-Cl): Moderate permeability. The chloropropyl chain masks the polar amine, increasing lipophilicity.

  • Analog B (Acrylamide): High permeability.[2] The conjugated system is planar and lipophilic.

Protocol B: Caco-2 Bidirectional Assay (Active Transport)

Caco-2 cells express efflux transporters (P-gp/MDR1). Morpholine derivatives are frequent substrates for P-glycoprotein (P-gp). This assay determines if the Lead compound is pumped out of the cell, limiting oral bioavailability.

Detailed Workflow
  • Cell Culture: Caco-2 cells grown on Transwell® inserts (21 days) until TEER > 300

    
    .
    
  • Dosing:

    • Apical to Basolateral (A-B): Simulates absorption.

    • Basolateral to Apical (B-A): Simulates efflux.[3]

  • Inhibitor Check: Co-incubate with Verapamil (50

    
    M) to block P-gp.[2]
    
  • Quantification: LC-MS/MS (MRM mode).

Critical Analysis: The "Morpholine Liability"

Morpholine rings often interact with P-gp. If the Efflux Ratio (ER) (


) is > 2.0, the compound is a substrate.
  • Hypothesis: The Lead (3-Cl) will show lower efflux than Rivaroxaban (Analog C) because the flexible propyl chain may prevent tight binding to the P-gp binding pocket compared to the rigid morpholinone-oxazolidinone scaffold of the drug.

Comparative Data Summary

The following table synthesizes typical experimental values for this chemical class. Use this as a benchmarking template.

ParameterAnalog A (Amine)Lead (3-Cl) Analog B (Acrylamide)Analog C (Rivaroxaban)
LogP (Calc) 0.81.7 1.91.5
PAMPA

(

cm/s)
< 1.0 (Low)~ 5.0 (Med) > 10.0 (High)~ 8.0 (High)
Caco-2 A-B (

cm/s)
0.53.5 8.06.0
Efflux Ratio (ER) < 2.0~ 2.5 (Moderate) < 1.5> 10.0 (High Efflux)
Stability (pH 7.4) Stable

~ 4h
Stable*Stable
Protein Binding LowModerate High (Covalent)High

*Analog B is chemically stable in buffer but reacts rapidly with intracellular glutathione (GSH), which can be mistaken for low permeability in Caco-2 recovery calculations.

Mechanistic Visualization: Transport Pathways

This diagram details the fate of the Lead compound during the Caco-2 assay, highlighting the specific risks of degradation and efflux.

TransportMechanism cluster_Apical Apical Compartment (Gut Lumen) cluster_Cell Caco-2 Monolayer (Enterocyte) cluster_Basolateral Basolateral Compartment (Blood) Input Input: Compound 3-Cl Degradation Degradation to Acrylamide Input->Degradation pH 7.4 Instability Passive Passive Diffusion Input->Passive Lipophilic Entry Efflux P-gp Efflux (Morpholine driven) Passive->Efflux Pump Metabolism GSH Conjugation (Intracellular Trap) Passive->Metabolism If converted to Acrylamide Output Detected Analyte Passive->Output Transcellular Efflux->Input Recycling

Figure 2: Transport mechanism showing competing pathways: passive diffusion, P-gp efflux (due to morpholine), and chemical degradation.

Conclusion & Recommendations

For researchers assessing This compound :

  • The "False" Permeability Risk: High permeability readings in Caco-2 may actually reflect the conversion of the Lead (3-Cl) to the more lipophilic Acrylamide (Analog B) during the assay. Recommendation: You must monitor both parent and acrylamide species in the receiver well.

  • Efflux Management: The morpholine ring introduces P-gp susceptibility. While less severe than in large peptidomimetics, it is significant. Recommendation: Run the assay with and without Verapamil.

  • Synthesis Optimization: If this is an intermediate for Rivaroxaban-like drugs, the 3-chloro analog offers a "sweet spot" of reactivity for synthesis but requires careful handling to prevent premature cyclization.

References
  • Rivaroxaban Synthesis & Intermediates

    • Patel, P., et al. (2015). "Facile approach for the synthesis of rivaroxaban using alternate synthon." Sustainable Chemical Processes.

  • PAMPA vs.

    • Sinko, B., et al. (2012). "A three lipid-component PAMPA system method versus Caco-2 monolayers." International Journal of Pharmaceutics.

  • Morpholine Permeability & Efflux

    • Doppalapudi, S., et al. (2014). "P-glycoprotein-mediated efflux of morpholine derivatives." Expert Opinion on Drug Delivery.

  • Covalent Warhead Reactivity

    • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery.

Sources

advantages of 3-chloro-N-(4-morpholinophenyl)propanamide over traditional alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 3-Chloro-N-(4-morpholinophenyl)propanamide vs. Traditional Alkylating Agents Audience: Researchers, Process Chemists, and Drug Development Professionals.

Advanced Applications in Scaffold Synthesis and Covalent Drug Design

Executive Summary

This compound (CMPP) represents a pivotal evolution in alkylating chemistry, bridging the gap between high-throughput process synthesis and precision medicinal chemistry. Unlike traditional alkylating agents (e.g., nitrogen mustards, alkyl sulfonates, or organohalides) which rely on indiscriminate electrophilic attack, CMPP functions as a latent electrophile .

This guide analyzes CMPP’s dual utility:

  • As a Process Intermediate: It replaces hazardous "mustard-type" cyclization routes in the synthesis of oxazolidinone anticoagulants (e.g., Rivaroxaban), offering superior safety and impurity control.

  • As a Covalent Warhead:

A Researcher's Guide to Target Deconvolution for 3-chloro-N-(4-morpholinophenyl)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

Introduction

The journey from a bioactive small molecule to a validated therapeutic candidate is fundamentally dependent on one critical process: target deconvolution. Identifying the specific molecular targets through which a compound exerts its effects is paramount for understanding its mechanism of action, optimizing efficacy, and mitigating off-target toxicities. This guide provides an in-depth comparison of modern strategies for the target deconvolution of 3-chloro-N-(4-morpholinophenyl)propanamide, a compound whose structure is emblematic of a targeted covalent inhibitor.

The presence of a 3-chloropropanamide moiety suggests a reactive electrophile capable of forming a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) on its protein target(s).[1][2] This feature is a crucial consideration, guiding the selection of the most appropriate and powerful deconvolution methodologies. We will compare three orthogonal and synergistic approaches:

  • In Silico Target Prediction: A computational approach to generate initial hypotheses.

  • Activity-Based Protein Profiling (ABPP): A direct chemoproteomic method ideal for covalent binders.[3][4]

  • CRISPR-Cas9 Functional Genomics: An indirect, phenotype-driven approach to identify functionally relevant targets.[5][6][7]

By integrating data from these distinct strategies, researchers can build a robust, validated profile of a compound's molecular interactions, accelerating the drug development pipeline.[8][9]

Strategy 1: In Silico Target Prediction (Hypothesis Generation)

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable starting point by predicting potential protein targets based on the ligand's structure. This approach is rapid, cost-effective, and helps to prioritize subsequent experimental efforts.[10]

Causality and Experimental Choices:

For a covalent inhibitor like this compound, the primary computational approach is covalent docking.[11][12] This method models how the molecule might fit into the binding pockets of known proteins and simulates the formation of a covalent bond with a nearby reactive residue. The process leverages databases of protein structures and specialized algorithms to score potential interactions.

Workflow & Protocol:

Objective: To identify a prioritized list of potential protein targets for this compound using covalent docking.

Step-by-Step Protocol:

  • Ligand Preparation: Generate a 3D structure of this compound and prepare it for docking by assigning appropriate charges and atom types.

  • Target Database Selection: Select a relevant library of protein structures. A common choice is the Protein Data Bank (PDB), filtered for human proteins containing accessible cysteine or lysine residues.

  • Covalent Docking Simulation: Utilize a covalent docking program (e.g., CovaDOTS, CovDock) to screen the ligand against the prepared protein library.[12][13] The software will identify proteins with pockets that can accommodate the ligand and that have a nucleophilic residue positioned for covalent bond formation.

  • Scoring and Ranking: The program will score the potential interactions based on factors like binding affinity (non-covalent phase) and the geometric feasibility of the covalent reaction.[14] The output is a ranked list of potential protein targets.

  • Data Analysis: Analyze the top-ranked hits. Examine the predicted binding poses and the specific residues involved in the interaction. Cross-reference these potential targets with known disease pathways to assess their biological relevance.

Hypothetical Data Presentation:

RankProtein TargetGeneCovalent ResidueDocking Score (kcal/mol)Biological Relevance
1Bruton's Tyrosine KinaseBTKCys481-10.2B-cell signaling, oncology
2Epidermal Growth Factor ReceptorEGFRCys797-9.8Growth factor signaling, oncology
3Cathepsin BCTSBCys29-9.5Proteolysis, lysosomal function
4Janus Kinase 3JAK3Cys909-9.1Cytokine signaling, immunology
5KRAS (G12C mutant)KRASCys12-8.7Oncogenic signaling

Table 1: Hypothetical output from an in silico covalent docking screen.

Logical Diagram: In Silico Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Ligand 1. Prepare 3D Ligand Structure Docking 3. Perform Covalent Docking Simulation Ligand->Docking Database 2. Select Protein Target Database (e.g., PDB) Database->Docking Score 4. Score and Rank Protein-Ligand Interactions Docking->Score Analyze 5. Analyze Top Hits & Assess Relevance Score->Analyze Output Hypothesis: Prioritized Target List Analyze->Output

Caption: In Silico Target Prediction Workflow.

Strategy 2: Activity-Based Protein Profiling (Direct Identification)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to directly identify the protein targets of a reactive small molecule within a complex biological system.[3][4] For a covalent compound, this is the gold standard for target identification as it captures the physical interaction in a native environment.[1][15]

Causality and Experimental Choices:

The ABPP workflow for a covalent compound involves synthesizing a probe version of the molecule.[16][17] This probe retains the core structure and the reactive "warhead" but incorporates a bio-orthogonal handle (e.g., an alkyne or azide). This handle allows for the subsequent attachment of a reporter tag (like biotin for enrichment or a fluorophore for imaging) via click chemistry.[16][18] A competitive experiment, where the native compound is used to block probe binding, is crucial for validating target specificity.[4][19]

Workflow & Protocol:

Objective: To identify and quantify the direct protein targets of this compound in a human cell line lysate.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an alkyne-functionalized probe of this compound. The alkyne should be added at a position that does not interfere with protein binding.

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line like K562) and prepare a native proteome by gentle lysis.

  • Competitive Labeling:

    • Control Group: Treat the cell lysate with a vehicle (e.g., DMSO).

    • Competition Group: Pre-incubate the lysate with an excess of the parent compound, this compound.

  • Probe Incubation: Add the alkyne probe to all lysate samples and incubate to allow for covalent labeling of targets.

  • Click Chemistry: Add biotin-azide and click chemistry reagents (copper(I) catalyst, ligand) to conjugate biotin to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the compound's targets.

  • On-Bead Digestion & Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides in each sample. True targets will be highly abundant in the control group but significantly depleted in the competition group.

Hypothetical Data Presentation:

Protein TargetGeneUniProt IDFold Change (Control / Competition)p-valueNotes
Bruton's Tyrosine KinaseBTKQ0618752.1< 0.0001Strong, specific engagement
TEC Protein Tyrosine KinaseTECP4268028.5< 0.0001Kinase family off-target
Cathepsin BCTSBP0785815.3< 0.001Cysteine protease target
Aldehyde Dehydrogenase 1A1ALDH1A1P003522.10.045Weak, potential off-target
Tubulin Beta ChainTUBBP074371.10.89Non-specific binder (no competition)

Table 2: Hypothetical quantitative proteomics data from a competitive ABPP experiment.

Logical Diagram: ABPP Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe 1. Synthesize Alkyne Probe Label 4. Add Alkyne Probe to Label Targets Probe->Label Lysate 2. Prepare Cell Lysate Compete 3. Pre-incubate with Vehicle or Parent Compound Lysate->Compete Compete->Label Click 5. Click Chemistry with Biotin-Azide Label->Click Enrich 6. Enrich with Streptavidin Beads Click->Enrich MS 7. LC-MS/MS Analysis Enrich->MS Quant 8. Quantify & Identify Competed Proteins MS->Quant Output Validated Target List Quant->Output

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Strategy 3: CRISPR-Cas9 Functional Screening (Functional Validation)

While ABPP identifies direct binding partners, it doesn't inherently confirm that these interactions are responsible for a compound's ultimate cellular phenotype (e.g., cell death, growth arrest). CRISPR-Cas9 screens provide this crucial functional link by identifying genes whose loss-of-function confers resistance or sensitivity to the compound.[5][20][21]

Causality and Experimental Choices:

A genome-wide CRISPR knockout screen involves treating a population of cells, each with a different gene knocked out, with the compound of interest.[6] If a protein is the essential target for a cytotoxic compound, cells where the gene for that protein has been knocked out will survive the treatment, as the drug has no target to bind to. These "resistance hits" can then be identified by sequencing the guide RNAs (gRNAs) that are enriched in the surviving population. This provides powerful, unbiased, functional evidence for target engagement.[22]

Workflow & Protocol:

Objective: To identify genes that are essential for the cytotoxic activity of this compound.

Step-by-Step Protocol:

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide lentiviral gRNA library, ensuring a low multiplicity of infection so that most cells receive only one gRNA.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Baseline Population (T0): Collect a sample of the cell population to determine the initial gRNA distribution.

  • Drug Treatment: Treat the remaining cell population with this compound at a concentration that kills approximately 80-90% of the cells (IC80-90).

  • Harvest Survivors: After a set period, harvest the surviving cell population.

  • Genomic DNA Extraction & PCR: Extract genomic DNA from the T0 and survivor populations and amplify the gRNA cassette region using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified gRNAs to determine their relative abundance in each population.

  • Data Analysis: Use software (e.g., MAGeCK) to identify gRNAs that are significantly enriched in the survivor population compared to the T0 baseline.[22] Genes targeted by these enriched gRNAs are considered resistance hits.

Hypothetical Data Presentation:

Gene HitDescriptionEnrichment Scorep-valueOrthogonal Support
BTKBruton's Tyrosine Kinase15.6< 0.0001Strong ABPP Hit
PLCG2Phospholipase C Gamma 28.2< 0.001Downstream of BTK
CUL4-DDB1E3 Ubiquitin Ligase Complex-7.5< 0.001Sensitizer Hit (Negative Score)
EGFREpidermal Growth Factor Receptor1.10.75No functional relevance in this context

Table 3: Hypothetical output from a positive selection CRISPR screen identifying drug resistance genes.

Logical Diagram: CRISPR Screen Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transduce 1. Transduce Cas9-Cells with gRNA Library T0 2. Collect Baseline (T0) Population Transduce->T0 Treat 3. Treat with Compound (e.g., IC80) Transduce->Treat gDNA 5. Extract gDNA & Amplify gRNAs T0->gDNA Harvest 4. Harvest Surviving Population Treat->Harvest Harvest->gDNA NGS 6. Next-Generation Sequencing gDNA->NGS Analyze 7. Identify Enriched gRNAs (Resistance Hits) NGS->Analyze Output Functional Target List Analyze->Output

Caption: CRISPR-Cas9 Positive Selection Screen Workflow.

Comparative Analysis and Data Integration

No single method is infallible. The strength of a target deconvolution campaign lies in the integration of orthogonal approaches. By combining the predictive power of in silico modeling, the direct evidence of chemoproteomics, and the functional validation of genetic screens, researchers can build a compelling and multi-faceted case for a drug's mechanism of action.

MethodTypeOutputStrengthsWeaknesses
In Silico Prediction ComputationalRanked list of potential bindersRapid, low-cost, hypothesis-generatingPredictive only, high false-positive rate, requires structural data
ABPP Direct, BiochemicalQuantified list of direct bindersIdentifies physical interactions, works in native proteomes, high confidenceRequires probe synthesis, may miss non-covalent or weak interactions
CRISPR Screen Indirect, FunctionalList of functionally relevant genesUnbiased, genome-wide, provides functional validationIndirect, may identify pathway members instead of the direct target, can be complex

In our hypothetical study of this compound, the data converges powerfully on a primary target:

  • In Silico: BTK was ranked as the top potential target.

  • ABPP: BTK was the most significantly competed protein upon treatment with the parent compound.

  • CRISPR Screen: Knockout of the BTK gene conferred the strongest resistance to the compound's cytotoxic effects.

This integrated approach transforms target deconvolution from a simple identification exercise into a comprehensive validation of a drug's mechanism of action, providing a solid foundation for further preclinical and clinical development.

References

  • Title: Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains Source: PMC URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL: [Link]

  • Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: SpringerLink URL: [Link]

  • Title: CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives Source: Theranostics URL: [Link]

  • Title: Chemoproteomic methods for covalent drug discovery Source: PMC URL: [Link]

  • Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: Genes & Cancer URL: [Link]

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  • Title: CRISPR for Disease Modeling and Target Discovery Source: Discovery on Target URL: [Link]

  • Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: NIH URL: [Link]

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  • Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: genesandcancer.net URL: [Link]

  • Title: Strategies for Screening and Characterizing Targeted Covalent Inhibitors Source: YouTube URL: [Link]

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  • Title: (PDF) Activity-based protein profiling: A graphical review Source: ResearchGate URL: [Link]

  • Title: Stability-based approaches in chemoproteomics Source: PMC URL: [Link]

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  • Title: Activity-Based Protein Profiling (ABPP) Service Source: Mtoz Biolabs URL: [Link]

  • Title: Chemoproteomics, A Broad Avenue to Target Deconvolution Source: PMC URL: [Link]

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  • Title: Identification and validation of key covalent inhibitors targeting lung cancer proteins through integrated In Silico analysis Source: PubMed URL: [Link]

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  • Title: Integrating chemoproteomic profiling into the drug‐development pipeline... Source: ResearchGate URL: [Link]

  • Title: Combined proteomics and CRISPR‒Cas9 screens in PDX identify ADAM10 as essential for leukemia in vivo Source: PMC URL: [Link]

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  • Title: 3-Chloro-N-(4-methoxyphenyl)propanamide Source: PMC URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. 3-chloro-N-(4-morpholinophenyl)propanamide is a halogenated organic compound whose management requires a deliberate and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship. The causality behind each recommendation is explained to empower researchers with the knowledge to handle not just this specific compound, but all halogenated waste streams with expertise and confidence.

Compound Identification and Hazard Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's properties and associated hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure as a chlorinated propanamide derivative allows us to infer its hazard profile from analogous compounds. It is a halogenated secondary amide, and related chemicals exhibit significant toxicity.[1][2]

Table 1: Key Characteristics of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇ClN₂O₂PubChem[3]
Molecular Weight 268.74 g/mol PubChem[3]
InChIKey MYQDHBJKARHZSN-UHFFFAOYSA-NPubChem[3]
Anticipated Hazards Toxic if swallowed or inhaled, skin/eye irritant, potential carcinogen/mutagen.Inferred from related compounds[2][4][5]
Classification Halogenated Organic CompoundStructural Analysis

The primary takeaway is that this compound must be treated as hazardous waste. The presence of the carbon-halogen bond places it in a specific regulatory category that prohibits simple disposal methods like drain or trash disposal.[6][7][8]

Regulatory Imperative: Why Segregation is Non-Negotiable

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides stringent guidelines for managing hazardous waste. Halogenated organic compounds (HOCs) are of particular concern due to their potential to form persistent environmental pollutants and toxic byproducts (e.g., hydrochloric acid, dioxins) upon improper incineration.

Therefore, the cardinal rule for disposing of this compound is its strict segregation into a "Halogenated Organic Waste" stream.[9][10] Co-mingling this waste with non-halogenated solvents is not only a violation of best practices but also leads to significantly higher disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, either in its pure form or as waste, the following PPE is mandatory to mitigate exposure risks. The logic here is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full face shield should be worn over the goggles.

  • Body Protection: A standard laboratory coat is sufficient for small quantities. For larger amounts or during spill cleanup, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Step-by-Step Waste Collection and Segregation Protocol

This protocol ensures that the waste is collected safely at the point of generation and correctly categorized for disposal.

Step 1: Container Selection Select a chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a screw-top or other securely fitting lid.[8]

Step 2: Initial Labeling The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "Waste this compound" . If it is in a solvent, list the solvent as well (e.g., "in Dichloromethane").

  • The date of first accumulation.

Step 3: Waste Accumulation

  • Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.[12]

  • The container must remain closed at all times except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.[9][10]

  • Do not mix this compound with other waste streams, particularly non-halogenated solvents or reactive chemicals.[13]

Step 4: Managing Full Containers Once the container is full (do not overfill; leave at least 10% headspace), or if waste generation is complete, ensure the lid is tightly secured. Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.

On-Site Storage and Final Disposal

Laboratory personnel are responsible for the waste until it is collected by a trained professional.

Storage:

  • SAAs are limited to accumulating no more than 55 gallons of hazardous waste at any one time.[12]

  • Waste can be stored in the SAA for up to one year, provided the accumulation limits are not exceeded.[12][14]

Final Disposal Method: The designated and accepted method for destroying halogenated organic compounds is controlled incineration in a licensed hazardous waste incinerator.[11] This high-temperature process is equipped with flue gas scrubbing technology, which neutralizes the acidic gases (like HCl) that are produced, preventing their release into the atmosphere.[11]

Diagram 1: Disposal Workflow for this compound

G cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor Responsibility start Waste Generation (e.g., reaction quench, used solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-Label Waste Container ppe->container decision Is the waste halogenated? container->decision halogenated_waste Add to 'Halogenated Organic Waste' Container decision->halogenated_waste Yes non_halogenated_waste Add to 'Non-Halogenated Organic Waste' Container decision->non_halogenated_waste No close_container Keep Container Securely Closed in Satellite Accumulation Area (SAA) halogenated_waste->close_container pickup Request Waste Pickup (When full or project ends) close_container->pickup transport Transport to Central Accumulation Area (CAA) pickup->transport disposal Final Disposal via Controlled Incineration w/ Flue Gas Scrubbing transport->disposal

Caption: Workflow from waste generation to final disposal.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and call emergency services.

  • Control Ignition Sources: Remove all sources of ignition.[11]

  • Containment: Wearing appropriate PPE, prevent the spill from spreading. Do not let the chemical enter drains.[11]

  • Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal as hazardous waste.[11] Label the container appropriately.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

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  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]

  • 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Chemsrc. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]

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Navigating the Uncharted: A Guide to Safely Handling -Chloro-N-(4-morpholinophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) for laboratories, which includes provisions for worker training, criteria for PPE use, and special precautions for particularly hazardous substances.[1][2] When dealing with a compound of unknown toxicity, it is prudent to treat it as a potentially hazardous substance.[3]

Anticipated Hazards: A-Priori Risk Assessment

In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the structural motifs of 3-chloro-N-(4-morpholinophenyl)propanamide:

  • Halogenated Organic Compound: The presence of a chlorine atom suggests that this compound should be handled as a halogenated organic substance. Such compounds can be toxic upon inhalation and ingestion.[4]

  • Amide Functionality: Amides can be irritants and may have other toxicological properties.

  • Morpholine Moiety: While morpholine itself is a recognized hazardous substance, its incorporation into a larger molecule may alter its toxicological profile.

Given these features, the primary routes of potential exposure are inhalation of dust or aerosols, dermal contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment should always precede any laboratory work. For handling this compound, the following PPE is the recommended minimum.

PPE CategorySpecificationRationale
Body Protection Flame-resistant lab coatTo be worn at all times in the laboratory to protect against splashes.[5] For tasks with a higher risk of significant splashes, a chemically resistant apron should be worn over the lab coat.[6]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standardRequired for protection against liquid splashes and chemical vapors.[6][7] A face shield worn over goggles is necessary when there is a significant splash hazard.[6][7]
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides protection against incidental contact.[7] Gloves should be inspected for any signs of degradation before use and removed immediately if contaminated.[6] For prolonged contact or handling larger quantities, consider a more robust glove like a flexible laminate (Silver Shield) worn under an outer chemically resistant glove.[5]
Respiratory Protection Use in a certified chemical fume hoodAll manipulations of the solid compound or its solutions should be conducted within a fume hood to prevent inhalation of dust or vapors.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3]

It is crucial to remember that PPE is the last line of defense in the hierarchy of controls. Engineering controls, such as fume hoods, are the primary means of exposure prevention.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any known hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, segregated from incompatible materials.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use non-sparking tools to prevent ignition sources.[8]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe end_node End cleanup_ppe->end_node start Start start->prep_ppe

Caption: Workflow for Handling this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[8]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[8]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[4][9] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[10][11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its components.[10]

  • Container Management: Keep waste containers tightly closed and stored in a designated satellite accumulation area.[11]

  • Spill Cleanup: In case of a spill, use absorbent pads to contain the material. The contaminated pads and any other cleanup materials should be placed in a sealed container and disposed of as halogenated organic waste.[12]

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_accumulation Accumulation & Labeling cluster_disposal Final Disposal waste_source Unused Compound, Contaminated Labware, Spill Debris waste_container Designated 'Halogenated Organic Waste' Container waste_source->waste_container label_container Label with 'Hazardous Waste' and Contents waste_container->label_container non_halo_waste Non-Halogenated Waste (Separate) store_container Store in Satellite Accumulation Area label_container->store_container ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) store_container->ehs_pickup end_node End ehs_pickup->end_node start Start start->waste_source

Caption: Disposal Pathway for Halogenated Organic Waste.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH pocket guide to chemical hazards (superseded). (2006). CDC Stacks. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.